2-Nitrobenzenesulfonohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-4-2-1-3-5(6)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENBJCMCPIVGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363535 | |
| Record name | 2-nitrobenzenesulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |
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Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-99-0 | |
| Record name | Benzenesulfonic acid, 2-nitro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitrobenzenesulfonohydrazide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzene-1-sulfonohydrazide | |
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Foundational & Exploratory
2-Nitrobenzenesulfonohydrazide mechanism of diimide generation
An In-depth Technical Guide to the Mechanism of Diimide Generation from 2-Nitrobenzenesulfonohydrazide
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical mechanism underpinning the generation of diimide (HN=NH) from this compound (NBSH), a pivotal reagent in modern organic synthesis for metal-free reduction reactions. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal factors behind the reagent's efficacy, offers field-proven experimental protocols, and grounds its claims in authoritative scientific literature.
Introduction: The Significance of Diimide in Selective Reductions
Diimide (N₂H₂) is a highly reactive and transient reducing agent prized for its unique chemoselectivity and stereospecificity. Unlike catalytic hydrogenation, which often requires heavy metals and can lead to the cleavage of sensitive functional groups like nitro, azo, and peroxide bonds, diimide offers a remarkably mild alternative.[1] Its primary application lies in the reduction of non-polar carbon-carbon multiple bonds (alkenes and alkynes).
The reduction proceeds via a concerted, synchronous transfer of two hydrogen atoms to the substrate from the cis-isomer of diimide, resulting in a stereospecific syn-addition from the less-hindered face of the molecule.[1][2] The formation of diimide itself is the rate-limiting step of the overall reduction process.[1]
While several methods exist for the in situ generation of diimide—such as the oxidation of hydrazine or the decomposition of azodicarboxylates—the use of arylsulfonylhydrazides offers a reliable and synthetically useful route.[1][2] Among these, this compound (NBSH) stands out for its ability to generate diimide under exceptionally mild, often neutral, conditions at room temperature, broadening its applicability to sensitive and complex molecular architectures.[3]
The Core Mechanism: Base-Mediated Decomposition of NBSH
The generation of diimide from this compound is an elimination reaction that proceeds efficiently in the presence of a base. The unique reactivity of NBSH is directly attributable to the strategic placement of the nitro group at the ortho position.
The overall transformation can be summarized as the base-assisted fragmentation of NBSH into diimide, nitrogen gas, and the stable byproduct, 2-nitrobenzenesulfinic acid.
Figure 1: Overall workflow from NBSH to alkene reduction.
Step 1: Deprotonation of the Hydrazide
The mechanism is initiated by the deprotonation of the terminal nitrogen of the hydrazide moiety by a suitable base. While strong bases can be used, the reaction often proceeds with weaker bases like triethylamine (TEA) or even spontaneously in some polar solvents.[3][4] This initial acid-base reaction forms the corresponding hydrazide anion.
Step 2: Elimination and the Critical Role of the ortho-Nitro Group
This step is the crux of the mechanism and highlights the superior design of the NBSH reagent. The hydrazide anion undergoes an E1cB-like elimination, where the 2-nitrobenzenesulfinate anion acts as the leaving group. The exceptional efficacy of this process is due to the participation of the ortho-nitro group.
The oxygen atom of the ortho-nitro group acts as an intramolecular hydrogen bond acceptor for the N-H proton. This pre-organizes the molecule for elimination and increases the acidity of that proton. Upon deprotonation, the resulting negative charge is stabilized through a six-membered transition state involving the sulfonyl group. This intramolecular assistance significantly lowers the activation energy for the elimination compared to its para-substituted or unsubstituted analogues.[5] This participation explains why ortho-substitution is essential for efficient diimide generation under mild conditions.[5]
The elimination results in the formation of diimide (HN=NH) and the 2-nitrobenzenesulfinate anion.
Figure 2: Mechanism of diimide generation from NBSH. Note the intramolecular stabilization by the ortho-nitro group.
Step 3: Isomerization and the Reductive Step
Diimide is initially formed as a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable, but only the cis isomer is geometrically suited for the concerted transfer of both hydrogen atoms to a double bond.[1] In solution, the isomers are believed to equilibrate, possibly through a catalyzed protonation-deprotonation sequence.[6]
The cis-diimide then reacts with an alkene substrate through a six-membered, pericyclic transition state, delivering two hydrogen atoms to the same face of the double bond (syn-addition).[1] This step is mechanistically irreversible and releases a molecule of highly stable dinitrogen (N₂).
Figure 3: Concerted syn-addition of cis-diimide to an alkene.
Field-Proven Experimental Protocol: One-Pot NBSH Formation and Alkene Reduction
The instability of isolated NBSH can present challenges.[5] A highly reliable and operationally simple one-pot protocol has been developed that involves forming NBSH in situ from commercially available reagents, followed directly by the alkene reduction.[5][7][8] This method obviates the need for isolating the potentially unstable hydrazide and has been shown to be efficient for a wide range of substrates.[9]
Methodology
Objective: To reduce a generic terminal alkene to the corresponding alkane.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine monohydrate
-
Alkene substrate
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Protocol:
-
Reagent Preparation: To a stirred solution of the alkene substrate (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL) in a 25 mL round-bottom flask at room temperature, add 2-nitrobenzenesulfonyl chloride (2.5 equiv).
-
Causality: Using an excess of the sulfonyl chloride ensures complete consumption of the hydrazine added in the next step, driving the formation of NBSH. Acetonitrile is an effective polar solvent for this reaction.[10]
-
-
Initiation of NBSH Formation: Add hydrazine monohydrate (2.5 equiv) dropwise to the stirred solution. The reaction is often exothermic, and a precipitate may form.
-
Causality: This is the in situ formation of NBSH. The dropwise addition helps to control the reaction temperature.
-
-
Diimide Generation and Reduction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.[4][5]
-
Causality: Once formed, the NBSH begins to decompose to diimide in the polar solvent, which then immediately reduces the alkene present in the same pot. The reactivity of the alkene generally decreases with increasing substitution around the double bond.[2]
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Causality: The bicarbonate solution neutralizes any remaining acidic species. Ethyl acetate is a suitable solvent for extracting the non-polar alkane product.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.
-
Causality: The brine wash removes residual water, and MgSO₄ is a standard drying agent. Chromatography separates the desired alkane product from the sulfinic acid byproduct and other impurities.
-
Data Presentation: Substrate Scope and Efficiency
The one-pot NBSH protocol demonstrates broad applicability and excellent chemoselectivity. The reduction is highly selective for less-substituted and non-polar double bonds, leaving many other functional groups untouched.[10]
| Entry | Substrate | Product | Time (h) | Conversion (%) [a] |
| 1 | Styrene | Ethylbenzene | 3 | >95 |
| 2 | 1-Octene | Octane | 3 | >95 |
| 3 | (R)-Limonene | (R)-p-Menth-1-ene | 18 | >95 [b] |
| 4 | Methyl oleate | Methyl stearate | 18 | >95 |
| 5 | Cinnamic acid | 3-Phenylpropanoic acid | 18 | 75 |
| 6 | N-Benzyl-3-pyrroline | N-Benzylpyrrolidine | 3 | >95 |
| 7 | 4-Vinylbenzoic acid | 4-Ethylbenzoic acid | 18 | >95 |
Table 1: Representative examples of alkene reductions using the one-pot NBSH protocol.[5][8][10] [a] Conversions determined by ¹H NMR analysis of the crude reaction mixture. [b] Demonstrates regioselectivity, as the more reactive terminal double bond is reduced preferentially over the internal, trisubstituted double bond.
Conclusion
This compound is a premier reagent for the generation of diimide for the metal-free reduction of alkenes and alkynes. The mechanism of its decomposition is a testament to rational reagent design, where the ortho-nitro group plays a decisive role in facilitating the elimination reaction under exceptionally mild conditions. The development of one-pot protocols further enhances its utility, providing a simple, efficient, and highly chemoselective method for hydrogenation that is compatible with sensitive functional groups.[10] This makes the NBSH system an invaluable tool for synthetic chemists in academic research and the pharmaceutical industry.
References
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 4. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
2-Nitrobenzenesulfonohydrazide CAS number and molecular structure
An In-Depth Technical Guide to 2-Nitrobenzenesulfonohydrazide: Synthesis, Applications, and a Key Derivative for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its core properties, synthesis, and critical applications, with a particular focus on its role as a precursor to diimide for selective reductions. Furthermore, this document will elucidate the practical advantages of its more stable derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a compound that offers enhanced handling and stability for complex synthetic workflows, including the synthesis of anti-tumor agents.
Core Compound: this compound (NBSH)
This compound, often abbreviated as NBSH or o-NBSH, is the foundational compound of interest. Its utility stems from the strategic placement of the nitro group at the ortho position, which facilitates key transformations.
Molecular Structure of this compound (NBSH)
The structure consists of a benzene ring substituted with a sulfonohydrazide group (-SO₂NHNH₂) and a nitro group (-NO₂) at the ortho (position 2) position. This specific arrangement is crucial for its reactivity.
Caption: Molecular Structure of this compound (NBSH).
Physicochemical Properties
A summary of the key physical and chemical properties of NBSH is provided below. These properties are essential for its handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 217.20 g/mol | [1] |
| Melting Point | 101 °C (decomposes) | [2][4][5] |
| Density | ~1.56 g/cm³ (predicted) | [2][4] |
| Appearance | Pale Yellow to Light Yellow Solid | [2] |
| Solubility | Slightly soluble in Acetonitrile | [2] |
| Storage | Hygroscopic, store at -20°C under inert atmosphere | [1][2][6] |
Synthesis of this compound (NBSH)
The standard laboratory preparation of NBSH is a straightforward and operationally simple protocol involving the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[6] This nucleophilic substitution reaction is efficient and forms the basis for many one-pot procedures that utilize NBSH.[6]
Experimental Protocol: Synthesis of NBSH
-
Starting Materials : 2-Nitrobenzenesulfonyl chloride and hydrazine hydrate.
-
Reaction Setup : A reaction vessel is charged with a suitable solvent (e.g., tetrahydrofuran) and cooled in an ice bath.
-
Addition of Hydrazine : Hydrazine hydrate is added to the cooled solvent.
-
Addition of Sulfonyl Chloride : A solution of 2-nitrobenzenesulfonyl chloride in the same solvent is added dropwise to the hydrazine solution while maintaining a low temperature.
-
Reaction : The mixture is stirred at a low temperature for a specified period to allow for the complete formation of the sulfonohydrazide.
-
Workup and Isolation : The reaction is quenched, and the product is typically isolated by filtration, washed, and dried to yield NBSH as a solid.
Causality in Synthesis: The "Why" Behind the Steps
-
Low Temperature : The reaction is conducted at a low temperature to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and hydrazine. This also minimizes side reactions and decomposition.
-
Dropwise Addition : Slow, controlled addition of the sulfonyl chloride prevents a rapid temperature increase and ensures a homogenous reaction, leading to higher purity and yield.
-
Hydrazine Hydrate : This is a common and effective source of hydrazine for forming the hydrazide linkage.
Caption: Workflow for the Synthesis of NBSH.
Key Applications in Research and Drug Development
The primary utility of NBSH in organic synthesis is its function as a convenient precursor for diimide (N₂H₂), a highly useful reducing agent.
Mechanism: In Situ Generation of Diimide
Under neutral pH and at room temperature, NBSH decomposes in polar solvents to generate diimide and 2-nitrobenzenesulfinic acid.[6] This in-situ generation is highly advantageous as it avoids handling gaseous or unstable reagents.
The mild conditions required for this transformation make it compatible with a wide range of sensitive functional groups, a critical feature in multi-step syntheses common in drug development.[6]
Application 1: Selective Alkene Reduction
Diimide generated from NBSH is an excellent reagent for the chemoselective reduction of non-polar double and triple bonds.[6]
-
High Selectivity : It preferentially reduces symmetrical, non-polar bonds (C=C, C≡C, N=N) while leaving polar, electron-deficient functional groups such as aldehydes, ketones, esters, and even nitro groups untouched.
-
Stereospecificity : The reduction occurs via a concerted syn-addition of hydrogen across the double bond, providing predictable stereochemical outcomes.
-
Advantages : This method avoids the use of catalytic hydrogenation, which can sometimes lead to over-reduction or isomerization of double bonds.[6]
Application 2: Deoxygenation of Alcohols
NBSH is employed in the Mitsunobu reaction for the deoxygenation of alcohols.[6][7] The alcohol is first converted into a sulfonyl hydrazine intermediate, which then eliminates dinitrogen and 2-nitrobenzenesulfinic acid to yield the reduced alkane.[7] This process is particularly valuable for removing hydroxyl groups under mild conditions.
A More Stable Alternative: N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
While NBSH is highly effective, its thermal sensitivity in solution can be a drawback, often requiring reactions to be performed at sub-ambient temperatures.[7] To address this, a more stable and easily handled derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), was developed.[8]
-
CAS Number : 6655-27-2[9]
-
Molecular Formula : C₉H₁₁N₃O₄S[9]
-
Synonyms : Acetone 2-nitrobenzenesulfonylhydrazone, IPNBSH
IPNBSH is prepared by a simple condensation reaction between NBSH and acetone.[10] This derivative is a stable, solid reagent that can be stored at ambient temperature for extended periods.[10]
Molecular Structure of IPNBSH
Caption: Molecular Structure of IPNBSH.
Mechanism of Action and Application
IPNBSH serves as a stable precursor that, under mild hydrolytic conditions (e.g., using a mixture of trifluoroethanol and water), regenerates the active sulfonyl hydrazine intermediate in situ.[7][11] This intermediate then proceeds through the same decomposition pathway to generate diimide. This approach offers greater flexibility in reaction setup, including solvent choice and temperature.[7]
A notable application of IPNBSH is in the synthesis of complex molecules like the antitumor agents (-)-Acylfulvene and (-)-irofulven, where it was used for a challenging reductive allylic transposition step.[9][11]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling NBSH and its derivatives.
-
Hazards : this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Precautions : Always handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.[12]
-
First Aid : In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]
Conclusion
This compound (NBSH) is a powerful reagent in organic chemistry, primarily valued for its ability to generate diimide under exceptionally mild and neutral conditions. This property allows for highly selective reductions of alkenes and alkynes in the presence of sensitive functional groups. The development of its stable, easy-to-handle derivative, IPNBSH, has further expanded its utility, providing researchers and drug development professionals with a more robust and flexible tool for complex syntheses. Understanding the properties, synthesis, and application of both NBSH and IPNBSH is essential for leveraging their full potential in the creation of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]
- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitrobenzenesulfonic acid hydrazide | CAS#:5906-99-0 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 7. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Nitrobenzenesulfonohydrazide
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Thermal Landscape of an Energetic Moiety
As a Senior Application Scientist, my experience has repeatedly underscored a fundamental principle in chemical research and development: a thorough understanding of a compound's thermal behavior is not merely an academic exercise but a cornerstone of safe and effective application. This is particularly true for molecules containing energetic functional groups, where the line between stability and uncontrolled decomposition can be fine. 2-Nitrobenzenesulfonohydrazide (NBSH), a valuable reagent in organic synthesis, embodies this challenge. Its utility is intrinsically linked to its reactivity, which in turn is governed by its thermal stability. This guide is born from the necessity to provide a comprehensive, technically grounded resource for professionals who handle and utilize this compound. We will delve into the nuances of its thermal decomposition, not as a list of facts, but as a narrative of scientific inquiry, guiding you through the causality of its behavior and the robust methodologies required for its study. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring that every piece of information is contextualized and every protocol is a self-validating system for your own laboratory's safety and success.
Section 1: Understanding the Inherent Instability of this compound
This compound, with the molecular formula C₆H₇N₃O₄S, is a compound that marries the reactivity of a hydrazide with the energetic nature of a nitroaromatic system.[1] This unique combination makes it a powerful tool in organic chemistry, but also necessitates a deep respect for its potential thermal hazards. The presence of the nitro group (-NO₂), a well-known explosophore, and the sulfonyl hydrazide moiety (-SO₂NHNH₂) predisposes the molecule to exothermic decomposition.[1]
While specific, publicly available thermal analysis data for solid this compound is scarce, its thermal sensitivity in solution is documented. A key decomposition pathway involves the elimination of 2-nitrobenzenesulfinic acid.[2] This reactivity is harnessed in synthetic applications but also serves as a clear indicator of the compound's limited thermal stability. The development of more thermally stable derivatives, such as N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), further highlights the inherent instability of the parent NBSH molecule.[2]
From a structural standpoint, the molecule's stability is influenced by the interplay of several factors:
-
The Nitro Group: The electron-withdrawing nature of the nitro group can influence the stability of the entire aromatic system and the attached sulfonyl hydrazide group.
-
The Sulfonyl Hydrazide Group: This group can undergo a variety of thermal decomposition reactions, including the elimination of diimide (N₂H₂) or the cleavage of the N-N and S-N bonds.
-
Intra- and Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions in the solid state can play a significant role in the overall thermal stability.
Given the absence of direct experimental data, a comparative analysis with related compounds is crucial for a preliminary assessment of its thermal hazards.
Section 2: Postulated Thermal Decomposition Pathway
Based on the known chemistry of this compound and related compounds, a multi-step decomposition pathway can be proposed. This pathway is likely initiated at the sulfonyl hydrazide moiety, which is known to be the more thermally labile part of the molecule in many arylsulfonohydrazides.
Initial Decomposition Step: The primary and experimentally supported initial decomposition step in solution is the elimination of 2-nitrobenzenesulfinic acid.[2] In the solid state, this could occur through a thermally induced elimination reaction.
Subsequent Decomposition of Intermediates:
-
Decomposition of Diimide: The other product of the initial elimination would be diimide (HN=NH), which is unstable and readily disproportionates to nitrogen gas (N₂) and hydrazine (N₂H₄).
-
Decomposition of 2-Nitrobenzenesulfinic Acid: This intermediate is also expected to be thermally unstable. The decomposition of nitroaromatic compounds can be complex and often involves the release of nitrogen oxides (NOx) and other gaseous products.[3] The presence of the sulfinic acid group could lead to the formation of sulfur dioxide (SO₂) and other sulfur-containing compounds.
-
Further Decomposition: At higher temperatures, the aromatic ring itself would likely undergo fragmentation, leading to the formation of a complex mixture of gaseous products and a solid carbonaceous residue.
The overall decomposition is expected to be highly exothermic, driven by the formation of stable gaseous products like N₂ and CO₂.
Section 3: Comparative Thermal Analysis Data
In the absence of direct experimental data for this compound, we can draw valuable insights from the thermal behavior of structurally related compounds. This comparative approach allows for a qualitative and semi-quantitative estimation of its thermal stability.
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Decomposition Enthalpy (J/g) | Key Observations |
| 2-Nitrobenzoic Acid | 120-200 | 196 | ~335-542 | Single-step decomposition.[3][4] |
| 4-Nitrobenzoic Acid | ~150-210 | 205 | ~1004 | Higher decomposition enthalpy than the ortho isomer.[4] |
| Benzenesulfonyl Hydrazide | ~101-103 (m.p.) | - | - | Can undergo self-accelerating decomposition.[5] |
| p-Toluenesulfonyl Hydrazide | - | - | - | Thermal decomposition produces significant heat.[6] |
Analysis and Extrapolation for this compound:
-
Expected Onset of Decomposition: Given that 2-nitrobenzoic acid begins to decompose in the range of 120-200°C, and considering the inherent instability of the sulfonyl hydrazide group, it is reasonable to predict that the onset of decomposition for this compound will be in a similar or even lower temperature range. The melting point of related compounds can sometimes be close to the onset of decomposition, and for analogous compounds, melting points are in the range of 100-150°C.
-
Exothermic Nature: The decomposition is undoubtedly exothermic. The presence of both the nitro group and the hydrazide functionality suggests a significant release of energy upon decomposition, likely comparable to or greater than that of nitrobenzoic acids.
-
Influence of the Nitro Group Position: The data for nitrobenzoic acid isomers suggests that the position of the nitro group can influence the decomposition temperature and enthalpy.[4] It is plausible that the ortho-nitro group in NBSH could participate in intramolecular interactions that affect its thermal stability compared to its meta and para isomers.
Section 4: Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a robust framework for the thermal analysis of this compound, with a strong emphasis on safety due to its potential as an energetic material.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter capable of controlled heating rates and operating under an inert atmosphere.
Experimental Workflow:
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.
-
Sample Preparation: In a well-ventilated fume hood and behind a safety shield, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
Loading: Place the sample and reference pans into the DSC autosampler or manual loading tray.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature that is well beyond the expected decomposition, for instance, 400°C.
-
-
-
Data Acquisition: Continuously record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Determine the melting point from the peak of the endothermic transition.
-
Determine the onset temperature of decomposition from the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
Identify the peak temperature of the exothermic decomposition.
-
Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of mass loss, temperature ranges of decomposition events, and the residual mass.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Experimental Workflow:
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: In a suitable containment facility, accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Loading: Place the crucible onto the TGA balance mechanism.
-
Experimental Conditions:
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at ambient temperature until the mass signal is stable.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600°C to ensure complete decomposition.
-
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition stage.
-
Determine the final residual mass.
-
Section 5: Safety and Handling Considerations
The handling of this compound requires strict adherence to safety protocols due to its potential as a flammable solid and its likely energetic decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.
-
Containment: When performing thermal analysis, the use of a blast shield is highly recommended.
-
Scale: All experimental work should be conducted on the smallest scale necessary to achieve the desired results.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Conclusion: A Call for Continued Investigation
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While a definitive experimental dataset for its thermal analysis remains to be published, the information presented here, based on its known reactivity and the behavior of analogous compounds, offers a solid foundation for its safe handling and effective use. The provided experimental protocols are designed to be robust and safety-conscious, enabling researchers to generate the much-needed empirical data for this important chemical. It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the thermal properties of this and other energetic molecules, contributing to a safer and more knowledgeable scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Procedures for 2-Nitrobenzenesulfonohydrazide
Preamble: Understanding the Compound and Associated Risks
2-Nitrobenzenesulfonohydrazide, often referred to as o-Nitrobenzenesulfonylhydrazide, is a valuable reagent in modern organic synthesis. Its utility, particularly in the reduction of alcohols and other transformations involving monoalkyl diazene intermediates, makes it a common tool in both academic research and industrial drug development.[1][2] However, its chemical structure—incorporating a nitro group and a hydrazide moiety—necessitates a rigorous and informed approach to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle, store, and manage this compound, ensuring both personal safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Chemical Profile
A foundational understanding of the inherent hazards of this compound is critical before it enters the laboratory workflow. The compound is classified under several GHS (Globally Harmonized System) hazard categories, indicating its potential for harm if not handled correctly.[3]
GHS Hazard Classification:
-
Flammable Solid: The compound is a flammable solid, which means it can be easily ignited and burn rapidly.[3]
-
Acute Toxicity (Oral, Dermal): It is considered harmful or toxic if swallowed and harmful in contact with skin.[3]
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for risk assessment and for designing appropriate handling and storage protocols.
| Property | Value | Source |
| Chemical Formula | C₆H₇N₃O₄S | [3][4] |
| Molecular Weight | 217.21 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 5906-99-0 | [4][5] |
| Melting Point | 131-135 °C |
Reactivity and Stability
While a related compound, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), shows considerable thermal stability at room temperature, it is crucial to understand that hydrazide derivatives can be thermally sensitive.[1] The presence of the nitro group can increase the energetic potential of the molecule. Decomposition at elevated temperatures can lead to the release of hazardous gases, including nitrogen oxides and sulfur oxides.[6] Therefore, avoiding high heat is a critical safety measure. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[7][8]
Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in laboratory safety. While engineering controls (like fume hoods) are primary, the correct use of Personal Protective Equipment (PPE) provides the final and essential barrier between the researcher and the chemical.
Caption: Fig 1: The hierarchy of controls, prioritizing the most effective safety measures.
Mandatory PPE Protocol
When handling this compound, the following PPE is mandatory. The rationale is directly linked to the identified hazards of the compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Nitrile). Ensure gloves are inspected before use.[4][9][10] | Protects against skin irritation and dermal absorption.[3] Double gloving provides added protection.[11] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a face shield.[4][9] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |
| Body Protection | A non-permeable or chemical-resistant lab coat or gown with long sleeves and a closed front.[4][9][11] | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | For handling the solid powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is required.[12][13] | Prevents inhalation of the powder, which can cause respiratory irritation. |
| Footwear | Closed-toe, chemical-resistant shoes.[10][12] | Protects feet from spills. |
Standard Operating Procedure for Safe Handling
Adherence to a strict handling protocol is non-negotiable. The following steps must be followed every time this compound is used.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[14]
-
Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential dust.[11]
-
Dispensing: Use non-sparking tools for transferring the solid.[4] Avoid any actions that could generate dust, such as crushing or vigorous shaking.
-
Electrostatic Prevention: When transferring significant quantities, ensure equipment is properly grounded to prevent fire caused by electrostatic discharge.[4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water.[4]
-
Transport: When moving the chemical outside of the immediate work area, use a sealed, properly labeled, and chemically resistant secondary container.[15]
Chemical Storage and Management
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly closed container.[4][7]
-
Location: The storage area must be cool, dry, and well-ventilated.[4][16] It should be a locked cabinet or area to restrict unauthorized access.[4]
-
Temperature: For long-term stability, storage at -20°C is recommended, similar to its parent compound NBSH.[2][5]
-
Segregation: Chemical segregation is critical. Store this compound away from incompatible materials. Use secondary containment to separate it from other hazard classes if dedicated cabinets are not available.[7][15]
| Store Away From | Rationale |
| Strong Oxidizing Agents | Can cause a violent or explosive reaction. |
| Strong Acids and Bases | Can promote decomposition or catalyze unintended reactions.[7][8] |
| Heat Sources and Open Flames | It is a flammable solid and can decompose under heat.[3][16] |
| Foodstuff and Consumables | To prevent accidental ingestion.[4][16] |
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be trained on these procedures.
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][14][18] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][17] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4]
In Case of a Spill
The response to a spill depends on its scale. For any large or unmanageable spill, or if you are unsure, evacuate the area and call emergency services.[17][19]
Caption: Fig 2: A systematic workflow for managing small laboratory spills.
Protocol for a Small, Manageable Spill:
-
Alert: Notify colleagues in the immediate vicinity.[19]
-
Evacuate (if necessary): Keep people away from and upwind of the spill.[4]
-
Protect Yourself: Don the full PPE as described in Section 3.1.[19]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the spill. For solids, gently sweep to avoid making dust airborne.[19]
-
Clean-up: Collect all spilled material and contaminated absorbents into a suitable, chemically resistant container for disposal.[4][19] Use spark-proof tools.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Seal and label the container as hazardous waste.[20]
Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste in strict accordance with all applicable local, state, and federal regulations.[4][20]
-
NEVER dispose of this chemical down the sewer system or in the regular trash.[4][20]
-
Collect all waste (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Store waste containers in a designated, safe area, segregated from other chemicals, while awaiting pickup by a licensed chemical waste disposal service.[20]
-
Do not mix with incompatible wastes.[20]
Conclusion
This compound is an effective chemical reagent, but its safe use is contingent upon a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of hazard identification, rigorous exposure control, meticulous handling and storage procedures, and prepared emergency responses, researchers can confidently and safely utilize this compound in their work. Safety is not an impediment to research; it is the foundation upon which reliable and successful science is built.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. pppmag.com [pppmag.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. uwaterloo.ca [uwaterloo.ca]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
theoretical studies on 2-Nitrobenzenesulfonohydrazide reaction pathways
An In-depth Technical Guide to the Theoretical and Practical Reaction Pathways of 2-Nitrobenzenesulfonohydrazide
Abstract
This compound (NBSH) has emerged as a cornerstone reagent in modern organic synthesis, primarily recognized for its role as a mild and efficient precursor to diimide (HN=NH) for the chemoselective reduction of multiple bonds. Its utility extends to the deoxygenation of alcohols through the formation of transient monoalkyl diazenes. This guide provides a comprehensive exploration of the reaction pathways of NBSH, grounding experimental observations in theoretical principles. We will dissect the mechanisms of its synthesis, decomposition to diimide, and application in key synthetic transformations. By integrating computational insights with field-proven protocols, this document serves as an authoritative resource for researchers leveraging NBSH in complex molecule synthesis and drug development.
Introduction: The Molecular Profile of this compound (NBSH)
This compound, with the molecular formula C₆H₇N₃O₄S, is a crystalline solid that has garnered significant attention as a versatile synthetic reagent.[1][2] Its reactivity is dominated by the interplay between the nucleophilic hydrazine moiety and the strongly electron-withdrawing 2-nitrobenzenesulfonyl group. This electronic arrangement is the key to its most valuable characteristic: the ability to undergo facile elimination reactions under mild conditions to generate highly reactive intermediates.
The primary utility of NBSH lies in its function as a reliable source of diimide, a gaseous reagent that is challenging to handle directly but offers unique selectivity in reductions.[3] The ortho-position of the nitro group is critical; its steric and electronic influence facilitates the key decomposition pathways that make NBSH superior to other sulfonylhydrazides for many applications.[4]
Synthesis of NBSH
The standard laboratory preparation of NBSH involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).[3][5] The reaction is a nucleophilic substitution at the sulfur center.
However, isolated NBSH exhibits thermal sensitivity and has a limited shelf-life, even at low temperatures.[3][6] This instability can lead to inconsistent results. To overcome this, operationally simple "one-pot" protocols have been developed where NBSH is formed in situ from commercially available reagents and immediately consumed in the subsequent reduction step.[4][7][8] This approach enhances reliability and obviates the need for isolating and storing the sensitive reagent, representing a self-validating system for its use.[4]
The Core Reaction Pathway: Base-Mediated Decomposition to Diimide
The most significant reaction pathway of NBSH is its decomposition to generate diimide (HN=NH). This transformation is the foundation of its use as a reducing agent. The reaction is typically initiated by a base, such as triethylamine, although it can also proceed at neutral pH in polar solvents.[3][9]
The Underlying Mechanism: A Theoretical Perspective
From a theoretical standpoint, the reaction proceeds through a base-mediated E2-like elimination mechanism.
-
Deprotonation: A base removes a proton from the terminal nitrogen of the hydrazine moiety. The presence of the strongly electron-withdrawing 2-nitrobenzenesulfonyl group significantly increases the acidity of these protons, allowing for deprotonation with even mild bases.
-
Elimination: The resulting anion undergoes a concerted electronic rearrangement, leading to the formation of a double bond between the two nitrogen atoms and the cleavage of the sulfur-nitrogen bond.
-
Product Formation: This step releases diimide (HN=NH) and the stable 2-nitrobenzenesulfinate anion as the leaving group.
Computational studies, such as those using Density Functional Theory (DFT), would model this pathway to determine the transition state geometry and the activation energy barrier.[10][11] Such calculations would quantitatively confirm that the ortho-nitro group lowers the activation energy for this elimination compared to unsubstituted or para-substituted analogues, explaining its enhanced reactivity. The stability of the resulting 2-nitrobenzenesulfinate anion, conferred by the resonance delocalization involving the nitro and sulfinate groups, provides a strong thermodynamic driving force for the reaction.
Caption: Base-mediated decomposition pathway of NBSH to generate diimide.
Application: Diimide Reduction of Multiple Bonds
Diimide is an exceptional reagent for the reduction of non-polar carbon-carbon double and triple bonds. It reacts via a concerted, six-membered transition state, delivering two hydrogen atoms to the same face of the multiple bond (syn-addition).
Key Features of Diimide Reductions:
-
Chemoselectivity: It selectively reduces weakly polarized or non-polar π-bonds (alkenes, alkynes) while leaving polar functional groups such as carbonyls, esters, amides, and nitro groups intact.[3]
-
Stereospecificity: The reduction is a clean syn-addition, which is highly valuable in stereocontrolled synthesis.
-
Mild Conditions: The generation from NBSH occurs at room temperature, making it suitable for sensitive substrates.[9]
| Substrate Type | Reactivity with Diimide (from NBSH) |
| Terminal Olefins | Readily Reduced[9] |
| 1,2-Disubstituted Olefins | Readily Reduced[9] |
| Trisubstituted Olefins | Reduced more slowly |
| Tetrasubstituted Olefins | Generally unreactive |
| Terminal Alkynes | Readily Reduced[9] |
| Electron-Poor Olefins | Readily Reduced[9] |
| Carbonyls (C=O) | Generally unreactive[9] |
| Nitro Groups (NO₂) | Unreactive |
| Esters, Amides | Unreactive |
An Alternative Pathway: Deoxygenation of Alcohols
Beyond diimide generation, NBSH is a key reagent in the Myers deoxygenation protocol, which converts alcohols into alkanes.[3] This pathway proceeds through a different reactive intermediate: a monoalkyl diazene.
Mechanism: Mitsunobu Reaction and Diazene Fragmentation
This multi-step, one-pot process involves a sequence of theoretically distinct but practically integrated reactions:
-
Mitsunobu Reaction: The alcohol is activated under Mitsunobu conditions (e.g., triphenylphosphine and DEAD) and undergoes nucleophilic substitution by NBSH. This forms a 1-alkyl-1-(2-nitrobenzenesulfonyl)hydrazine intermediate.[6]
-
Elimination to Monoalkyl Diazene: Upon warming, this intermediate spontaneously eliminates 2-nitrobenzenesulfinic acid to form a transient monoalkyl diazene (R-N=NH).[6]
-
Decomposition: The monoalkyl diazene is unstable and decomposes, typically through a free-radical mechanism, to release nitrogen gas (N₂) and the final alkane product.[3][6]
The thermal instability of NBSH can be problematic, leading to side reactions.[6] To circumvent this, the more stable derivative N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) was developed.[6][12][13] IPNBSH participates in the Mitsunobu reaction, and the resulting hydrazone adduct is then hydrolyzed in situ to reveal the reactive intermediate, which fragments as described above. This modification provides greater thermal stability and flexibility in reaction conditions.[12]
Caption: Reaction workflow for the deoxygenation of alcohols using NBSH.
Experimental Protocols
The following protocols are provided as exemplary methodologies. Researchers should optimize conditions for their specific substrates.
Protocol: General Procedure for Diimide Reduction of an Alkene
This protocol is adapted from procedures for solid-phase synthesis, highlighting its robustness.[9]
-
Setup: To a dry round-bottom flask containing the alkene substrate (1.0 equiv), add a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reagent Addition: Add this compound (NBSH, 2.5 equiv).
-
Initiation: Add triethylamine (5.0 equiv) to the suspension.
-
Reaction: Stir the mixture gently at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol: One-Pot NBSH Formation and Alkene Reduction
This operationally simple protocol avoids the isolation of NBSH.[4][8]
-
Setup: In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) in a 2:1 mixture of THF and methanol.
-
Hydrazine Addition: Add hydrazine monohydrate (2.5 equiv) to the solution and cool to 0 °C.
-
NBSH Formation: Add a solution of 2-nitrobenzenesulfonyl chloride (2.5 equiv) in THF dropwise over 10 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Conclusion
The reaction pathways of this compound are a testament to elegant reagent design in organic chemistry. Its primary decomposition route, a mild and efficient generation of diimide, provides a powerful tool for chemoselective reductions. Theoretical analysis confirms that the strategic placement of the ortho-nitro group is fundamental to this reactivity, lowering the activation barrier for elimination and ensuring a strong thermodynamic driving force. Furthermore, the interception of NBSH in a Mitsunobu-elimination sequence opens up a distinct pathway for the deoxygenation of alcohols via monoalkyl diazenes. The development of stable precursors like IPNBSH and robust one-pot procedures has solidified the role of the NBSH scaffold as a trustworthy and versatile component in the synthetic chemist's toolbox.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 4. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 5. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 6. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-イソプロピリデン-N′-2-ニトロベンゼンスルホニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonohydrazide
Prepared by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for 2-Nitrobenzenesulfonohydrazide, a key reagent in organic synthesis. As a compound valued for its role in the generation of diimide for mild alkene reduction and in the Mitsunobu reaction, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers in synthetic chemistry and drug development.[1] This document moves beyond a simple presentation of data, offering insights into the interpretation of the spectra and the underlying principles that govern the experimental outcomes.
Molecular Structure and Spectroscopic Overview
This compound (CAS 5906-99-0) possesses a molecular formula of C₆H₇N₃O₄S and a molecular weight of 217.20 g/mol .[2][3][4] Its structure, featuring a nitro-substituted aromatic ring linked to a sulfonohydrazide functional group, gives rise to a unique spectroscopic fingerprint. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its identification and purity assessment.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is dominated by signals from the aromatic protons and the protons of the hydrazide group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Ar-H |
| ~7.8 - 8.0 | t | 1H | Ar-H |
| ~7.6 - 7.8 | t | 1H | Ar-H |
| ~7.4 - 7.6 | d | 1H | Ar-H |
| ~4.5 (broad) | s | 2H | -NH₂ |
| ~8.5 (broad) | s | 1H | -SO₂NH- |
Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.
Interpretation and Rationale:
The aromatic region of the spectrum is expected to show four distinct signals due to the dissymmetry of the benzene ring caused by the two different substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the ortho and para protons, shifting their signals downfield. The sulfonohydrazide group (-SO₂NHNH₂) is also electron-withdrawing. The exact positions of the aromatic protons are influenced by the combined electronic effects of these substituents. The broad signals for the -NH and -NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~135 | C-SO₂ |
| ~134 | Ar-C |
| ~132 | Ar-C |
| ~129 | Ar-C |
| ~124 | Ar-C |
Table 2: Predicted ¹³C NMR data for this compound in DMSO-d₆.
Interpretation and Rationale:
The ¹³C NMR spectrum is expected to display six signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield-shifted due to the strong deshielding effect of the nitro group. The carbon attached to the sulfonohydrazide group (C-SO₂) will also be shifted downfield. The remaining four aromatic carbon signals will appear at chemical shifts typical for a substituted benzene ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |
| ~3200 | Medium | N-H stretching of -SO₂NH- |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretching |
| 1340 - 1380 | Strong | Symmetric NO₂ stretching |
| 1310 - 1340 | Strong | Asymmetric SO₂ stretching |
| 1150 - 1180 | Strong | Symmetric SO₂ stretching |
| 1450 - 1600 | Medium-Weak | C=C aromatic ring stretching |
| 700 - 850 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation and Rationale:
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro (-NO₂) and sulfonyl (-SO₂) groups. The asymmetric and symmetric stretching vibrations of these groups are typically very intense and appear in distinct regions of the spectrum. The N-H stretching vibrations of the hydrazide group will be observed as medium intensity bands in the 3200-3400 cm⁻¹ region. The presence of a disubstituted benzene ring will be confirmed by the C=C stretching and C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Molecular Ion:
-
[M]⁺•: m/z = 217
Predicted Major Fragmentation Pattern:
Figure 2: Proposed mass spectral fragmentation of this compound.
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak at an m/z of 217, corresponding to the molecular weight of this compound.[4] The fragmentation pattern will likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond. The loss of the hydrazinyl group (-NHNH₂) or parts of it is a probable fragmentation route. The nitro group can also be lost as NO₂. The aromatic ring itself can undergo fragmentation, leading to smaller charged species.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its ability to slow down the exchange of labile protons, allowing for their observation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.
-
2. IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
3. Mass Spectrometry
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Infuse the solution directly into the ESI source.
-
Acquisition Parameters:
-
Ionization mode: Positive or negative ion mode can be used.
-
Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles and analogies to related structures, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of this important synthetic reagent, ensuring the integrity of their research and development endeavors.
References
Methodological & Application
Application Note: One-Pot Protocol for Alkene Reduction using 2-Nitrobenzenesulfonohydrazide
Introduction: A Streamlined Approach to Chemoselective Alkene Reduction
In the landscape of synthetic organic chemistry, the reduction of alkenes to alkanes is a fundamental transformation. While numerous methods exist, many rely on transition-metal-catalyzed hydrogenation, which can present challenges in terms of catalyst cost, removal of metal residues from the final product, and chemoselectivity in complex molecules. This application note details a robust and operationally simple one-pot protocol for the reduction of alkenes utilizing diimide generated in situ from 2-nitrobenzenesulfonohydrazide (NBSH).
This method, pioneered by Marsh and Carbery, offers a significant advantage by generating the reducing agent, diimide (N₂H₂), under mild and neutral conditions.[1][2][3] The in situ formation of NBSH from commercially available reagents, 2-nitrobenzenesulfonyl chloride and hydrazine hydrate, circumvents the need to handle the potentially unstable NBSH directly and improves the reliability of the reduction.[2] The protocol exhibits excellent chemoselectivity, leaving many common functional groups intact, making it an invaluable tool for late-stage functionalization in the synthesis of complex molecules and active pharmaceutical ingredients.[2][3]
The Underlying Chemistry: Mechanism of Diimide Generation and Alkene Reduction
The efficacy of this one-pot protocol hinges on the controlled, in situ generation of cis-diimide, the active reducing species. The reaction proceeds through a two-stage sequence within a single reaction vessel:
-
Formation of this compound (NBSH): The process begins with the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent, such as acetonitrile. This step forms the key intermediate, NBSH.
-
Generation of Diimide and Subsequent Alkene Reduction: The NBSH formed in the first stage then undergoes spontaneous elimination of 2-nitrobenzenesulfinic acid to generate diimide.[1] The presence of an ortho-nitro group on the benzenesulfonylhydrazide is crucial for facilitating this elimination under neutral conditions.[2] The generated diimide, which exists predominantly as the reactive cis-isomer, then readily reduces the alkene substrate through a concerted, stereospecific syn-addition of two hydrogen atoms across the double bond. This concerted mechanism ensures that both hydrogen atoms are delivered to the same face of the alkene, a key feature of diimide reductions.[1]
The overall transformation is driven by the formation of the thermodynamically stable dinitrogen molecule and the 2-nitrobenzenesulfinate anion.
Figure 1. Workflow for the one-pot alkene reduction using NBSH.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline based on the work of Marsh and Carbery.[4] Optimization of reaction time and stoichiometry may be necessary for specific substrates.
Materials and Reagents:
-
Alkene substrate
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate (CAUTION: Toxic and corrosive)
-
Anhydrous acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5][6][7]
-
2-Nitrobenzenesulfonylhydrazide and its precursors should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [8]
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
General Procedure:
-
To a round-bottom flask containing the alkene substrate (1.0 mmol, 1.0 equiv) is added anhydrous acetonitrile (5 mL per mmol of alkene).
-
The solution is cooled to 0 °C in an ice bath.
-
To the cooled solution, 2-nitrobenzenesulfonyl chloride (2.0 mmol, 2.0 equiv) is added, followed by the slow, dropwise addition of hydrazine hydrate (2.0 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 0 °C for 10 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18-42 hours).
-
Upon completion, the reaction is quenched by the addition of deionized water.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Substrate Scope and Chemoselectivity
A key advantage of this one-pot protocol is its broad substrate scope and high degree of chemoselectivity. The reduction is generally efficient for a variety of alkenes, including those with electron-donating and electron-withdrawing groups.[2][3] Notably, many functional groups that are susceptible to reduction under other conditions are tolerated.
| Entry | Substrate | Product | Time (h) | Conversion (%) |
| 1 | Methyl-2-phenylacrylate | Methyl-2-phenylpropanoate | 18 | >95 |
| 2 | 3-Nitrostyrene | 3-Nitroethylbenzene | 18 | >95 |
| 3 | (R)-(+)-Limonene | (R)-(+)-p-Menth-1-ene | 42 | >95 |
| 4 | cis-Cyclooctene | Cyclooctane | 18 | >95 |
| 5 | 2-Acetamidoacrylic acid | N-Acetylalanine | 18 | 87 |
Data adapted from the supplementary information of Marsh, B. J.; Carbery, D. R. J. Org. Chem. 2009, 74 (8), 3186–3188.[4]
Chemoselectivity Highlights:
-
Carbonyls: Aldehydes and ketones are generally not reduced.
-
Esters and Amides: These functional groups are stable under the reaction conditions.
-
Nitro Groups: Aromatic nitro groups are tolerated, as demonstrated by the successful reduction of 3-nitrostyrene.[4]
-
Alkynes: Alkynes can be reduced, and in some cases, partial reduction to the corresponding alkene may be achievable with careful control of stoichiometry and reaction time.
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may exhibit slower reaction rates.[2]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight excess of 2-nitrobenzenesulfonyl chloride and hydrazine hydrate can be added. Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.
-
Side Reactions: In some cases, over-reduction or side reactions may occur with prolonged reaction times. Careful monitoring is recommended.
-
Purification: The byproduct, 2-nitrobenzenesulfinic acid, and its derivatives are generally water-soluble and can be removed during the aqueous workup. However, residual impurities may require purification by column chromatography.
Conclusion
The one-pot alkene reduction using in situ generated NBSH is a powerful and practical method for the chemoselective saturation of carbon-carbon double bonds. Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an attractive alternative to traditional hydrogenation methods, particularly in the synthesis of complex and sensitive molecules. This protocol provides a reliable and efficient tool for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. actylislab.com [actylislab.com]
- 8. chemicalbook.com [chemicalbook.com]
Application and Protocol for Mitsunobu Deoxygenation of Alcohols using 2-Nitrobenzenesulfonylhydrazide
Introduction: A Modern Approach to Reductive Deoxygenation
The reductive deoxygenation of alcohols is a cornerstone transformation in organic synthesis, enabling the selective removal of a hydroxyl group to form a carbon-hydrogen bond. This reaction is fundamental in natural product synthesis, medicinal chemistry, and the broader field of drug development for simplifying molecular scaffolds and modulating biological activity. While classical methods like the Barton-McCombie deoxygenation have been historically significant, they often necessitate the use of toxic reagents such as tributyltin hydride and require a two-step procedure. The Mitsunobu reaction, renowned for its mild conditions and stereochemical inversion, offers a powerful alternative.[1][2][3] This application note details a highly efficient, single-step protocol for the deoxygenation of unhindered primary and secondary alcohols utilizing 2-nitrobenzenesulfonylhydrazide (NBSH) as a key reagent under Mitsunobu conditions.[4] This method, pioneered by Myers and coworkers, circumvents the need for heavy metal hydrides and provides a valuable tool for modern synthetic chemists.[4]
The Role of 2-Nitrobenzenesulfonylhydrazide (NBSH): Mechanism and Advantages
The innovation of this protocol lies in the strategic use of 2-nitrobenzenesulfonylhydrazide as the nucleophile in the Mitsunobu reaction.[4] The reaction proceeds through a fascinating and efficient mechanistic pathway, which is key to its success.
Mechanistic Pathway
The reaction is initiated by the standard activation of the alcohol under Mitsunobu conditions. Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[2][5] This species then activates the alcohol, making the hydroxyl group a good leaving group. The deprotonated 2-nitrobenzenesulfonylhydrazide then acts as the nucleophile, displacing the activated hydroxyl group.
The crucial subsequent steps involve an in situ elimination of 2-nitrobenzenesulfinic acid from the newly formed intermediate. This elimination generates a transient monoalkyl diazene.[4][6] These highly unstable monoalkyl diazenes rapidly decompose through a free-radical mechanism, releasing nitrogen gas and yielding the final deoxygenated product.[4][6]
Figure 1: Catalytic Cycle of Mitsunobu Deoxygenation with NBSH.
Key Advantages of the NBSH Method
-
Single-Step Procedure: This method combines alcohol activation and reduction into a single operational step, improving efficiency over multi-step alternatives.[4]
-
Mild Reaction Conditions: The reaction is typically conducted at temperatures ranging from -15 °C to room temperature, demonstrating high functional group tolerance.[6][7]
-
Avoidance of Toxic Reagents: It provides a tin-free alternative to the Barton-McCombie reaction, aligning with green chemistry principles.[4]
-
Chemoselectivity: The reaction shows selectivity for unhindered primary and secondary alcohols. For instance, in diols, primary alcohols can be selectively deoxygenated over secondary ones.[4]
Scope and Limitations
The NBSH-mediated Mitsunobu deoxygenation is most effective for unhindered primary and secondary alcohols.[4] Sterically hindered alcohols are generally poor substrates for this reaction.[4] Allylic and benzylic alcohols are also excellent candidates for this transformation.[7] It is important to note that for saturated alcohols, the decomposition of the monoalkyl diazene proceeds via a free-radical pathway, while for allylic and propargylic alcohols, a sigmatropic elimination can occur.[4]
| Substrate Type | Reactivity | Expected Yield | Notes |
| Primary Alcohols | High | Good to Excellent | Generally proceeds smoothly. |
| Secondary Alcohols | Moderate to High | Good | Steric hindrance can reduce yield and reaction rate. |
| Tertiary Alcohols | No Reaction | 0% | Not suitable substrates. |
| Allylic/Benzylic Alcohols | High | Good to Excellent | Favorable substrates. |
| Sterically Hindered Alcohols | Low to No Reaction | Poor to 0% | A significant limitation of this method.[4] |
| β-Oxygenated Alcohols | Low to No Reaction | Poor to 0% | Often fails with these substrates.[4] |
Experimental Protocols
Preparation of 2-Nitrobenzenesulfonylhydrazide (NBSH)
2-Nitrobenzenesulfonylhydrazide can be readily prepared from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate. For convenience, a one-pot procedure for the formation of NBSH and subsequent alkene reduction has also been reported, which can be adapted for the deoxygenation reaction.[8]
Procedure for NBSH Synthesis:
-
Dissolve 2-nitrobenzenesulfonyl chloride in a suitable solvent such as THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate in THF to the cooled solution of the sulfonyl chloride.
-
Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature.
-
The product can be isolated by filtration and washed with a cold solvent.
-
The prepared NBSH can be stored at -20 °C under a nitrogen atmosphere for up to 2 months.[6]
General Protocol for the Mitsunobu Deoxygenation of an Unhindered Secondary Alcohol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Unhindered secondary alcohol (1.0 mmol, 1.0 equiv)
-
2-Nitrobenzenesulfonylhydrazide (NBSH) (1.5 mmol, 1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD) (1.5 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the secondary alcohol (1.0 mmol), 2-nitrobenzenesulfonylhydrazide (1.5 mmol), and triphenylphosphine (1.5 mmol).
-
Add anhydrous THF to dissolve the solids.
-
Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., an acetonitrile/dry ice bath). The maintenance of low temperatures during the initial phase is crucial to prevent the thermal decomposition of NBSH and its Mitsunobu adduct.[7]
-
Slowly, add the diisopropylazodicarboxylate (DIAD) or diethylazodicarboxylate (DEAD) (1.5 mmol) dropwise to the cooled, stirring solution. The addition should be controlled to maintain the internal temperature below -10 °C.
-
After the addition is complete, allow the reaction mixture to stir at -15 °C for 1-2 hours.
-
Slowly warm the reaction to room temperature and continue to stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the deoxygenated product. The purification will also separate the product from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.
Troubleshooting and Considerations
-
Reagent Purity: The purity of all reagents, especially the dryness of the solvent, is critical for the success of the Mitsunobu reaction.
-
Temperature Control: Maintaining a low temperature during the addition of the azodicarboxylate is essential to minimize side reactions and decomposition of the thermally sensitive NBSH.[7]
-
Steric Hindrance: For sterically demanding substrates, longer reaction times or slightly elevated temperatures after the initial addition may be necessary. However, this may also lead to the formation of byproducts. For particularly challenging cases, the use of the more thermally stable N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) reagent might be advantageous.[7]
-
Workup and Purification: The removal of triphenylphosphine oxide and the hydrazine byproduct can sometimes be challenging. The use of polymer-supported triphenylphosphine or specialized azodicarboxylates can facilitate easier purification.[3]
Conclusion
The use of 2-nitrobenzenesulfonylhydrazide in the Mitsunobu deoxygenation of alcohols represents a significant advancement in synthetic methodology. This single-step, mild, and tin-free protocol provides a powerful tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and adhering to the outlined protocols, scientists can effectively leverage this reaction for the efficient and selective deoxygenation of a range of alcohol substrates.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 7. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
Application Notes & Protocols: Chemoselective Reduction of Alkenes with 2-Nitrobenzenesulfonohydrazide
Introduction: A Modern Approach to a Classic Transformation
The reduction of carbon-carbon double bonds is a cornerstone transformation in organic synthesis, pivotal for the construction of saturated molecular frameworks in pharmaceuticals, agrochemicals, and materials science. While catalytic hydrogenation stands as a powerful and widely adopted method, its application is often hampered by the need for specialized equipment (pressurized hydrogen gas) and the intolerance of many sensitive functional groups, which can undergo undesired hydrogenolysis (e.g., O-benzyl ethers, aryl halides) or catalyst poisoning (e.g., sulfur-containing compounds).
This guide details a robust and highly chemoselective alternative: the reduction of alkenes using diimide (N₂H₂) generated in situ from 2-nitrobenzenesulfonohydrazide (NBSH). This metal-free method operates under mild, neutral conditions at room temperature, offering a significant advantage for the synthesis of complex and sensitive molecules.[1][2] We will explore the underlying mechanism, provide field-tested protocols, and offer insights into the practical application of this elegant and efficient reduction system.
The Science of Selectivity: Mechanism of Action
The efficacy of this compound as a reducing agent lies in its ability to cleanly generate the transient reducing species, diimide (HN=NH), upon thermal decomposition. The process is a cascade of intramolecular reactions, with the ortho-nitro group playing a critical, activating role.
Part 1: The Crucial Role of the ortho-Nitro Group in Diimide Generation
The selection of an arylsulfonylhydrazide is not arbitrary. Comparative studies have demonstrated that electron-withdrawing substituents on the aromatic ring are necessary for efficient diimide generation, and the ortho-nitro substitution is particularly effective.[1] The mechanism involves an intramolecular hydrogen bond between the hydrazide N-H and an oxygen of the ortho-nitro group. This pre-organizes the molecule for a facile thermal elimination of 2-nitrobenzenesulfinic acid, releasing the highly reactive cis-diimide.
Caption: Generation of cis-diimide from NBSH.
Part 2: The Alkene Reduction Step
Once formed, cis-diimide is the active reducing agent. It delivers two hydrogen atoms to the alkene substrate in a concerted, stereospecific syn-addition via a six-membered cyclic transition state. This concerted mechanism explains the high chemoselectivity of the reaction; functional groups that cannot participate in this cyclic hydrogen transfer are left untouched. The reaction is driven by the formation of the highly stable dinitrogen (N₂) gas.
Caption: Concerted syn-addition of hydrogen from diimide.
Field-Proven Methodologies: Protocols for Success
Initial protocols for this reduction involved the pre-formation and isolation of NBSH. However, the reagent's limited thermal stability led to inconsistent results.[1] The development of a one-pot procedure, where NBSH is generated in situ from commercially available precursors, has significantly improved the reliability and operational simplicity of this transformation.[1][2][3][4]
Protocol 1: One-Pot NBSH Formation and Alkene Reduction
This protocol, adapted from the work of Marsh and Carbery, is the recommended procedure for its efficiency and reproducibility.[1][4] It obviates the need to handle the potentially unstable NBSH reagent directly.
Caption: Workflow for the one-pot reduction protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-nitrobenzenesulfonyl chloride (2.0 mmol, 2.0 equiv) and the alkene substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the solids in dry acetonitrile (MeCN, 5 mL per mmol of alkene).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of hydrazine hydrate (~55% in H₂O, 2.2 mmol, 2.2 equiv) in dry MeCN (2 mL). Add this solution dropwise to the stirred reaction mixture over 5 minutes.
-
Causality Note: Slow addition is crucial to control the exothermic formation of NBSH and prevent premature decomposition to diimide.
-
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 18 to 42 hours depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding deionized water (5 mL). Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 10 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 10 mL) and saturated aqueous sodium chloride (brine, 10 mL).
-
Causality Note: The bicarbonate wash removes the acidic 2-nitrobenzenesulfinic acid byproduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude reduced product.
-
Purification: If necessary, purify the product by flash column chromatography.
Data Presentation: Substrate Scope & Chemoselectivity
The one-pot NBSH reduction protocol demonstrates broad applicability across a range of alkene substrates. The reaction is particularly effective for terminal and less sterically hindered alkenes. Notably, many common functional groups are well-tolerated, highlighting the exceptional chemoselectivity of diimide.
| Entry | Substrate | Time (h) | Conversion (%) |
| 1 | Methyl-2-phenylacrylate | 18 | >98 |
| 2 | 4-Nitrostyrene | 18 | >98 |
| 3 | 3-Nitrostyrene | 18 | >98 |
| 4 | 2-Hydroxyethyl methacrylate | 42 | >98 |
| 5 | Allyl benzyl ether | 18 | 90 |
| 6 | 4-Penten-1-ol | 18 | 93 |
| 7 | 2-Cyclohexen-1-ol | 18 | >98 |
| 8 | (R)-(+)-Limonene | 42 | 87¹ |
| 9 | cis-Cyclooctene | 18 | >98 |
| 10 | 1-Allylbenzene | 18 | >98 |
| 11 | Indene | 18 | 85 |
| 12 | 2-Acetamidoacrylic acid | 18 | 87 |
¹Reduction occurs selectively at the less substituted exocyclic double bond. Data extracted from NMR conversions reported in the supporting information of Marsh, B. J.; Carbery, D. R. J. Org. Chem. 2009 , 74, 3186-3188.[4]
Trustworthiness: Self-Validating Systems & Troubleshooting
| Potential Issue | Observation | Probable Cause(s) | Recommended Solution |
| Incomplete Reaction | Starting material remains after extended reaction time. | 1. Insufficient reagent stoichiometry.2. Sterically hindered substrate.3. Inefficient diimide generation. | 1. Ensure accurate weighing of reagents; use 2.0-2.2 equivalents of NBSH precursor.2. Increase reaction time; consider gentle heating (e.g., 40 °C) if substrate is stable.3. Use high-quality, dry acetonitrile. |
| Low Yield | Desired product is formed, but in low yield. | 1. Premature decomposition of diimide.2. Competing disproportionation of diimide. | 1. Maintain slow addition of hydrazine at 0 °C.2. Ensure the reaction is run under an inert atmosphere to minimize side reactions. |
| Formation of Byproducts | Unidentified spots on TLC or peaks in NMR. | 1. Impure starting materials.2. Side reaction with sensitive functional groups (rare). | 1. Purify starting materials before use.2. Confirm functional group compatibility; protect highly sensitive groups if necessary. |
Safety & Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of laboratory safety.
-
2-Nitrobenzenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. All handling must be performed in a chemical fume hood. Avoid inhalation and skin contact. Use with extreme caution. It is recommended to use commercially available solutions rather than anhydrous hydrazine.
-
General Precautions: The reaction generates nitrogen gas, which should be properly vented. The reaction workup involves handling acidic and basic aqueous solutions; appropriate care should be taken.
Conclusion
The one-pot reduction of alkenes using this compound is a powerful, reliable, and operationally simple method that serves as an excellent alternative to traditional catalytic hydrogenation. Its remarkable chemoselectivity, tolerance of sensitive functional groups, and mild reaction conditions make it an invaluable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and adhering to the detailed protocols, scientists can confidently apply this methodology to solve complex synthetic challenges.
References
- 1. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 2. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes & Protocols: 2-Nitrobenzenesulfonohydrazide and its Derivatives as Versatile Reagents for the Synthesis of Monoalkyl Diazenes
Introduction: The Synthetic Utility of Monoalkyl Diazenes
Monoalkyl diazenes (R-N=N-H) are highly reactive intermediates that serve as valuable precursors in organic synthesis. Their controlled generation and subsequent decomposition, which liberates dinitrogen gas, provide a powerful method for a variety of chemical transformations. These transformations include mild reductions of functional groups and the formation of carbon-carbon bonds, making them particularly relevant in the fields of medicinal chemistry and drug discovery where the precise manipulation of complex molecules is paramount.[1][2][3][4][5][] The transient nature of monoalkyl diazenes necessitates their in situ generation, and 2-nitrobenzenesulfonohydrazide (NBSH) has emerged as a key reagent for this purpose.[7][8]
This technical guide provides a comprehensive overview of the application of this compound and its more stable derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), for the synthesis of monoalkyl diazenes from alcohols. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into the practical aspects of these reactions to ensure reliable and reproducible results.
The Reagents: NBSH and the Advantage of IPNBSH
This compound (o-NBSH) is a readily prepared reagent that can be synthesized from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate.[7] It is effective for the generation of monoalkyl diazenes from alcohols under Mitsunobu conditions. However, a significant practical challenge with NBSH is its thermal sensitivity in solution, which can lead to undesired side reactions and necessitates conducting reactions at sub-ambient temperatures (typically -30 to -15 °C).[8]
To address this limitation, the more thermally stable N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) was developed.[8][9] IPNBSH is easily prepared from NBSH and acetone and can be stored for extended periods at room temperature under an inert atmosphere.[9] Its enhanced stability offers greater flexibility in terms of reaction conditions, including solvent choice, temperature, and reagent concentration.[8] This makes IPNBSH a more convenient and often preferred reagent for the synthesis of monoalkyl diazenes in many laboratory settings.
Mechanism of Action: The Mitsunobu Pathway to Monoalkyl Diazenes
The conversion of an alcohol to a monoalkyl diazene using NBSH or IPNBSH proceeds via a Mitsunobu reaction.[8][10] This process involves the stereospecific displacement of the alcohol's hydroxyl group. The key steps are as follows:
-
Activation of the Alcohol: In the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the alcohol is converted into a good leaving group.
-
Nucleophilic Attack: The sulfonohydrazide (NBSH or the deprotected IPNBSH) acts as the nucleophile, attacking the activated alcohol.
-
Formation of the Adduct: This nucleophilic substitution results in the formation of a 1,1-disubstituted sulfonyl hydrazine intermediate.
-
Elimination and Diazene Formation: The intermediate then undergoes elimination of 2-nitrobenzenesulfinic acid upon warming to room temperature, yielding the transient monoalkyl diazene.
-
Decomposition: The monoalkyl diazene rapidly decomposes, releasing dinitrogen gas (N₂) and generating a carbon-centered radical or undergoing a sigmatropic rearrangement, leading to the final product (e.g., a reduced alkane).[8]
The overall transformation is depicted in the following mechanistic diagram:
References
- 1. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of diazene-directed fragment assembly to the total synthesis and stereochemical assignment of (+)-desmethyl-meso-chimonanthine and related heterodimeric alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 8. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myers allene synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-Nitrobenzenesulfonohydrazide in the Synthesis of Complex Natural Products
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrobenzenesulfonohydrazide (NBSH), and its derivatives, have emerged as exceptionally versatile and powerful reagents in modern organic synthesis. Their utility is particularly pronounced in the intricate field of natural product synthesis, where mild reaction conditions, high chemoselectivity, and predictable stereochemical outcomes are paramount. This guide provides an in-depth exploration of the primary applications of NBSH, focusing on its role as a superior diimide precursor for selective alkene reduction, its critical function in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines, and its use in the reductive deoxygenation of alcohols. By delving into the mechanistic underpinnings and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to effectively leverage NBSH in the strategic construction of complex molecular architectures.
Introduction: The Strategic Advantage of this compound (NBSH)
This compound, often abbreviated as NBSH or o-NBSH, is a crystalline solid that has become indispensable for synthetic chemists. Its strategic importance stems from its ability to serve as a precursor to highly reactive intermediates under remarkably mild and neutral conditions, thereby preserving sensitive functional groups commonly found in natural products.
The two primary modes of reactivity that define its utility are:
-
Generation of Diimide (N₂H₂): NBSH decomposes in polar solvents at room temperature to produce diimide, a highly selective hydrogenating agent.
-
Nucleophilic Acyl Substitution and Protection: The related 2-nitrobenzenesulfonamides (nosylamides) are key intermediates in the Fukuyama-Mitsunobu reaction, enabling the construction of sterically demanding secondary amines.
NBSH can be readily prepared from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate and, while it should be stored at low temperatures for long-term stability, its in situ generation has become a common and highly efficient practice.[1][2]
Application I: Diimide-Mediated Alkene Reduction
The selective reduction of carbon-carbon double bonds is a foundational transformation in synthesis. While catalytic hydrogenation is powerful, it often suffers from poor chemoselectivity and can be incompatible with sulfur-containing compounds or require harsh conditions. Diimide, generated from NBSH, offers a superior alternative for substrates with sensitive functionalities.[1]
The Underlying Mechanism and Inherent Selectivity
NBSH undergoes a base-free, thermal decomposition in polar solvents to generate diimide (cis-diazene) and 2-nitrobenzenesulfinic acid.[1] The diimide then reduces alkenes through a concerted, stereospecific syn-addition of two hydrogen atoms from the same face of the double bond.
Key Advantages:
-
Exceptional Mildness: The reaction proceeds at room temperature and neutral pH, preserving esters, epoxides, halides, and other reducible groups.[1]
-
High Chemoselectivity: Diimide selectively reduces non-polarized or weakly polarized double bonds, leaving carbonyls, cyanos, and nitro groups untouched.
-
No Isomerization: Unlike some metal-catalyzed methods, diimide reduction does not cause alkene isomerization or epimerization of adjacent stereocenters.[1]
-
Metal-Free: The reaction avoids transition-metal catalysts, which can be advantageous in the synthesis of pharmaceuticals or in substrates prone to metal coordination.[2]
Caption: Mechanism of Diimide Generation and Alkene Reduction.
Protocol: One-Pot NBSH Formation and Alkene Reduction
This operationally simple protocol, adapted from Carbery and coworkers, avoids the need to isolate NBSH, which can be unstable over long periods.[2][3] The in situ formation from commercially available reagents improves reliability and efficiency.[2]
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine monohydrate (caution: toxic and corrosive)
-
Alkene substrate
-
Solvent: 1:1 mixture of THF and Methanol
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (optional, but can improve rates)[2][4]
Procedure:
-
NBSH Formation: To a stirred solution of the alkene substrate (1.0 equiv) in THF:MeOH (1:1) at 0 °C, add 2-nitrobenzenesulfonyl chloride (2.0 equiv).
-
Slowly add hydrazine monohydrate (2.0 equiv) dropwise. The solution may turn yellow.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. During this time, the NBSH reagent forms in situ.
-
Alkene Reduction: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate's reactivity. Substituted alkenes may require longer reaction times.[2]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting alkane by flash column chromatography.
Table 1: Representative Alkene Reductions via One-Pot Diimide Protocol
| Substrate Example | Product | Typical Yield (%) | Notes |
|---|---|---|---|
| Styrene | Ethylbenzene | >95% | Highly efficient for non-hindered alkenes. |
| (E)-Cinnamyl alcohol | 3-Phenyl-1-propanol | ~90% | Tolerates hydroxyl groups. |
| Methyl oleate | Methyl stearate | >95% | Selective reduction in the presence of an ester. |
| Carvone | Dihydrocarvone | ~85% | Selectively reduces the less-conjugated double bond. |
Yields are approximate and based on literature precedents.[2][3]
Application II: The Fukuyama-Mitsunobu Reaction for Secondary Amine Synthesis
The synthesis of secondary amines, particularly hindered ones, is a significant challenge. The Fukuyama-Mitsunobu reaction provides a mild, reliable, and high-yielding solution by utilizing a 2-nitrobenzenesulfonamide (a "nosyl" amide) as a key intermediate.[5]
Mechanistic Rationale: The Role of the Nosyl Group
The reaction sequence involves three main stages:
-
Nosyl Amide Formation: A primary amine is protected with 2-nitrobenzenesulfonyl chloride to form a stable nosylamide.
-
Mitsunobu Alkylation: The nosylamide, which has an acidic N-H proton (pKa ≈ 10), acts as the nucleophile in a Mitsunobu reaction with a primary or secondary alcohol. This forms a di-substituted nosylamide.
-
Nosyl Deprotection: The nosyl group is selectively cleaved by treatment with a thiol and base, revealing the desired secondary amine.[6]
The genius of this method lies in the dual nature of the nosyl group. Its strong electron-withdrawing character acidifies the N-H proton, facilitating alkylation under mild Mitsunobu conditions. Subsequently, this same property makes the sulfur atom highly electrophilic, enabling facile nucleophilic cleavage by a thiol for deprotection.[5][6]
Caption: Workflow of the Fukuyama-Mitsunobu Reaction.
Protocol: Synthesis of a Secondary Amine
This protocol is broadly applicable and has been used in the synthesis of complex alkaloids and peptidomimetics.[7][8]
Part A: Mitsunobu Alkylation
-
Dissolve the nosylamide (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo. Purify the residue directly by flash column chromatography to obtain the N,N-disubstituted sulfonamide.
Part B: Nosyl Group Deprotection
-
Dissolve the N,N-disubstituted sulfonamide (1.0 equiv) in anhydrous DMF or acetonitrile (0.1 M).
-
Add potassium carbonate (K₂CO₃, 3.0 equiv) and a thiol, such as thiophenol or 2-mercaptoethanol (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.
-
Once complete, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography to yield the pure secondary amine.
Application III: Reductive Deoxygenation of Alcohols
NBSH and its derivatives also provide a powerful method for the direct deoxygenation of alcohols, proceeding through a monoalkyl diazene intermediate.[9][10] This transformation is particularly valuable for the reduction of allylic and propargylic alcohols.
Mechanism: From Alcohol to Alkane
The reaction is initiated by a Mitsunobu displacement of an alcohol with NBSH as the nucleophile.[1] This forms a 1-alkyl-2-nosylhydrazine intermediate, which is thermally unstable. It readily eliminates 2-nitrobenzenesulfinic acid to generate a transient monoalkyl diazene. This highly reactive species then rapidly loses dinitrogen gas (N₂) to form the final reduced product.[10] For allylic and propargylic systems, the loss of N₂ occurs via a concerted sigmatropic rearrangement, often with a 1,3-transposition of the double bond.[4]
IPNBSH: A More Stable and Versatile Reagent
While NBSH is effective, its thermal sensitivity can be a drawback.[10] To address this, the Myers group developed N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a more stable, crystalline solid that is easier to handle and store.[9][11] In the reaction, IPNBSH undergoes Mitsunobu displacement to form a stable hydrazone adduct. This adduct is then hydrolyzed in situ to generate the same key monoalkyl diazene intermediate.[9] This two-stage, one-pot process offers greater flexibility in solvent choice and reaction temperature.[10]
Caption: Alcohol Deoxygenation using the IPNBSH Reagent.
Protocol: Deoxygenation of an Allylic Alcohol with IPNBSH
This protocol is based on the method used in the total syntheses of (−)-acylfulvene and (−)-irofulven.[9][10]
Materials:
-
Alcohol substrate
-
N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
-
2,2,2-Trifluoroethanol (TFE) and Water for hydrolysis
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.1 M), add IPNBSH (1.2 equiv) and PPh₃ (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Add DEAD (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete formation of the hydrazone adduct.
-
Add a 1:1 mixture of TFE and water to the reaction flask to induce hydrolysis.
-
Continue stirring for an additional 2-3 hours at room temperature. Vigorous evolution of N₂ gas may be observed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Table 2: Representative Alcohol Reductions using IPNBSH
| Substrate | Product | Typical Yield (%) |
|---|---|---|
| Cinnamyl alcohol | (E)-1-Phenylprop-1-ene | 89% |
| Geraniol | (E)-2,6-Dimethylocta-2,6-diene | 87% |
| 1-Octyn-3-ol | Oct-2-yne | 91% |
| 1-Phenylethanol | Ethylbenzene | 85% |
Yields are approximate and based on literature precedents.[9][10]
Conclusion
This compound and its derivatives are not merely reagents but strategic tools that enable elegant solutions to common synthetic challenges. Their ability to generate diimide under exceptionally mild conditions allows for chemoselective reductions in the late stages of a synthesis, preserving molecular complexity. Furthermore, the unique properties of the nosyl group are masterfully exploited in the Fukuyama-Mitsunobu reaction to forge otherwise difficult-to-access secondary amine linkages. For any scientist engaged in the synthesis of natural products or other complex molecules, a thorough understanding of the principles and protocols detailed herein is essential for modern synthetic design.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diimide Reduction of Sterically Hindered Substrates using 2-Nitrobenzenesulfonohydrazide
Introduction: Navigating the Challenges of Reducing Hindered Alkenes
In the landscape of modern organic synthesis, the selective reduction of carbon-carbon double bonds is a cornerstone transformation. While numerous methods exist, the reduction of sterically hindered alkenes presents a persistent challenge. Traditional catalytic hydrogenation, for instance, often requires harsh conditions or specialized, expensive catalysts, and can be complicated by steric hindrance around the double bond, leading to low reactivity or undesired side reactions.[1][2] Diimide (N₂H₂), a highly selective and mild reducing agent, offers a compelling alternative.[1][3] Generated in situ, diimide exhibits remarkable chemoselectivity, typically reducing non-polar double and triple bonds without affecting other functional groups like carbonyls, esters, and nitro groups.[3][4]
This application note provides a comprehensive guide to the use of 2-Nitrobenzenesulfonohydrazide (NBSH) as a precursor for diimide, with a specific focus on its application and limitations in the reduction of sterically hindered substrates. We will delve into the mechanistic underpinnings of diimide generation and its reaction with alkenes, present detailed protocols, and offer practical insights gleaned from extensive research to guide scientists in overcoming the challenges posed by sterically demanding molecules.
The Mechanism: A Concerted and Sterically Sensitive Pathway
The utility of NBSH as a diimide source lies in its ability to generate this reactive intermediate under mild conditions.[4] The process is typically initiated by a base, such as triethylamine, which facilitates the decomposition of NBSH to diimide and 2-nitrobenzenesulfinic acid.[5] A one-pot protocol for the formation of NBSH from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate followed by in situ diimide generation has also been developed, offering operational simplicity.[6]
The reduction of an alkene by diimide is believed to proceed through a concerted, six-membered transition state, resulting in the syn-addition of two hydrogen atoms across the double bond.[3] This concerted mechanism is crucial as it dictates the stereochemistry of the reduction and, importantly, underlies its sensitivity to steric hindrance.
Figure 1: Proposed mechanism of diimide generation from NBSH and subsequent concerted reduction of an alkene.
For a successful reaction, the diimide molecule must be able to approach the plane of the double bond. In sterically hindered substrates, bulky substituents surrounding the alkene functionality create significant steric shields, impeding this approach and dramatically slowing down or even completely inhibiting the reduction.[1]
Reactivity of Sterically Hindered Substrates: A Comparative Overview
The general trend for diimide reduction reactivity is inversely proportional to the degree of substitution and steric bulk around the multiple bond. Terminal and 1,2-disubstituted olefins are generally the most reactive substrates.[5] As steric hindrance increases, the reaction rate decreases significantly.
| Substrate Type | Relative Reactivity | Example | Outcome with NBSH/Diimide |
| Terminal Olefin | High | 1-Decene | Quantitative reduction[7] |
| 1,2-Disubstituted Olefin | High | (E)-Stilbene | Efficient reduction[8] |
| Trisubstituted Olefin | Moderate to Low | - | Slower reaction, may require extended times[6] |
| Tetrasubstituted Olefin | Very Low | - | Generally unreactive[8] |
| Highly Hindered Olefin | Extremely Low | Cholesterol | No reaction, starting material recovered[5] |
Table 1: Relative reactivity of various alkene substitution patterns with diimide generated from NBSH.
The case of cholesterol is particularly illustrative. Despite the presence of a double bond, its highly congested environment prevents the diimide from accessing the reactive site, leading to the recovery of the starting material even after prolonged reaction times.[5] This highlights a critical limitation of this methodology when applied to complex, sterically encumbered molecules.
Experimental Protocols
Protocol 1: General Procedure for Diimide Reduction of a Moderately Hindered Substrate
This protocol is adapted from established methods for the diimide reduction of alkenes using NBSH and triethylamine.[5]
Materials:
-
This compound (NBSH)
-
Sterically hindered alkene substrate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the sterically hindered alkene (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM or THF). The concentration will depend on the solubility of the substrate.
-
Addition of NBSH: Add this compound (NBSH) (5-10 equiv). The large excess is often necessary to compensate for the competing disproportionation of diimide.
-
Initiation of Reaction: Add triethylamine (excess, typically 10-20 equiv) to the stirring suspension. The addition of the base should initiate the generation of diimide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). For sterically hindered substrates, reaction times can be significantly longer (24-48 hours or more).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired reduced compound.
Figure 2: Experimental workflow for the diimide reduction of a sterically hindered alkene.
Protocol 2: One-Pot NBSH Formation and Alkene Reduction
This protocol, based on the work of Carbery and coworkers, avoids the need to isolate the potentially unstable NBSH.[6]
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Alkene substrate
-
Anhydrous solvent (e.g., THF)
-
Potassium carbonate (K₂CO₃) or other suitable base
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the alkene substrate (1.0 equiv) and the chosen base (e.g., K₂CO₃, 2.0 equiv) in the anhydrous solvent.
-
NBSH Formation: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (2.0 equiv) in the same anhydrous solvent. Cool this solution in an ice bath and slowly add hydrazine hydrate (2.0 equiv). Stir for 30 minutes to form NBSH in situ.
-
Initiation of Reduction: Transfer the freshly prepared NBSH solution to the flask containing the alkene and base.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
When working with sterically hindered substrates, several challenges may arise. Here are some common issues and potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Extreme steric hindrance: The substrate is too bulky for the diimide to approach the double bond. | * Consider alternative reduction methods (e.g., catalytic hydrogenation with a specific catalyst like Crabtree's catalyst, or dissolving metal reductions).* If possible, modify the substrate to reduce steric bulk. |
| Insufficient diimide generation: The base may not be strong enough or the NBSH may have degraded. | * Use a freshly opened or properly stored container of NBSH.[4]* Increase the excess of NBSH and base.* Consider using the one-pot protocol to generate fresh NBSH.[6] | |
| Diimide disproportionation: The competing reaction of diimide to form nitrogen and hydrazine is significant. | * Increase the excess of the diimide precursor (NBSH).* Ensure the reaction is well-stirred to maximize interaction with the substrate. | |
| Slow Reaction Rate | Moderate steric hindrance: The reaction is proceeding but is very slow. | * Increase the reaction time significantly (monitor carefully).* Slightly warming the reaction mixture may increase the rate, but this can also accelerate diimide decomposition. Proceed with caution and monitor for side product formation. |
| Side Product Formation | Decomposition of reagents or substrate: Prolonged reaction times or elevated temperatures can lead to degradation. | * Ensure all reagents are pure and the solvent is anhydrous.* Maintain the reaction at room temperature unless gentle heating is shown to be beneficial without causing degradation. |
Safety and Handling of this compound
This compound (NBSH) and its precursors are hazardous chemicals that require careful handling.
-
Hazards: NBSH is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] It can be harmful if swallowed or in contact with skin.[10]
-
Handling Precautions: Always handle NBSH in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: NBSH can be stored at -20°C under a nitrogen atmosphere for up to two months.[4]
-
Spills and Disposal: In case of a spill, evacuate the area and prevent the material from entering drains.[9] Collect the spilled material and dispose of it as hazardous waste in accordance with local regulations.
Conclusion
The reduction of alkenes using diimide generated from this compound is a valuable synthetic tool, prized for its mildness and chemoselectivity. However, its effectiveness is highly dependent on the steric environment of the substrate. While terminal and less substituted alkenes react readily, highly hindered systems pose a significant challenge and may be unreactive under standard conditions. By understanding the mechanistic basis for this steric sensitivity and by employing optimized protocols and careful reaction monitoring, researchers can better assess the suitability of this method for their specific synthetic targets. For extremely hindered substrates, alternative reductive strategies may be necessary. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize NBSH for diimide reductions and to make informed decisions when faced with sterically demanding transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 4. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 5. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 7. Flavin-Catalyzed Generation of Diimide: An Environmentally Friendly Method for the Aerobic Hydrogenation of Olefins [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of Sensitive Functional Groups Using 2-Nitrobenzenesulfonohydrazide (NBSH)
Introduction: The Challenge of Selective Reduction
In the synthesis of complex molecules, particularly within drug development, chemists are frequently faced with the challenge of reducing a specific functional group in the presence of other sensitive moieties. Classical reduction methods, such as catalytic hydrogenation or the use of powerful hydride reagents (e.g., LiAlH₄), often lack the necessary chemoselectivity, leading to undesired side reactions and compromising the integrity of delicate functionalities like esters, amides, epoxides, and various protecting groups.[1][2] This necessitates a milder, more selective approach to achieve targeted transformations.
2-Nitrobenzenesulfonohydrazide (NBSH) has emerged as a premier reagent for addressing this challenge. It serves as an efficient precursor for the in situ generation of diimide (N₂H₂), a highly selective and transient reducing agent.[3] The reduction proceeds under exceptionally mild conditions—typically at room temperature and neutral pH—providing a robust, metal-free alternative that preserves a wide array of sensitive functional groups, making it an invaluable tool for late-stage functionalization and the synthesis of complex organic scaffolds.[3][4][5]
Mechanism of Action: The Diimide Pathway
The efficacy of NBSH lies in its controlled decomposition to diimide, which is the active reducing species. The process can be understood in two key stages:
Stage 1: Generation of Diimide In a polar solvent, this compound undergoes a base-facilitated elimination of the thermally labile 2-nitrobenzenesulfinic acid to generate diimide.[3] The ortho-nitro substituent is critical, as it enhances the lability of the sulfonylhydrazide, allowing for diimide generation under neutral and mild conditions.[4]
Stage 2: Concerted Hydrogen Transfer The generated cis-diimide then participates in a concerted, six-membered cyclic transition state with the substrate (e.g., an alkene).[6] This mechanism involves the simultaneous transfer of two hydrogen atoms to one face of the multiple bond, resulting in a clean syn-addition.[6][7] The driving force for this reaction is the formation of the exceptionally stable dinitrogen (N₂) molecule.[7] The formation of diimide is the rate-limiting step of the overall process.[6]
Figure 1: Mechanism of NBSH-mediated reduction.
Scope and Chemoselectivity
The primary advantage of the NBSH/diimide system is its exceptional chemoselectivity. It preferentially reduces non-polar, sterically accessible multiple bonds while leaving a vast array of other functional groups untouched. This makes it an ideal choice for complex molecule synthesis where functional group tolerance is paramount.
Table 1: Functional Group Reactivity with NBSH/Diimide
| Functional Group | Reactivity | Comments |
| Alkenes | ||
| Mono- & Di-substituted | High | Excellent substrates for reduction.[4][8][9] |
| Tri- & Tetra-substituted | Low / None | Steric hindrance significantly slows or prevents reduction.[4] |
| Conjugated (e.g., α,β-unsaturated) | Low | Polarized double bonds are generally poor substrates.[6] |
| Alkynes | High | Can be reduced to cis-alkenes or fully to alkanes.[6][7] |
| Carbonyls | ||
| Aldehydes & Ketones | Tolerated | Generally unreactive.[8] Hydrazone formation is a potential side reaction with excess hydrazine, not diimide itself.[9] |
| Esters, Amides, Carboxylic Acids | Tolerated | Completely inert to diimide reduction.[7] |
| Other Functional Groups | ||
| Nitro Groups | Tolerated | A key advantage over many other reduction methods. |
| Epoxides | Tolerated | Ring remains intact. |
| Halides (Aryl & Alkyl) | Tolerated | C-X bonds are preserved. |
| Sulfones, Sulfoxides | Tolerated | Sulfur oxidation state is unaffected. |
| Peroxides (O-O) & N-O Bonds | Tolerated | Unlike catalytic hydrogenation, these weak bonds are not cleaved.[6] |
| Benzyl Ethers, Silyl Ethers | Tolerated | Common protecting groups are fully compatible. |
Experimental Protocols
While NBSH can be pre-formed and isolated, its limited stability makes this approach less reliable.[3][4] A superior and more operationally simple method involves the in situ generation of NBSH, followed by its immediate conversion to diimide in a one-pot procedure.[4][10]
Figure 2: Workflow for the one-pot NBSH reduction.
Protocol: One-Pot Diimide Reduction of an Alkene
This protocol is adapted from the procedure developed by Carbery and coworkers, which avoids the isolation of the potentially unstable NBSH intermediate.[4][10]
Materials:
-
Alkene substrate (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (2.5 eq)
-
Hydrazine monohydrate (N₂H₄·H₂O) (3.0 eq)
-
Solvent: 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene substrate (e.g., 1.0 mmol).
-
Solvent Addition: Add the THF/MeOH (1:1) solvent mixture to dissolve the substrate (concentration typically 0.1 M). Begin vigorous stirring.
-
Reagent Addition: In sequential order, add 2-nitrobenzenesulfonyl chloride (2.5 mmol, 2.5 eq) followed by the dropwise addition of hydrazine monohydrate (3.0 mmol, 3.0 eq) via syringe.
-
Causality Note: The excess of reagents ensures the complete formation of NBSH and subsequent diimide to drive the reduction to completion. The order of addition is important for controlling the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.
-
Self-Validation: A control spot of the starting material on the TLC plate is essential for accurate monitoring. The reaction is complete when this spot is fully consumed.
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure alkane.
Trustworthiness: Advantages and Limitations
Understanding the capabilities and boundaries of a method is critical for its successful application.
Key Advantages:
-
Exceptional Mildness: The reaction proceeds at room temperature and neutral pH, preserving acid- and base-labile functional groups.[3]
-
Metal-Free Conditions: This avoids issues of metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis, and circumvents problems associated with catalyst poisoning or difficult removal.[4][8]
-
Predictable Stereochemistry: The concerted mechanism ensures a clean syn-addition of hydrogen, offering excellent stereochemical control.[6]
-
Operational Simplicity: The one-pot protocol is experimentally straightforward and does not require specialized equipment.[10]
-
High Chemoselectivity: As detailed in Table 1, the reagent's tolerance for a wide range of sensitive groups is its most significant feature.[3][4][5]
Limitations to Consider:
-
Steric Sensitivity: The method is not effective for highly substituted (e.g., tetrasubstituted) double bonds due to steric hindrance around the reaction center.[4]
-
Stoichiometric Nature: Unlike catalytic hydrogenation, the reaction requires a stoichiometric excess of the diimide precursor, which can be a drawback in terms of atom economy on a large scale.
-
Substrate Scope: The reaction is primarily limited to the reduction of non-polar C-C multiple bonds. It is generally inefficient for reducing polarized systems like carbonyls or conjugated alkenes.[6][9]
Conclusion
The use of this compound for the in situ generation of diimide provides a powerful and highly reliable method for the chemoselective reduction of alkenes and alkynes. Its mild reaction conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for organic synthesis, particularly in the demanding context of pharmaceutical and natural product chemistry. By understanding its mechanistic underpinnings and practical scope, researchers can confidently deploy this technique to solve complex synthetic challenges that are intractable with conventional reduction methodologies.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 4. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Palladium-Catalyzed Synthesis of Monoalkyl Diazenes using IPNBSH
Introduction: The Significance of Monoalkyl Diazenes in Modern Drug Discovery
Monoalkyl diazenes are highly reactive intermediates that have carved a significant niche in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2] Their utility stems from their ability to undergo a variety of transformations, most notably the loss of dinitrogen to generate radical or ionic species under mild conditions. This reactivity has been harnessed for a range of synthetic applications, including deamination, reduction, and the formation of carbon-carbon and carbon-heteroatom bonds. The azo scaffold is a recurring motif in numerous biologically active compounds and approved pharmaceuticals, underscoring the importance of synthetic methodologies that provide access to these structures.[3] This application note provides a comprehensive guide to the palladium-catalyzed synthesis of monoalkyl diazenes utilizing 2-isocyano-1,1'-biphenyl-3-sulfonohydrazide (IPNBSH), a thermally stable and versatile reagent.
The Mechanism: Unraveling the Palladium-Catalyzed Pathway
The palladium-catalyzed synthesis of monoalkyl diazenes from allylic electrophiles using IPNBSH is a stereospecific transformation that proceeds through a well-defined catalytic cycle.[1][4] The reaction is initiated by the formation of a palladium(0) complex, which undergoes oxidative addition with an allylic electrophile (e.g., an allylic carbonate or halide) to generate a π-allyl palladium(II) complex. This key intermediate is then intercepted by the nucleophilic IPNBSH, leading to the formation of a hydrazone adduct. Subsequent in-situ hydrolysis and elimination of the corresponding arenesulfinic acid yields the transient monoalkyl diazene, which then undergoes sigmatropic loss of dinitrogen to afford the final product.[1]
Caption: Figure 1: Catalytic cycle for the palladium-catalyzed synthesis of monoalkyl diazenes.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the palladium-catalyzed synthesis of a monoalkyl diazene, exemplified by the reduction of an allylic carbonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Allylic Carbonate | Reagent | Sigma-Aldrich | Substrate |
| IPNBSH | >98% | Synthesized* | See preparation notes below |
| Pd₂(dba)₃ | Reagent | Strem Chemicals | Palladium catalyst |
| Triphenylphosphine (PPh₃) | Reagent | Acros Organics | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent |
| Dichloromethane (DCM) | Reagent | Fisher Scientific | Extraction solvent |
| Saturated aq. NH₄Cl | - | - | For quenching |
| Saturated aq. NaHCO₃ | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
*IPNBSH can be readily synthesized from 2-nitrobenzenesulfonyl hydrazide and acetone.[5]
Reaction Setup and Procedure
Caption: Figure 2: Experimental workflow for the synthesis of monoalkyl diazenes.
-
Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic carbonate (1.0 equiv), IPNBSH (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition and Degassing: The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times. Anhydrous THF is then added via syringe. The resulting suspension is stirred and degassed with argon for 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, the palladium catalyst, Pd₂(dba)₃ (0.025 equiv), and the ligand, triphenylphosphine (0.1 equiv), are added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired monoalkyl diazene product.
Quantitative Data Summary
| Entry | Allylic Carbonate | Product | Yield (%) |
| 1 | Cinnamyl methyl carbonate | Allylbenzene | 92 |
| 2 | Geranyl methyl carbonate | (E)-3,7-dimethylocta-1,6-diene | 88 |
| 3 | (E)-Oct-2-en-1-yl methyl carbonate | (E)-Oct-1-ene | 95 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure the use of fresh Pd₂(dba)₃. Consider pre-formation of the active Pd(0) catalyst. |
| Poor quality solvent/reagents | Use freshly distilled, anhydrous THF. Ensure all reagents are dry. | |
| Insufficient degassing | Degas the reaction mixture thoroughly with argon for an extended period. | |
| Formation of Side Products | Presence of water | Ensure all glassware is flame-dried and reagents are anhydrous. |
| Incorrect stoichiometry | Carefully measure all reagents, especially the catalyst and ligand. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for flash chromatography. Consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
The palladium-catalyzed synthesis of monoalkyl diazenes using IPNBSH represents a robust and versatile methodology for accessing these valuable synthetic intermediates.[1][6] The thermal stability and ease of handling of IPNBSH make it a superior alternative to other diazene precursors.[1] This application note provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a troubleshooting guide to facilitate the successful implementation of this powerful transformation in the research laboratory. The continued exploration of this and related methodologies will undoubtedly contribute to the advancement of organic synthesis and the discovery of new therapeutic agents.
References
- 1. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, a reagent for reduction of alcohols via the corresponding monoalkyl diazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective monoalkyl diazene synthesis for mild reductive transformations : direct synthesis of densely substituted pyridines and pyrimidines [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-Nitrobenzenesulfonohydrazide Reactions
Welcome to the technical support center for 2-nitrobenzenesulfonohydrazide (NBSH) and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable protocols to overcome common challenges and enhance the yield and reproducibility of your reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Reagent Quality, Stability, and Selection
The quality and handling of your starting materials are foundational to a successful reaction. This section addresses the most common questions regarding the reagents themselves.
Q1: My this compound (NBSH) reagent has a yellowish tint and my yields are inconsistent. What's the problem?
A: The issue likely stems from reagent decomposition. NBSH is known to be thermally sensitive, particularly when in solution.[1] The pale yellow color is typical for the pure solid, but any significant darkening or oily appearance may indicate degradation.[2]
-
Causality: The primary decomposition pathway involves the elimination of 2-nitrobenzenesulfinic acid.[3] This byproduct can engage in undesired side reactions, such as a competitive Mitsunobu reaction with your alcohol substrate, leading to a complex reaction mixture and reduced yield of your desired product.[1]
-
Expert Recommendation:
-
Storage: Always store NBSH under an inert nitrogen or argon atmosphere at -20°C.[2][3] Properly stored, it should be stable for up to two months.[3]
-
Handling: For reactions requiring NBSH to be in solution, prepare the solution immediately before use and keep it cold. Avoid prolonged storage of NBSH solutions, even at low temperatures.
-
Alternative Reagent: For greater consistency and experimental flexibility, we strongly recommend using N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a more stable derivative.
-
Q2: What are the specific advantages of using N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) over NBSH?
A: IPNBSH was developed specifically to overcome the inherent instability of NBSH.[4] Its use offers significant practical advantages that directly translate to higher and more consistent yields.
-
Enhanced Thermal Stability: IPNBSH is a crystalline solid that is stable at room temperature for several months, making it easier to handle and store.[1][5] This stability prevents the formation of 2-nitrobenzenesulfinic acid, which is a common source of byproducts in NBSH reactions.[1]
-
Greater Reaction Flexibility: The thermal stability of IPNBSH allows for more flexible reaction conditions. Mitsunobu reactions, for example, can be run at temperatures from 0°C to 23°C, whereas the same reaction with the sensitive NBSH often requires temperatures as low as -30°C to -15°C to suppress decomposition.[1] This broader temperature window simplifies the experimental setup and can be beneficial for less reactive substrates.
-
Improved Purity Profile: By minimizing reagent decomposition, IPNBSH leads to cleaner reaction profiles, which simplifies purification and improves isolated yields.
Q3: How do I prepare and purify high-quality IPNBSH in my lab?
A: Preparing IPNBSH is a straightforward, high-yielding procedure that involves the condensation of NBSH with acetone.[4] A detailed protocol is provided in Section 4. The key is to ensure the starting NBSH is of good quality and to properly execute the purification step to obtain a free-flowing white solid. Purification typically involves trituration or precipitation from an acetone/hexanes solvent system to remove any unreacted NBSH or impurities.[4][6]
Section 2: Troubleshooting Low-Yield Reactions
This section focuses on specific problems encountered during common applications of NBSH and IPNBSH, particularly the widely used Mitsunobu deoxygenation.
Q4: I am attempting a Mitsunobu deoxygenation of a secondary alcohol using IPNBSH, but the reaction stalls and my yield is low. What should I investigate first?
A: When a Mitsunobu reaction fails to go to completion, the issue often lies with the reaction setup, reagent quality, or the reactivity of the substrate itself.
-
Troubleshooting Workflow: The first step is to systematically rule out common experimental errors. The flowchart below provides a logical path for diagnosing the issue.
-
Expert Insight: The order of addition is critical. Diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) should be added last, dropwise, to a cooled solution (0°C) of the alcohol, triphenylphosphine (PPh₃), and IPNBSH in an anhydrous solvent like THF.[1][7] A premature or rapid addition can lead to the formation of undesired byproducts. For particularly stubborn or sterically hindered alcohols, increasing the concentration and using a larger excess of the Mitsunobu reagents may be necessary.[1][8]
Q5: The final hydrolysis step to generate the monoalkyl diazene from the IPNBSH adduct seems inefficient. How can I drive this to completion?
A: The hydrolysis of the stable arenesulfonyl hydrazone adduct is a crucial step that regenerates the reactive sulfonyl hydrazine intermediate.[1] Incomplete hydrolysis is a common reason for low yields.
-
Mechanism Insight: The goal is to hydrolyze the isopropylidene protecting group to reveal the N-H of the sulfonyl hydrazide, which then rapidly eliminates 2-nitrobenzenesulfinic acid to form the desired diazene intermediate.
-
Optimized Protocol: While various conditions can be attempted, the most reliable method reported is the addition of a 1:1 mixture of 2,2,2-trifluoroethanol and water (TFE-H₂O) directly to the reaction mixture upon completion of the Mitsunobu step.[1][7] Allow this hydrolysis to proceed for 2-3 hours at room temperature to ensure complete conversion before proceeding with the aqueous workup.[1]
Section 3: Key Experimental Protocols & Data
To ensure reproducibility, we provide detailed, step-by-step protocols for the preparation of IPNBSH and its use in a general deoxygenation reaction.
Protocol 1: Preparation and Purification of IPNBSH
This protocol is adapted from established literature procedures.[4][6]
-
Setup: To a clean, dry flask under an argon atmosphere, add this compound (NBSH) (1.0 equiv).
-
Dissolution: Add anhydrous acetone (approx. 15 mL per 20 g of NBSH) via cannula and stir at room temperature (24°C). The reaction is typically complete within 10 minutes, which can be confirmed by TLC analysis (e.g., 1:2 hexanes:ethyl acetate).[6]
-
Concentration: Remove the acetone under reduced pressure using a rotary evaporator to obtain a yellow powder.
-
Trituration/Precipitation: To the flask, add hexanes (approx. 5 mL per 1 g of initial NBSH) and a smaller volume of acetone (approx. 1 mL per 1 g of initial NBSH). Stir the resulting suspension vigorously for 10-15 minutes.[4]
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold hexanes, and dry under high vacuum for 24 hours. This typically affords IPNBSH as a stable, off-white solid in >95% yield.[6]
Protocol 2: General Procedure for Mitsunobu Deoxygenation of an Alcohol
This protocol is a general guideline for the reduction of a primary or secondary alcohol.[1][7]
-
Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve the alcohol (1.0 equiv), IPNBSH (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (to achieve a concentration of approx. 0.1 M with respect to the alcohol).
-
Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add DEAD or DIAD (1.2 equiv) dropwise via syringe over 5-10 minutes. The solution will typically turn yellow. Allow the reaction to stir at 0°C for 5 minutes and then warm to room temperature. Monitor the consumption of the starting alcohol by TLC (typically complete in 1-2 hours).
-
In-Situ Hydrolysis: Once the initial reaction is complete, add a 1:1 (v/v) mixture of TFE and deionized water (volume equal to half of the initial THF volume).[7]
-
Fragmentation: Stir the mixture at room temperature for 2-3 hours to allow for complete hydrolysis and subsequent formation of the product.
-
Workup: Partition the reaction mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Data Summary: Comparison of NBSH and IPNBSH
| Parameter | This compound (NBSH) | N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) |
| Stability | Thermally sensitive, especially in solution.[1] Store at -20°C under N₂.[3] | Stable crystalline solid. Can be stored at room temperature for months.[1][4] |
| Typical Mitsunobu Temp. | Low temperatures required (-30 to -15°C) to prevent decomposition.[1] | More flexible (0°C to 23°C), simplifying the procedure.[1] |
| Common Issues | Formation of 2-nitrobenzenesulfinic acid byproduct, leading to side reactions.[1] | Requires a distinct hydrolysis step to unmask the reactive hydrazide.[1] |
| Handling | Best prepared fresh or used from a recently opened bottle.[3] | Easy to handle, weigh, and store.[5] |
Section 4: Visualizing the Mechanism
Understanding the reaction pathway is key to effective troubleshooting. The diagram below illustrates the key transformations in the deoxygenation of an alcohol using IPNBSH.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]
- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 4. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
common side reactions with 2-Nitrobenzenesulfonohydrazide and how to avoid them
Welcome to the technical support resource for 2-Nitrobenzenesulfonohydrazide (NBSH). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered when using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the success and reproducibility of your experiments.
Introduction to NBSH
This compound (NBSH) is a widely used reagent in organic synthesis, primarily known for two key applications: as a precursor for the in-situ generation of diimide (H₂N₂) for the chemoselective reduction of alkenes, and as a nucleophile in the Mitsunobu reaction for the deoxygenation of alcohols.[1] While powerful, its utility is often hampered by its thermal instability, which can lead to specific and sometimes difficult-to-manage side reactions. This guide provides direct answers to common issues, explaining the underlying chemistry and offering robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Application 1: Diimide Reduction of Alkenes
Q1: My diimide reduction is sluggish, incomplete, or fails entirely. What is causing this, and how can I fix it?
A1: Root Cause Analysis & Solution
The most common cause of failure in diimide reductions using NBSH is the reagent's instability. Pre-formed NBSH can degrade upon storage and is particularly sensitive to thermal decomposition in solution, leading to a lower-than-expected concentration of the active diimide reductant.[1][2]
Primary Cause:
-
Degradation of Pre-formed NBSH: NBSH has a limited shelf-life and is prone to decomposition, especially if not stored meticulously.[1]
-
Inefficient Diimide Generation: Using pre-formed NBSH can lead to inconsistent diimide generation due to its poor stability in many organic solvents at room temperature.[2]
Recommended Solution: The One-Pot, In-Situ Protocol
To overcome these issues, we strongly recommend the in-situ formation of NBSH from commercially available and more stable precursors, followed immediately by the alkene reduction in the same pot. This method improves reliability and obviates the need for base additives that can complicate reactions.[2][3]
Experimental Protocol: In-Situ NBSH Formation and Diimide Reduction
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your alkene substrate in a suitable solvent (e.g., THF, Dioxane).
-
Hydrazine Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.5 equivalents) in the same solvent to the reaction mixture at room temperature. The NBSH will form in-situ.
-
Reaction Monitoring: The generation of diimide and subsequent reduction of the alkene will begin immediately. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
This one-pot protocol ensures a fresh, active supply of NBSH, leading to a more efficient and reproducible generation of diimide for your reduction.[2][3][4]
Application 2: Mitsunobu Deoxygenation of Alcohols
Q2: I am attempting a Mitsunobu deoxygenation using NBSH, but I am getting low yields and recovering my starting alcohol. What is the primary side reaction?
A2: Root Cause Analysis & Solution
This is a classic problem when using NBSH in the Mitsunobu reaction. The issue stems from the thermal instability of both NBSH itself and the key intermediate Mitsunobu adduct.[5]
Primary Cause: Thermal Decomposition At temperatures above -15 °C, the NBSH or its initial Mitsunobu adduct can thermally decompose to form 2-nitrobenzenesulfinic acid . This sulfinic acid can then participate in an undesired, competitive Mitsunobu reaction with the starting alcohol, consuming your reagents and preventing the desired deoxygenation pathway.[5]
Diagram: Competing Pathways in NBSH Mitsunobu Reaction
Caption: Desired vs. side reaction pathways with NBSH.
Recommended Solutions:
-
Strict Temperature Control: The initial phase of the reaction, the formation of the Mitsunobu adduct, must be performed at sub-ambient temperatures, typically between -30 °C and -15 °C, to suppress the decomposition pathway.[5]
-
Use a More Stable Reagent: IPNBSH: For substrates that are less reactive or for reactions that require higher temperatures, the ideal solution is to use N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) .[5] IPNBSH is a crystalline, thermally stable derivative of NBSH that offers significant advantages.[5][6]
Q3: You mentioned IPNBSH. When should I choose it over NBSH, and what is the protocol?
A3: IPNBSH as the Superior Alternative
IPNBSH was specifically developed to overcome the thermal instability of NBSH.[5] The Mitsunobu reaction with IPNBSH forms a stable, isolable hydrazone adduct. This adduct is then hydrolyzed in a separate, subsequent step to generate the monoalkyl diazene intermediate that leads to the deoxygenated product. This two-stage process decouples the Mitsunobu reaction from the fragmentation, avoiding the competitive side reaction.[5]
Data Summary: NBSH vs. IPNBSH for Mitsunobu Reactions
| Feature | This compound (NBSH) | N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) |
| Thermal Stability | Low; decomposes in solution above -15 °C.[5] | High; crystalline solid, stable at room temperature.[5][6] |
| Reaction Temperature | Requires sub-ambient temperatures (-30 to -15 °C).[5] | Flexible; initial reaction can be run from 0 °C to 23 °C.[5] |
| Key Intermediate | Thermally labile Mitsunobu adduct.[5] | Stable and isolable arenesulfonyl hydrazone.[5] |
| Primary Side Reaction | Competitive Mitsunobu with decomposition product.[5] | Minimal; limitation is sensitivity to sterically hindered substrates.[5] |
| Solvent Choice | Limited by temperature constraints. | Greater flexibility (THF, Toluene, etc.).[5] |
| Best For | Highly reactive, unhindered alcohols. | General use, sterically demanding substrates, reactions requiring higher temps. |
Experimental Protocol: Deoxygenation of an Alcohol using IPNBSH
-
Mitsunobu Reaction: To a solution of the alcohol (1.0 equiv), triphenylphosphine (1.2 equiv), and IPNBSH (1.2 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.[5]
-
Adduct Formation: Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis shows complete consumption of the starting alcohol. At this stage, the stable hydrazone adduct has formed.[5]
-
Hydrolysis & Fragmentation: Add a mixture of trifluoroethanol and water (1:1 v/v) to the reaction mixture to hydrolyze the hydrazone and initiate the fragmentation to the final product.[5] Stir for an additional 2-4 hours.
-
Workup: Partition the reaction mixture between n-pentane and water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.[5]
Diagram: Decision Workflow for Reagent Selection
Caption: Decision tree for choosing between NBSH and IPNBSH.
Q4: How can I effectively remove the triphenylphosphine oxide and other byproducts from my Mitsunobu reaction?
A4: Purification Strategy
A common challenge in Mitsunobu reactions is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.[7]
Protocol: Byproduct Precipitation
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under high vacuum to remove all the volatile solvent (e.g., THF). This step is critical.[7]
-
Suspension in Ether: Suspend the resulting residue in diethyl ether. This will cause the TPPO and reduced azodicarboxylate to begin precipitating as white solids.[7]
-
Addition of Hexanes/Pentane: While stirring or sonicating the ether suspension, slowly add hexanes or pentane. This will further decrease the solubility of the byproducts, causing them to crash out of solution. Sonication can help break up any oils that form.[7]
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproducts.
-
Concentration & Chromatography: Concentrate the filtrate, which contains your desired product, and purify further by standard silica gel chromatography.
General Best Practices
Q5: What are the correct storage and handling procedures for NBSH?
A5: Storage and Handling Guidelines
To ensure the integrity of the reagent and the reproducibility of your results, adhere to the following storage protocols:
-
Storage Temperature: Store NBSH at -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[1]
-
Shelf Life: When stored correctly, NBSH is stable for approximately 2 months. For longer-term applications or after this period, it is advisable to either use a fresh batch or switch to the in-situ generation protocol.[1]
-
Handling: NBSH is a flammable solid and can be harmful if swallowed or in contact with skin.[8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Products from 2-Nitrobenzenesulfonohydrazide Reactions
Welcome to the technical support center for the purification of products derived from reactions utilizing 2-Nitrobenzenesulfonohydrazide (NBSH) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the workup and purification of your reaction products.
Question: My crude product is an intractable oil that won't crystallize. How can I purify it?
Answer: Oily products are a common challenge, especially with hydrazone derivatives which can be prone to forming amorphous solids or oils. Here’s a systematic approach to tackle this issue:
-
Trituration: Before resorting to more complex methods, attempt to induce crystallization by trituration. Stir the oil vigorously with a non-polar solvent in which it is sparingly soluble, such as cold n-pentane or n-hexane.[1] This can sometimes break up the oil and encourage the formation of a solid.
-
Solvent Screening for Crystallization: If trituration fails, a systematic solvent screen for recrystallization is your next step. Small-scale trials are key. Dissolve a small amount of your oily product in a minimum of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate, or dichloromethane) and then add a non-polar solvent (e.g., hexanes) dropwise until turbidity persists.[1] Allow this to cool slowly. Sometimes, using acetonitrile can be effective for highly soluble or oily products.[1]
-
Column Chromatography: If crystallization remains elusive, column chromatography is the most reliable method for purifying oily products.[2] A typical starting point for N-nosyl hydrazones is a silica gel column with a gradient elution system, for example, starting with 100% n-pentane and gradually increasing the polarity with ethyl acetate.[3]
-
Pro-Tip: To avoid streaking or "tailing" of polar compounds on silica gel, you can add a small amount of a tertiary base like triethylamine (~1%) to your eluent system.[1]
-
Question: I'm performing a Fukuyama-Mitsunobu reaction with NBSH, and my yield is low after purification. What are the likely causes and solutions?
Answer: Low yields in Fukuyama-Mitsunobu reactions can stem from several factors, often related to the stability of reagents and intermediates.
-
Thermal Sensitivity of NBSH: 2-Nitrobenzenesulfonylhydrazide (NBSH) and the corresponding Mitsunobu adduct are thermally sensitive.[3] Running the initial phase of the reaction at sub-ambient temperatures (-30 to -15 °C) is crucial to prevent the decomposition of NBSH into 2-nitrobenzenesulfinic acid, which can lead to undesired side reactions.[3]
-
Reagent Quality and Addition Order: Ensure your reagents are pure and dry. The order of addition can also be critical. Typically, the alcohol, NBSH (or its more stable derivative, IPNBSH), and triphenylphosphine are dissolved in an appropriate solvent like THF before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a controlled temperature.[3][4]
-
Workup Losses: Your product might be lost during the workup.
-
Aqueous Solubility: If your product has some water solubility, it could be lost in the aqueous layer during extractions. Always check the aqueous layer by TLC before discarding it.[5]
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms during extraction, try adding brine or filtering the mixture through a pad of celite.
-
-
Incomplete Reaction: Monitor your reaction closely by TLC. If the reaction stalls, you might consider adding more of the Mitsunobu reagents. However, this can complicate purification. A better approach is to ensure optimal reaction conditions from the start.[6]
Question: After deprotecting the nosyl group with a thiol, my product is contaminated with sulfur-containing byproducts. How can I remove them?
Answer: The deprotection of the nosyl group typically involves a thiol, such as thiophenol, and a base.[7] This generates a thioether byproduct which can be challenging to separate from the desired amine.
-
Liquid-Liquid Extraction: If the thioether byproduct is sufficiently non-polar, it can often be removed by partitioning between an acidic aqueous layer and an organic solvent. After quenching the reaction, acidify the aqueous layer to protonate your amine product, making it water-soluble. The non-polar thioether byproduct should remain in the organic layer, which can then be separated and discarded. Basifying the aqueous layer will then allow you to extract your purified amine product.
-
Use of Polymer-Supported Thiols: A highly effective strategy to simplify purification is to use a polymer-supported thiol reagent.[7] After the reaction is complete, the resin-bound thioether byproduct can be simply removed by filtration, leaving your product in solution.[8]
-
Column Chromatography: If co-elution is an issue, careful optimization of the solvent system for column chromatography is necessary. Sometimes, a different stationary phase (e.g., alumina) may provide better separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a reaction involving NBSH?
A1: Thin-layer chromatography (TLC) is the most common and effective method.[3] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and product. Staining with potassium permanganate (KMnO₄) can be a useful visualization technique.[3] For reactions involving UV-active compounds, visualization under a UV lamp is also standard.
Q2: How should I store this compound (NBSH)?
A2: NBSH is thermally sensitive and should be stored at low temperatures, typically -20°C, under an inert atmosphere like nitrogen or argon to prevent decomposition.[2][9][10] Its derivative, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is generally more thermally stable and can be easier to handle and store.[3]
Q3: Can I use column chromatography to purify the initial 2-nitrobenzenesulfonyl hydrazide intermediate?
A3: Yes, after the initial synthesis of 2-nitrobenzenesulfonyl hydrazide, the crude intermediate can be purified by column chromatography using an appropriate solvent system before its use in subsequent reactions.[2]
Q4: My purified N-nosyl hydrazone has a broad melting point. What does this indicate?
A4: A broad melting point range typically suggests the presence of impurities. Pure crystalline compounds, such as 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, should have a sharp melting point (e.g., 131-135°C).[2] If you observe a broad melting point, further purification, such as recrystallization or chromatography, is recommended.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Crude N-Nosyl Hydrazone
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the least polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to move your product down the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.[2] This often involves a binary solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Advantages | Disadvantages |
| Crystallization | >98% | Minor side products, starting materials | High purity, cost-effective | Can be time-consuming, potential for product loss in mother liquor |
| Column Chromatography | 95-99% | Most organic impurities, byproducts | Widely applicable, good for oils | Can be labor-intensive, requires solvents |
| Liquid-Liquid Extraction | Variable | Water-soluble or acid/base-labile impurities | Simple, fast for initial cleanup | Limited by partitioning coefficients, risk of emulsions |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Logic of Nosyl Deprotection and Purification
Caption: Logical flow of a nosyl deprotection and subsequent purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting the Mitsunobu Reaction with 2-Nitrobenzenesulfonohydrazide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the Mitsunobu reaction, with a specialized focus on the use of 2-nitrobenzenesulfonohydrazide (Ns-NHNH₂). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics, enabling you to diagnose and solve problems effectively.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols under mild conditions.[1][2][3] When paired with this compound, it becomes a powerful tool for the reductive deoxygenation of alcohols. The initial Mitsunobu coupling forms an N-alkylated hydrazine intermediate, which, upon subsequent steps, eliminates 2-nitrobenzenesulfinic acid and releases dinitrogen gas to yield the reduced product.[4] However, the reaction's complexity and the specific properties of Ns-NHNH₂ can lead to challenges. This guide provides field-proven insights to overcome them.
Core Reaction Principles: The "Why" Behind the "How"
Understanding the reaction mechanism is critical for effective troubleshooting. The process is more than a simple mixing of reagents; it's a sequence of carefully orchestrated activations and displacements.
The reaction begins with the formation of a betaine intermediate from the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This highly reactive species then deprotonates the nucleophile (in this case, this compound). The resulting anion and the protonated betaine activate the alcohol, forming a key oxyphosphonium salt. This salt is an excellent leaving group, primed for an Sₙ2 attack by the deprotonated Ns-NHNH₂, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO).[5][6]
References
- 1. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Nitrobenzenesulfonohydrazide-Mediated Reductions
Welcome to the technical support center for 2-Nitrobenzenesulfonohydrazide (NBSH)-mediated reductions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (NBSH) in organic synthesis?
A1: this compound (NBSH) is a versatile reagent primarily used for the reduction of various functional groups. It is particularly effective for the reduction of alkenes through the in situ generation of diimide under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[1][2][3] Additionally, it is employed in the deoxygenation of alcohols, including allylic, benzylic, and saturated alcohols, via monoalkyl diazene intermediates, often under Mitsunobu conditions.[1][4]
Q2: What is N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) and how does it differ from NBSH?
A2: IPNBSH is the N-isopropylidene protected form of NBSH, created by reacting NBSH with acetone.[4][5] The primary advantage of IPNBSH is its significantly greater thermal stability compared to NBSH.[4] While NBSH can decompose in solution at room temperature or upon gentle heating, IPNBSH is stable at temperatures up to 100°C for short periods.[4] This enhanced stability provides greater flexibility in reaction setup, including solvent choice and reaction temperature, and allows for storage at room temperature for several months.[4] The protecting group is readily cleaved in situ under hydrolytic conditions to generate the active reducing species.[4]
Q3: How should I handle and store NBSH and IPNBSH?
A3: Both NBSH and IPNBSH should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7] Due to their potential toxicity and flammability, prudent experimental practices should be followed.[4]
-
NBSH: This reagent is thermally sensitive. It should be stored in a cool, dry place, ideally in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1][6] It can be stored under these conditions for up to two months.[1]
-
IPNBSH: This reagent is more thermally stable and can be stored at room temperature for several months.[4] However, for long-term stability, storage in a cool, dry place is still recommended.
Q4: What is the general mechanism of NBSH-mediated reductions?
A4: The mechanism depends on the substrate being reduced:
-
Alkene Reduction: In polar solvents, NBSH eliminates 2-nitrobenzenesulfinic acid to generate diimide (N₂H₂) in situ. Diimide is a highly reactive species that readily reduces carbon-carbon double bonds through a concerted, stereospecific syn-addition of two hydrogen atoms. This process is highly chemoselective for alkenes.[1][3]
-
Alcohol Deoxygenation (Mitsunobu Conditions): The alcohol is first activated with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This activated alcohol then undergoes a Mitsunobu displacement with NBSH to form an intermediate. This intermediate eliminates 2-nitrobenzenesulfinic acid to generate a monoalkyl diazene, which then fragments, releasing dinitrogen gas (N₂) to yield the deoxygenated product.[1][4]
Troubleshooting Guide
Unanticipated results are a common occurrence in research. This section provides a structured approach to troubleshooting common issues encountered during NBSH-mediated reductions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Reagent Decomposition: NBSH is thermally sensitive and may have degraded during storage or reaction setup.[1][4] 2. Inefficient Diimide Generation (for alkene reductions): The solvent may not be polar enough to facilitate the elimination of 2-nitrobenzenesulfinic acid. 3. Poor Substrate Reactivity: Sterically hindered alkenes or less reactive alcohols may require more forcing conditions.[3] 4. Incorrect Stoichiometry: Insufficient amounts of NBSH or other reagents (e.g., in Mitsunobu reactions) were used. | 1. Use freshly prepared or properly stored NBSH. Consider using the more stable IPNBSH derivative.[4] 2. Switch to a more polar solvent system to promote diimide formation. 3. For alkene reductions, increase the reaction time. For alcohol deoxygenations, use a higher concentration of reagents and substrate.[4] 4. Carefully re-evaluate the stoichiometry of all reagents. For challenging substrates, using a slight excess of the reducing agent may be beneficial.[4] |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the initial conditions. 2. Precipitation of Reagents: Poor solubility of NBSH or the substrate in the chosen solvent can hinder the reaction. 3. Competitive Side Reactions: In Mitsunobu reactions, the alcohol may react with the decomposition products of NBSH if the temperature is not controlled.[4] | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. For IPNBSH-mediated reactions, a moderate increase in temperature can be explored. 2. Choose a solvent system in which all components are fully soluble at the reaction temperature. 3. For NBSH-mediated Mitsunobu reactions, maintain sub-ambient temperatures (-30 to -15 °C) during the initial adduct formation to prevent premature decomposition.[4] |
| Formation of Side Products | 1. Over-reduction: Other functional groups in the molecule may be sensitive to the reducing conditions. 2. Alkene Isomerization: Although rare with diimide reductions, isomerization can occur under certain conditions.[1] 3. Formation of Aziridines (from allylic alcohols): This can be a competing pathway in some cases. | 1. NBSH-generated diimide is highly chemoselective for alkenes.[1][2] If other groups are being reduced, confirm the purity of your starting materials and reagents. 2. Diimide reductions are known for their lack of alkene isomerization.[1] If this is observed, re-evaluate the reaction conditions and consider alternative reduction methods. 3. Optimize the reaction conditions (temperature, solvent) to favor the desired reduction pathway. |
| Difficult Work-up and Purification | 1. Presence of 2-Nitrobenzenesulfinic Acid Byproduct: This acidic byproduct can complicate extraction and purification. 2. Triphenylphosphine Oxide (in Mitsunobu reactions): This byproduct is notoriously difficult to remove by standard chromatography.[8] | 1. Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up to remove the acidic byproduct.[9] 2. To remove triphenylphosphine oxide, you can try precipitating it from a non-polar solvent like pentane or a pentane/ether mixture and filtering it off.[8] Alternatively, column chromatography with careful solvent selection can be effective. |
Experimental Protocols
Protocol 1: General Procedure for Alkene Reduction using a One-Pot NBSH Formation Protocol
This protocol is adapted from a procedure that emphasizes operational simplicity and efficiency by generating NBSH in situ.[2][3][10]
Materials:
-
Alkene substrate
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Solvent (e.g., THF, Methanol)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in the chosen solvent.
-
Reagent Addition: To the stirred solution, add 2-nitrobenzenesulfonyl chloride followed by the dropwise addition of hydrazine hydrate. Note: The reaction is often exothermic; maintain the temperature as needed with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts and residual hydrazine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deoxygenation of an Alcohol using IPNBSH under Mitsunobu Conditions
This protocol leverages the enhanced stability of IPNBSH for a more flexible and robust procedure.[4]
Materials:
-
Alcohol substrate
-
N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
Trifluoroethanol (TFE) and water (for hydrolysis)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve the alcohol substrate, IPNBSH, and triphenylphosphine in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add DEAD or DIAD dropwise to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the Mitsunobu adduct formation is complete (monitored by TLC).
-
Hydrolysis and Reduction: To the reaction mixture, add a 1:1 mixture of trifluoroethanol and water. Stir at room temperature for an additional 2-3 hours to facilitate hydrolysis of the hydrazone and subsequent reduction.[4]
-
Work-up: Partition the reaction mixture between n-pentane and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the deoxygenated product.[4]
Visualizations
Mechanism of Alkene Reduction by NBSH-Generated Diimide
Caption: In-situ generation of diimide from NBSH for alkene reduction.
Troubleshooting Workflow for Low Product Yield
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Thermal Sensitivity of 2-Nitrobenzenesulfonohydrazide (NBSH) in Solution
Welcome to the technical support center for 2-Nitrobenzenesulfonohydrazide (NBSH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal sensitivity of this versatile but challenging reagent. Our goal is to equip you with the knowledge to ensure the safety, efficiency, and reproducibility of your experiments.
This compound (NBSH) is a valuable reagent in modern organic synthesis, primarily utilized for the reduction of alcohols via the Mitsunobu reaction and as a source of diimide for alkene reduction.[1][2] However, its utility is accompanied by significant thermal sensitivity in solution, which, if not properly managed, can lead to decreased reaction yields, formation of undesirable byproducts, and in worst-case scenarios, thermal runaway. This guide provides a comprehensive framework for understanding and controlling the thermal behavior of NBSH in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBSH) and what are its primary applications?
A1: this compound, often abbreviated as NBSH, is an organic reagent used for two main purposes:
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Alcohol Deoxygenation: In conjunction with a phosphine (like triphenylphosphine) and an azodicarboxylate (like DIAD or DEAD), it facilitates the Mitsunobu displacement of an alcohol. The resulting intermediate eliminates 2-nitrobenzenesulfinic acid to generate a monoalkyl diazene, which then decomposes to the deoxygenated product.[2]
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Diimide (H₂N₂) Generation: NBSH decomposes in polar solvents to produce diimide, a reagent used for the chemoselective reduction of alkenes.[2] This process occurs under mild, neutral pH conditions, making it suitable for substrates with sensitive functional groups.[2]
Q2: What makes NBSH thermally sensitive?
A2: The thermal sensitivity of NBSH stems from its propensity to decompose in solution, a process that is accelerated by heat.[1] The primary decomposition pathway involves the elimination of 2-nitrobenzenesulfinic acid.[1][2] This decomposition is an exothermic process, meaning it releases heat, which can further accelerate the decomposition rate.
Q3: What are the consequences of NBSH decomposition in a reaction?
A3: The primary consequence is the formation of 2-nitrobenzenesulfinic acid as a byproduct.[1] This byproduct can then act as a nucleophile in a competitive and undesired Mitsunobu reaction with the alcohol substrate, leading to a reduction in the yield of the desired product.[1]
Q4: How should I store NBSH to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of NBSH. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[2][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with NBSH.
Problem: My reaction yield is low, and I am recovering a significant amount of my starting alcohol.
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Underlying Cause: This is a classic symptom of premature NBSH decomposition. The generated 2-nitrobenzenesulfinic acid is likely competing with your intended nucleophilic substitution.[1]
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Solution: The thermal sensitivity of both NBSH and its Mitsunobu adduct necessitates conducting the initial phase of the reaction at sub-ambient temperatures.[1] It is highly recommended to maintain the reaction temperature between -30°C and -15°C during the addition of the azodicarboxylate.[1] This precaution minimizes the rate of decomposition, thereby preventing the buildup of the competing nucleophile. For alcohols that are less reactive, increasing the substrate concentration and using a slight excess of reagents may be beneficial.[1]
Problem: I am observing unexpected byproducts in my reaction mixture.
-
Underlying Cause: The most probable byproduct is the one resulting from the Mitsunobu reaction of your alcohol with 2-nitrobenzenesulfinic acid.
-
Solution:
-
Temperature Control: As mentioned above, stringent temperature control is your primary tool for minimizing byproduct formation.
-
Consider a More Stable Alternative: For reactions that necessitate higher temperatures or for particularly challenging substrates, consider using N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). IPNBSH exhibits significantly greater thermal stability compared to NBSH.[1] For instance, in a DMSO-d6 solution at 50°C for 30 minutes, approximately 60% of NBSH was found to decompose, while IPNBSH showed no signs of decomposition under the same conditions.[1]
-
Problem: My reaction is showing signs of a potential thermal runaway (a rapid, uncontrolled increase in temperature).
-
Immediate Action:
-
Immediately cease any heating and apply external cooling using an ice bath or a cryo-cooler.
-
Ensure the reaction is being conducted in a well-ventilated fume hood.[3]
-
Alert personnel in the vicinity.
-
-
Prevention and Mitigation:
-
Slow Reagent Addition: Always add reagents, particularly the azodicarboxylate, slowly and in a controlled manner to allow for the dissipation of any heat generated.
-
Dilution: Working in more dilute solutions can help to manage the heat generated by the reaction and decomposition.
-
Solvent Choice: Select a solvent with a high heat capacity and a boiling point that provides a safe operating window.
-
Calorimetric Studies: For process scale-up, it is crucial to perform calorimetric studies, such as Differential Scanning Calorimetry (DSC), to determine the onset temperature of decomposition and the total energy released.[6][7]
-
Problem: I am having difficulty dissolving NBSH in my chosen solvent.
-
Guidance: NBSH is a polar molecule due to the presence of the nitro and sulfonohydrazide functional groups.[8][9] Therefore, it exhibits better solubility in polar organic solvents. Common solvents used in reactions involving NBSH include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[1][10] When selecting a solvent, consider not only its ability to dissolve NBSH but also its compatibility with the reaction conditions and its physical properties (e.g., boiling point, freezing point) that will aid in temperature management.
Data Presentation & Protocols
Quantitative Data Summary
Table 1: Thermal Stability Comparison of NBSH vs. IPNBSH
| Compound | Conditions | Observation | Reference |
|---|---|---|---|
| NBSH | 0.02M in DMSO-d6, 50°C, 30 min | ~60% decomposition | [1] |
| IPNBSH | 0.02M in DMSO-d6, 50°C, 30 min | No decomposition observed |[1] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Mitsunobu Deoxygenation using NBSH
-
Objective: To deoxygenate a secondary alcohol with minimal thermal decomposition of NBSH.
-
Methodology:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 equiv.), NBSH (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF.
-
Cool the resulting solution to -15°C using a suitable cooling bath (e.g., an acetone/ice bath).
-
Slowly, add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -10°C.
-
Once the addition is complete, allow the reaction mixture to stir at -15°C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Proceed with standard aqueous workup and purification by flash column chromatography.
-
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal decomposition profile of NBSH in a specific solvent to inform safe operating temperatures.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][11] An exothermic event, such as decomposition, will appear as a peak in the thermogram, from which the onset temperature (Tonset) and the enthalpy of decomposition (ΔHd) can be determined.[7]
-
Methodology:
-
Prepare a solution of NBSH in the desired reaction solvent at the intended concentration.
-
Accurately weigh a small amount of the solution (typically 5-10 mg) into a hermetically sealed DSC pan.
-
Place an equivalent weight of the pure solvent in the reference pan.
-
Place both pans into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that encompasses the expected reaction temperature and potential decomposition (e.g., 25°C to 300°C).
-
Analyze the resulting thermogram to identify the Tonset of the exothermic decomposition. This temperature represents the upper limit for safe, long-term handling of the solution.
-
Visualizations
Diagrams
Caption: Thermal decomposition pathway of NBSH.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for safe handling.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. chemscene.com [chemscene.com]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
issues with 2-Nitrobenzenesulfonohydrazide stability and storage
Welcome to the technical support center for 2-Nitrobenzenesulfonohydrazide (NBSH). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, storage, and troubleshooting of common issues encountered during its use.
Introduction: Understanding the Instability of NBSH
This compound (NBSH) is a valuable reagent in organic synthesis, primarily for the generation of diimide, which is used for the mild and chemoselective reduction of alkenes.[1] However, its utility is often hampered by its limited stability. The presence of the nitro group, an electron-withdrawing group, on the benzene ring makes the sulfur-nitrogen bond susceptible to cleavage. This inherent instability necessitates careful handling and storage to ensure reproducible experimental outcomes.
This guide provides practical, field-tested advice to help you navigate the challenges associated with NBSH and its more stable derivative, N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (NBSH)?
A1: Proper storage is critical to maintain the integrity of NBSH. It is recommended to store NBSH at -20°C under an inert atmosphere, such as nitrogen or argon .[1] The container should be tightly sealed to prevent exposure to moisture and air. Under these conditions, the reagent can be stored for up to two months.[1] For longer-term storage, consider the more stable derivative, IPNBSH.
Q2: I've observed a change in the color of my NBSH solid. What does this indicate?
A2: Pure this compound is typically a pale yellow to light yellow solid.[2] A significant color change, such as darkening or the appearance of brown or orange hues, is a strong indicator of decomposition. This is often due to exposure to light, heat, or moisture. It is highly recommended to discard discolored NBSH as its use can lead to unpredictable results and the formation of impurities in your reaction.
Q3: Can I store NBSH in solution?
A3: Storing NBSH in solution is not recommended for extended periods . NBSH is known to be thermally sensitive in solution, and its decomposition is accelerated in polar solvents at room temperature.[1][3] If you need to prepare a solution, it should be made fresh for immediate use. For applications requiring a solution-phase reagent with better stability, consider using IPNBSH, which exhibits greater thermal stability in solution.[3]
Q4: What are the primary decomposition products of NBSH and how can they affect my reaction?
A4: The primary decomposition pathway for NBSH involves the elimination of o-nitrobenzenesulfinic acid to generate diimide.[1] While this is the desired reaction for alkene reduction, uncontrolled decomposition can lead to a burst of diimide generation, which can be difficult to control and may lead to over-reduction or side reactions. The o-nitrobenzenesulfinic acid byproduct can also potentially react with other sensitive functional groups in your substrate.
Q5: Are there any safer or more stable alternatives to NBSH?
A5: Yes, N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is a more stable and easier to handle alternative to NBSH.[3] IPNBSH is a solid that can be stored at room temperature for several months and exhibits greater thermal stability in solution.[3] It generates the active diimide precursor upon hydrolysis under mild conditions.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during experiments involving NBSH.
Diagram: Troubleshooting Workflow for NBSH Reactions
Caption: A flowchart for troubleshooting low-yield NBSH reactions.
Common Problems and Solutions
Problem 1: Inconsistent or Low Yields in Alkene Reduction
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Potential Cause 1: Decomposed NBSH. As discussed, NBSH has limited shelf life. If the reagent is old, has been stored improperly, or shows signs of discoloration, it has likely decomposed, leading to a lower effective concentration of the active reagent.
-
Solution: Use a fresh batch of NBSH. For ongoing work, consider synthesizing or purchasing the more stable IPNBSH.[3]
-
-
Potential Cause 2: Inappropriate Reaction Temperature. The generation of diimide from NBSH is temperature-sensitive. Running the reaction at too high a temperature can cause rapid, uncontrolled decomposition, leading to side reactions and reduced yield.
-
Solution: Perform the reaction at a lower temperature. For many applications, sub-ambient temperatures (e.g., -30 to -15 °C) are recommended to control the rate of diimide formation.[3]
-
-
Potential Cause 3: Incompatible Solvent. Polar, protic solvents can accelerate the decomposition of NBSH.
-
Solution: Use a polar, aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Problem 2: Formation of Unexpected Byproducts
-
Potential Cause 1: Side Reactions with Decomposition Products. The o-nitrobenzenesulfinic acid byproduct can be reactive.
-
Solution: If your substrate is sensitive to acidic conditions, consider adding a non-nucleophilic base to scavenge the acidic byproduct.
-
-
Potential Cause 2: Over-reduction. A rapid, uncontrolled generation of diimide can lead to the reduction of other functional groups in your molecule.
-
Solution: Carefully control the stoichiometry of NBSH and the reaction temperature to manage the rate of diimide generation. A slow, portion-wise addition of NBSH can sometimes be beneficial.
-
Experimental Protocols
Protocol 1: Safe Handling and Preparation of an NBSH Stock Solution (for immediate use)
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][4]
-
Inert Atmosphere: Purge a clean, dry flask with an inert gas (nitrogen or argon).
-
Weighing: Quickly weigh the required amount of NBSH and transfer it to the flask. Minimize exposure to air and light.
-
Dissolution: Add the desired aprotic solvent (e.g., THF) to the flask under the inert atmosphere.
-
Use: Use the freshly prepared solution immediately. Do not store the solution.
Data Presentation: Stability Comparison of NBSH and IPNBSH
| Feature | This compound (NBSH) | N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) |
| Appearance | Pale yellow to light yellow solid[2] | White solid[3] |
| Storage (Solid) | -20°C under nitrogen for up to 2 months[1] | Room temperature for several months[3] |
| Thermal Stability (in Solution) | Decomposes at room temperature[1] | Stable at 50°C for 30 minutes; significant decomposition at 150°C[3] |
| Handling Precautions | Thermally sensitive, handle quickly[3] | More robust and easier to handle[3] |
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
effect of solvent polarity on 2-Nitrobenzenesulfonohydrazide reactivity
A Senior Application Scientist's Guide to Solvent Effects
Welcome to the technical support center for 2-Nitrobenzenesulfonohydrazide (NBSH) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on how solvent polarity dictates reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the function and behavior of this compound.
Q1: What is this compound (NBSH) and what are its primary applications?
A1: this compound, often abbreviated as NBSH or o-NBSH, is a chemical reagent primarily used in organic synthesis for the reduction of alkenes and the deoxygenation of alcohols. Its utility stems from its ability to generate diimide (N₂H₂) in situ under mild, neutral conditions. This makes it highly valuable for reactions involving substrates with sensitive functional groups that would not tolerate harsher reducing agents. A key application is in the Mitsunobu reaction, where it can be used to convert alcohols into their corresponding deoxygenated products through the formation of monoalkyl diazene intermediates.[1]
Q2: How does solvent polarity fundamentally impact a chemical reaction?
A2: Solvent polarity influences reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[2]
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Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds. They excel at solvating and stabilizing charged species (both cations and anions).[3][4] However, this strong solvation can sometimes hinder reactivity by creating a "solvent cage" around a nucleophile, effectively shielding it and decreasing its reactivity in SN2-type reactions.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They are poor at solvating anions, leaving them "naked" and highly reactive.[4] This often leads to a significant rate enhancement for reactions where an anion is a key reactant.[3]
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species. Reactions involving polar or charged intermediates are typically very slow in nonpolar solvents.[6]
Q3: Why is solvent choice so critical for reactions involving NBSH?
A3: The reactivity of NBSH is directly linked to its decomposition into the active reducing agent, diimide. This decomposition involves the elimination of 2-nitrobenzenesulfinic acid. This process is highly dependent on the solvent environment. NBSH generates diimide efficiently in polar solvents at room temperature. The polar environment helps to stabilize the resulting 2-nitrobenzenesulfinate anion, thereby facilitating the elimination step and promoting the reaction. In nonpolar solvents, this elimination is significantly slower, leading to poor or no reactivity.
Furthermore, NBSH has limited thermal stability in solution.[1] The choice of solvent can influence the rate of thermal decomposition, which may lead to undesired side reactions if not properly controlled.
Q4: I've seen a related reagent, IPNBSH. How does it differ from NBSH regarding solvent choice?
A4: N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is a protected form of NBSH.[1][7] The isopropylidene group enhances the reagent's thermal stability, making it easier to handle and store.[1][7] This increased stability provides a significant advantage: greater flexibility in the choice of reaction solvent and temperature .[1] While NBSH reactions often require sub-ambient temperatures to prevent decomposition, IPNBSH can be used under a broader range of conditions.[1] The active reagent is generated in situ from IPNBSH via hydrolysis, which then proceeds through the same reactive intermediates as NBSH.[1] This makes IPNBSH a superior choice for difficult reductive transpositions or when working with thermally sensitive substrates.[1]
Troubleshooting Guide: Solvent-Related Reaction Failures
Encountering unexpected results is a common part of research. This section provides a structured approach to diagnosing and solving problems where solvent polarity is a likely culprit.
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| No Reaction or Sluggish Conversion | The solvent is nonpolar or has low polarity (e.g., Toluene, Hexane). | Switch to a polar solvent like THF, acetonitrile, or DMF. The key step in NBSH chemistry is the elimination of 2-nitrobenzenesulfinic acid to generate diimide. This process creates an ionic intermediate that is stabilized by polar solvents, accelerating the reaction. |
| Low Yield & Formation of Byproducts | 1. The solvent is protic (e.g., Methanol, Ethanol) and is deactivating the nucleophile or participating in side reactions.[5] 2. The reaction temperature is too high, causing thermal decomposition of NBSH.[1] | 1. Use a polar aprotic solvent. These solvents do not form strong hydrogen bonds with anionic nucleophiles, enhancing their reactivity.[4] 2. Lower the reaction temperature. For Mitsunobu reactions with NBSH, the initial step should be run at -15 °C or below to prevent decomposition.[1] Alternatively, use the more thermally stable IPNBSH , which allows for greater temperature flexibility.[1][7] |
| Inconsistent Results / Poor Reproducibility | The solvent was not properly dried or is from a source of inconsistent quality. | Use a rigorously anhydrous solvent. Trace amounts of water can hydrolyze reagents or intermediates unpredictably. If using IPNBSH, water is required for the hydrolysis step, but its amount and the timing of its addition should be carefully controlled.[1][8] Always use freshly distilled or high-purity anhydrous solvents for best results. |
| Observation of an Undesired Mitsunobu Product | Thermal decomposition of NBSH or its adduct (adduct 2 in Scheme 1 of Movassaghi, et. al.) generates 2-nitrobenzenesulfinic acid.[1] This acid can then compete with NBSH in the Mitsunobu reaction with your alcohol substrate. | This is a temperature-sensitive issue. Strict adherence to sub-ambient temperatures (-30 to -15 °C) for the initial Mitsunobu displacement is critical to suppress this side reaction.[1] Employing IPNBSH is also a robust strategy to circumvent this problem due to its higher thermal stability.[1] |
Visualizing the Process
Understanding the reaction pathway and the logic for experimental choices is crucial for success.
Caption: Decision workflow for choosing between NBSH and IPNBSH.
Caption: How polar solvents stabilize the key intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common procedures.
Protocol 1: General Procedure for Alkene Reduction using NBSH
This one-pot protocol is adapted from established methods for the efficient reduction of an alkene.
-
Reagent Preparation: Prepare a stock solution of this compound (NBSH) in a suitable polar aprotic solvent (e.g., THF or DMF). Note: NBSH has limited stability in solution; it is recommended to prepare this solution fresh or store it at -20°C for no more than a few weeks.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the alkene substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in the chosen polar solvent (e.g., THF).
-
Reagent Addition: Add the NBSH solution (typically 1.5-2.0 equiv) to the reaction mixture.
-
Initiation: If required by the specific substrate, add a mild base (e.g., pyridine or triethylamine, ~2.0 equiv) to facilitate the elimination reaction. For many simple alkenes, the reaction proceeds at room temperature without an added base.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with a nonpolar solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the 2-nitrobenzenesulfinic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkane.
Protocol 2: Troubleshooting a Failed NBSH Reaction
If a reaction has failed to proceed as expected, follow this logical troubleshooting sequence.
-
Verify Reagent Quality:
-
Question: Is the NBSH reagent old or potentially decomposed?
-
Action: Run a small-scale control reaction with a simple, reliable alkene (e.g., styrene) to confirm the activity of your NBSH batch. If it fails, acquire or synthesize a fresh batch of NBSH.
-
-
Analyze the Solvent:
-
Question: Was the correct solvent used? Was it anhydrous?[8]
-
Action: Repeat the reaction using a freshly opened bottle of high-purity, anhydrous polar aprotic solvent (e.g., THF, Acetonitrile). If you suspect your lab's solvent purification system, use a commercial anhydrous solvent as a control.
-
-
Re-evaluate Reaction Conditions:
-
Question: Was the temperature appropriate? Did the reaction stir effectively?[8]
-
Action: For alcohol deoxygenations, ensure the initial Mitsunobu step was performed at sub-ambient temperatures.[1] For alkene reductions, ensure the mixture was stirred vigorously, as heterogeneous mixtures can lead to poor results.[8] If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40 °C), but monitor closely for decomposition.
-
-
Check for Product Loss During Workup:
-
Question: Could the product have been lost during the workup phase?[9]
-
Action: Before workup, take a small aliquot of the crude reaction mixture for analysis (TLC, LC-MS, or ¹H NMR). Compare this to the material obtained after workup. If the product is present before but absent after, it may be water-soluble, volatile, or unstable to the acidic/basic wash conditions.[9]
-
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Workup Procedures for Reactions Involving 2-Nitrobenzenesulfonohydrazide (NBSH)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Nitrobenzenesulfonohydrazide (NBSH) and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the workup of reactions involving this versatile reagent. Drawing from established protocols and field experience, this resource aims to enhance the efficiency and success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that can arise during the workup of reactions involving NBSH, providing causative explanations and actionable solutions.
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
Q: I am observing a stubborn emulsion at the interface of my organic and aqueous layers during extraction, making separation nearly impossible. What is causing this and how can I resolve it?
A: Emulsion formation is a frequent challenge, often caused by the presence of finely divided solids, amphiphilic byproducts, or high concentrations of dissolved salts. In reactions with NBSH, the byproduct 2-nitrobenzenesulfinic acid and its salts can contribute to this issue.
Causality: The presence of both a polar sulfinic acid group and a less polar nitrobenzene moiety in the byproduct can lead to surfactant-like behavior, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion.
Solutions:
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
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Filtration: If a fine precipitate is visible, filtering the entire biphasic mixture through a pad of Celite® or glass wool can remove the particulate matter that may be stabilizing the emulsion.[1]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of ethyl acetate to a dichloromethane solution) can sometimes alter the interfacial tension and break the emulsion.
-
Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the layers. If an emulsion forms, allowing it to stand for an extended period can sometimes lead to separation.
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Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
Issue 2: Difficulty Removing 2-Nitrobenzenesulfinic Acid Byproduct
Q: My crude product is contaminated with 2-nitrobenzenesulfinic acid, which is co-eluting with my product during chromatography. How can I effectively remove this byproduct?
A: The acidic nature of 2-nitrobenzenesulfinic acid provides a straightforward method for its removal via an acid-base extraction.
Causality: 2-Nitrobenzenesulfinic acid is an acidic byproduct formed during the elimination step of many NBSH-mediated reactions, such as the generation of diimide or in Mitsunobu-type reactions.[2][3]
Solutions:
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Basic Aqueous Wash: Perform a thorough wash of the organic layer with a mild basic solution. Saturated aqueous sodium bicarbonate (NaHCO₃) is typically sufficient. The bicarbonate will deprotonate the sulfinic acid, forming the water-soluble sodium 2-nitrobenzenesulfinate salt, which will partition into the aqueous layer.
-
Caution: Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization of any residual acid will produce carbon dioxide gas.[4]
-
-
Dilute Sodium Hydroxide Wash: For more stubborn cases, a dilute solution of sodium hydroxide (e.g., 0.1 M to 1 M) can be used. However, be mindful of the potential for base-catalyzed decomposition of your desired product.
-
Multiple Washes: It may be necessary to perform multiple washes with the basic solution to ensure complete removal of the sulfinic acid byproduct. Monitor the pH of the aqueous layer to confirm it remains basic.
Issue 3: Product Loss During Workup
Q: My reaction appears to have gone to completion by TLC, but I am experiencing low isolated yields after the workup. Where might I be losing my product?
A: Product loss during workup can occur through several mechanisms, including partitioning into the aqueous layer, volatility, or degradation under the workup conditions.[5]
Causality & Solutions:
-
Aqueous Solubility: If your product has some water solubility, it may be partitioning into the aqueous washes.
-
Back-Extraction: After separating the initial aqueous layer, re-extract it one or more times with fresh organic solvent to recover any dissolved product.[5]
-
Salting Out: Adding a significant amount of sodium chloride to the aqueous layer before back-extraction can decrease the solubility of your organic product in the aqueous phase.
-
-
Product Volatility: If your product is volatile, it can be lost during solvent removal.[5]
-
Careful Rotary Evaporation: Use a lower bath temperature and reduced vacuum during rotary evaporation. It is also advisable to check the solvent collected in the rotovap trap for the presence of your product.[6]
-
-
Instability to pH Changes: Your product may be sensitive to the acidic or basic conditions used during the workup.[5]
-
Stability Test: Before performing the workup on the entire batch, take a small aliquot of the reaction mixture and subject it to the planned acidic or basic wash. Analyze the result by TLC to see if any degradation occurs.[5] If degradation is observed, consider alternative workup procedures, such as a simple water wash followed by direct purification.
-
-
Adsorption onto Solids: If you used a drying agent like magnesium sulfate or sodium sulfate, or performed a filtration, your product might have adsorbed onto these solids.[5]
-
Rinsing: Thoroughly rinse the drying agent or filtration medium with fresh organic solvent to recover any adsorbed product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound and its precursors can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[7][9] Some sources recommend storage at -20°C under an inert atmosphere for long-term stability.[2]
-
Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local regulations.[7][8]
Q2: My reaction involves a Mitsunobu reaction with NBSH. What specific workup challenges should I anticipate?
A2: Mitsunobu reactions using NBSH introduce triphenylphosphine oxide (TPPO) as a significant byproduct, in addition to 2-nitrobenzenesulfinic acid.[1][10] The removal of TPPO can be challenging due to its moderate polarity and tendency to co-elute with many products.
Strategies for TPPO Removal:
-
Crystallization: If your product is crystalline, recrystallization can be an effective method to separate it from the more soluble TPPO.
-
Precipitation: In some cases, concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a hexane/ether mixture can cause TPPO to precipitate, allowing for its removal by filtration.[1]
-
Chromatography: While challenging, careful column chromatography with a well-chosen solvent system can separate your product from TPPO. Using a less polar eluent system initially can help retain the TPPO at the top of the column.
Q3: Can I prepare this compound in situ for my reaction?
A3: Yes, one-pot protocols for the formation of NBSH from 2-nitrobenzenesulfonyl chloride and hydrazine, followed by its use in a subsequent reaction (e.g., diimide reduction), have been reported and are often efficient and operationally simple.[2] This approach avoids the need to isolate and store the potentially sensitive NBSH.
Q4: What is the role of the nitro group in this compound?
A4: The electron-withdrawing nitro group at the ortho position plays a crucial role in the reactivity of NBSH. It increases the electrophilicity of the sulfur atom, facilitating nucleophilic attack.[11] Furthermore, it helps to stabilize the resulting 2-nitrobenzenesulfinate anion, making it a good leaving group in elimination reactions.[3]
III. Standard Workup Protocol
This protocol provides a general, step-by-step procedure for the workup of a reaction involving this compound. Note: This is a generalized procedure and may need to be adapted based on the specific properties of your product.
Step-by-Step Methodology
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted under anhydrous conditions, it may be appropriate to quench with a small amount of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Dilution:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This will become your organic layer.
-
-
Aqueous Washes:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents and byproducts).
-
Saturated aqueous sodium bicarbonate (to remove 2-nitrobenzenesulfinic acid). Vent frequently.
-
Saturated aqueous sodium chloride (brine) (to help break any emulsions and remove residual water).
-
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Filtration and Concentration:
-
Filter off the drying agent, rinsing it with a small amount of fresh organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Quantitative Data Summary Table
| Workup Step | Reagent/Solvent | Typical Volume/Amount | Purpose |
| Dilution | Organic Solvent (e.g., EtOAc, DCM) | 2-3 times the reaction volume | Facilitate extraction |
| Basic Wash | Saturated aq. NaHCO₃ | 1-2 times the reaction volume | Remove acidic byproducts |
| Brine Wash | Saturated aq. NaCl | 1 time the reaction volume | Break emulsions, remove water |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Sufficient to remove cloudiness | Remove residual water |
IV. Visualized Workflows
General Workup Workflow
Caption: A standard workflow for the workup of reactions involving NBSH.
Troubleshooting Decision Tree for Emulsions
Caption: A decision-making guide for resolving emulsions during workup.
V. References
-
Smolecule. 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Nitrobenzenesulfonic acid hydrazide Safety Data Sheet. Available from: --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet. Available from: --INVALID-LINK--
-
Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry, 72(5), 1838–1841. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. 2-Nitrobenzenesulfonylhydrazide (NBSH). Available from: --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet. Available from: --INVALID-LINK--
-
Movassaghi, M., & Ahmad, O. K. (2011). Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene. Organic Syntheses, 89, 230–242. Available from: --INVALID-LINK--
-
PubChem. 2-Nitrobenzene-1-sulfonohydrazide. Available from: --INVALID-LINK--
-
Sigma-Aldrich. N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine. Available from: --INVALID-LINK--
-
Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Workup. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: --INVALID-LINK--
-
LookChem. 4-nitrobenzenesulfonohydrazide. Available from: --INVALID-LINK--
-
ChemScene. This compound. Available from: --INVALID-LINK--
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Available from: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available from: --INVALID-LINK--
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4797. Available from: --INVALID-LINK--
-
Movassaghi, M., & Ahmad, O. K. (2007). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. ACS Figshare. Available from: --INVALID-LINK--
-
Myers, A. G., et al. (1997). Preparation of the Reagent o-Nitrobenzenesulfonylhydrazide. The Journal of Organic Chemistry, 62(21), 7507. Available from: --INVALID-LINK--
-
ResearchGate. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Available from: --INVALID-LINK--
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. fishersci.com [fishersci.com]
- 10. scispace.com [scispace.com]
- 11. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
Validation & Comparative
comparing 2-Nitrobenzenesulfonohydrazide with N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
An In-Depth Comparative Guide to 2-Nitrobenzenesulfonohydrazide (NBSH) and its Isopropylidene-Protected Derivative (IPNBSH) for Synthetic Chemistry
In the landscape of modern organic synthesis, the mild and selective deoxygenation of alcohols is a fundamental transformation. Among the reagents developed for this purpose, those that generate transient monoalkyl diazene intermediates have proven exceptionally versatile. This guide provides a detailed comparison of two key reagents in this class: this compound (often abbreviated as NBSH or o-NBSH) and its more recent, stabilized counterpart, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). We will delve into their respective properties, mechanisms, performance, and operational handling, providing researchers with the necessary data to make informed decisions for their synthetic strategies.
Foundational Properties: A Tale of Two Stabilities
At a glance, NBSH and IPNBSH are closely related structurally. IPNBSH is simply the acetone-derived hydrazone of NBSH. This seemingly minor modification, however, has profound implications for the reagent's stability and handling, which represents the core difference between the two.
The free hydrazide moiety (-NHNH₂) in NBSH renders it thermally sensitive, particularly in solution.[1] This instability necessitates careful storage at low temperatures (typically -20°C) and the execution of reactions at sub-ambient temperatures to prevent premature decomposition.[2] In contrast, the isopropylidene protection in IPNBSH blocks the reactive hydrazide group, resulting in a compound with significantly enhanced thermal stability. IPNBSH is a white, solid reagent that can be stored at room temperature for several months and handled without the stringent temperature controls required for NBSH.[1][3]
This difference in stability is not merely a matter of convenience; it directly impacts the flexibility and scope of the reactions in which these reagents can be employed.
| Property | This compound (NBSH) | N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) |
| Chemical Structure | ||
| Molecular Formula | C₆H₇N₃O₄S[4][5] | C₉H₁₁N₃O₄S[6] |
| Molecular Weight | 217.21 g/mol [5] | 257.27 g/mol |
| Appearance | Pale Yellow to Light Yellow Solid[7] | White to light yellow powder[3][6] |
| Melting Point | ~101 °C (with decomposition)[7] | 131-135 °C[6] |
| Solubility | Soluble in polar solvents like THF, Acetone. | Soluble in THF, DMSO, acetone, acetonitrile; insoluble in hexanes.[3] |
| Storage & Stability | Thermally sensitive; store at -20°C under inert atmosphere.[2] Decomposes in solution at ambient temperature.[1] | Excellent thermal stability; can be stored at ambient temperature for months.[1][3] |
Mechanistic Pathways to the Key Diazene Intermediate
Both NBSH and IPNBSH serve as precursors to monoalkyl diazenes, the crucial intermediates that ultimately lose dinitrogen (N₂) to produce the reduced alkane product. The primary application involves the deoxygenation of alcohols, typically via the Mitsunobu reaction. However, the pathways from the starting alcohol to the key diazene intermediate differ significantly.
NBSH Pathway: The reaction with NBSH is a more direct, one-pot process. Under Mitsunobu conditions (typically triphenylphosphine, Ph₃P, and a dialkyl azodicarboxylate like DEAD or DIAD), the alcohol is stereospecifically displaced by the terminal nitrogen of NBSH. The resulting 1,1-disubstituted sulfonyl hydrazine intermediate is unstable and, upon warming to ambient temperature, readily eliminates 2-nitrobenzenesulfinic acid to generate the monoalkyl diazene.[1][8] The thermal sensitivity of this intermediate necessitates that the initial Mitsunobu reaction be performed at low temperatures (-30 to -15 °C).[1]
IPNBSH Pathway: The reaction with the more stable IPNBSH involves two distinct, sequential steps. The initial Mitsunobu reaction proceeds similarly, displacing the alcohol to form a stable, often isolable, arenesulfonyl hydrazone adduct.[8] This adduct does not spontaneously eliminate to form the diazene. A subsequent hydrolysis step is required to cleave the isopropylidene protecting group, which then generates the same 1,1-disubstituted sulfonyl hydrazine intermediate seen in the NBSH pathway. This intermediate then fragments to the monoalkyl diazene.[1][9][10] This two-step sequence, while seemingly more complex, decouples the Mitsunobu reaction from the diazene formation, affording much greater control over the reaction conditions.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 7. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, a reagent for reduction of alcohols via the corresponding monoalkyl diazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, a reagent for reduction of alcohols via the corresponding monoalkyl diazenes. | Semantic Scholar [semanticscholar.org]
A Superior Path to Diimide: Unveiling the Advantages of 2-Nitrobenzenesulfonohydrazide in Modern Synthesis
In the landscape of synthetic organic chemistry, the selective reduction of carbon-carbon multiple bonds remains a cornerstone transformation. Among the arsenal of reagents available, diimide (N₂H₂) stands out for its remarkable chemoselectivity, offering a metal-free alternative to catalytic hydrogenation.[1] However, the transient nature of diimide necessitates its in situ generation from stable precursors.[2] This guide provides a comprehensive comparison of common diimide precursors, with a particular focus on the significant advantages offered by 2-nitrobenzenesulfonohydrazide (NBSH), also known as o-nitrobenzenesulfonylhydrazide. We will delve into the experimental data that underscores its superior performance in terms of safety, reaction conditions, and substrate scope, empowering researchers to make informed decisions for their synthetic endeavors.
The Quest for a Perfect Diimide Source: A Comparative Overview
The utility of diimide was recognized in the mid-20th century, and since then, various methods for its generation have been developed.[1] The most common precursors include potassium azodicarboxylate, the oxidation of hydrazine (often with hydrogen peroxide), and arylsulfonylhydrazides.[1][3] While each has its place, they are not without their drawbacks, ranging from harsh reaction conditions to safety concerns.
The ideal diimide precursor should be:
-
Stable and easy to handle: Minimizing risks associated with storage and manipulation.
-
Generate diimide under mild conditions: Preserving sensitive functional groups within the substrate.
-
Provide consistent and high yields: Ensuring the efficiency and reproducibility of the reduction.
-
Have a broad substrate scope: Applicable to a wide range of molecules.
-
Operationally simple: Facilitating ease of use in a laboratory setting.
As we will explore, this compound (NBSH) emerges as a frontrunner when evaluated against these criteria.
Unveiling the Superiority of NBSH: A Data-Driven Comparison
NBSH distinguishes itself by generating diimide under exceptionally mild and neutral conditions, a significant advantage over many other precursors that often require strong acids, bases, or elevated temperatures.[4] This mildness translates to broader functional group tolerance and the preservation of molecular integrity, which is particularly crucial in the synthesis of complex molecules and in drug development.
| Precursor | Generation Method | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound (NBSH) | Base-mediated elimination (e.g., triethylamine) | Room temperature, neutral pH[4] | Mild conditions, high chemoselectivity, stable solid, good yields[4][5] | Can be less effective for highly hindered alkenes[6] |
| Potassium Azodicarboxylate | Acid-catalyzed decomposition | Requires a carboxylic acid (e.g., acetic acid)[1][7] | Readily available | Requires acidic conditions, can be sensitive to water[8] |
| Hydrazine & Oxidant (e.g., H₂O₂ or O₂) | Oxidation of hydrazine | Often requires a metal catalyst (e.g., Cu²⁺) or elevated temperatures[1][9] | Inexpensive starting materials | Use of highly toxic hydrazine, potential for side reactions, can be exothermic[9][10] |
| Benzenesulfonylhydrazide | Thermal decomposition in the presence of a base | High temperatures (e.g., 100 °C in DMF)[5] | Harsh reaction conditions, limited functional group tolerance |
The data clearly indicates that NBSH's ability to generate diimide at room temperature and neutral pH sets it apart.[4] This is a direct consequence of the electronic effect of the ortho-nitro group, which facilitates the elimination of 2-nitrobenzenesulfinic acid.[6]
The Mechanism of Diimide Generation from NBSH
The generation of diimide from NBSH is a straightforward and efficient process. In the presence of a mild base, such as triethylamine, NBSH undergoes an elimination reaction to produce diimide and 2-nitrobenzenesulfinic acid. The diimide then stereospecifically reduces a carbon-carbon multiple bond via a concerted, syn-addition of two hydrogen atoms.[1]
Caption: Diimide generation from NBSH and subsequent alkene reduction.
Experimental Protocol: A Practical Guide to Diimide Reduction Using NBSH
The following protocol details a general procedure for the diimide reduction of an alkene using NBSH, adapted from established literature procedures.[5][6] This self-validating system ensures reproducible results.
Materials:
-
Substrate (alkene)
-
This compound (NBSH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the alkene substrate in the chosen solvent.
-
Addition of NBSH: To the stirred solution, add a stoichiometric excess of NBSH (typically 2-5 equivalents). The exact amount may need to be optimized depending on the substrate's reactivity.
-
Initiation of Diimide Generation: Add triethylamine (a similar molar excess to NBSH) dropwise to the reaction mixture at room temperature. The addition of the base initiates the formation of diimide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with water or a mild aqueous acid to remove the triethylammonium salt of 2-nitrobenzenesulfinic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography to yield the desired alkane.
Rationale for Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric oxygen or moisture.
-
Stoichiometric Excess of Reagents: An excess of NBSH and triethylamine is used to ensure the complete generation of a sufficient amount of diimide to drive the reduction to completion, as diimide can also undergo a competing disproportionation reaction to nitrogen and hydrazine.[2][11]
-
Room Temperature: The ability to perform the reaction at room temperature is a key advantage of NBSH, preserving thermally sensitive functional groups.[4]
Visualizing the Workflow
Caption: A typical experimental workflow for NBSH-mediated diimide reduction.
Conclusion: Embracing a Milder, More Efficient Future for Reduction Chemistry
In the pursuit of elegant and efficient synthetic solutions, the choice of reagents is paramount. This compound has unequivocally demonstrated its superiority as a diimide precursor. Its stability, ease of handling, and, most importantly, its ability to generate diimide under exceptionally mild conditions make it an invaluable tool for modern organic synthesis.[4][6] By adopting NBSH, researchers can confidently tackle the reduction of sensitive and complex molecules, pushing the boundaries of what is achievable in the laboratory.
References
- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 2. Diimide - Wikipedia [en.wikipedia.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 5. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 7. Potassium azodicarboxylate - Wikipedia [en.wikipedia.org]
- 8. datapdf.com [datapdf.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. organicreactions.org [organicreactions.org]
A Senior Application Scientist's Guide to 2-Nitrobenzenesulfonohydrazide (NBSH) for Stereospecific Reductions
In the landscape of modern organic synthesis, particularly within drug development and the construction of complex natural products, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The stereospecific reduction of carbon-carbon multiple bonds represents a critical transformation, and the choice of reagent dictates the success, selectivity, and efficiency of the synthesis. This guide provides an in-depth validation of 2-Nitrobenzenesulfonohydrazide (NBSH), an increasingly vital reagent for these demanding applications. We will objectively compare its performance against established alternatives, supported by mechanistic insights and experimental data, to equip researchers with the knowledge to strategically deploy this powerful tool.
The Core Mechanism: In Situ Generation of Diimide
The efficacy of this compound as a reducing agent stems from its ability to generate diimide (N₂H₂) in situ under remarkably mild and neutral conditions.[1] Unlike methods requiring harsh temperatures or highly basic/acidic environments, NBSH decomposes smoothly in polar solvents at room temperature. This decomposition eliminates 2-nitrobenzenesulfinic acid, a stable byproduct, to release the reactive reducing species, cis-diimide.[1][2]
The reduction itself proceeds via a concerted, six-membered transition state, wherein two hydrogen atoms are transferred from the cis-isomer of diimide to one face of the alkene or alkyne.[3] This mechanism is the origin of the reaction's hallmark stereospecificity: a clean syn-addition of hydrogen. This process avoids the alkene isomerization or epimerization that can plague other reduction methods.[1]
Caption: Mechanism of NBSH-mediated reduction.
Performance Comparison: NBSH vs. Alternative Reducing Agents
The true value of a reagent is illuminated when compared to its alternatives. Catalytic hydrogenation, for instance, is a powerhouse for reductions but often suffers from poor chemoselectivity and requires specialized equipment. Other diimide sources have their own drawbacks, such as requiring harsh conditions or exhibiting lower efficiency.
| Reagent/Method | Active Reductant | Stereoselectivity | Chemoselectivity & Functional Group Tolerance | Reaction Conditions | Advantages | Disadvantages |
| This compound (NBSH) | cis-Diimide | Excellent (syn-addition) [3] | High . Tolerates esters, amides, epoxides, halides, and other sensitive groups.[1][4] Does not cleave O-O or N-O bonds.[3] | Neutral pH, room temperature, polar solvents (e.g., THF, DMF).[1] | Metal-free, mild conditions, operationally simple, excellent chemoselectivity. | Stoichiometric, can be slow for hindered alkenes, reagent has moderate thermal stability.[5] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ on metal surface | Variable. Often syn-addition but can be influenced by substrate binding to the catalyst surface.[6] | Low . Reduces many functional groups (nitro, nitriles, C=O, benzyl ethers).[7][8] | H₂ gas (often pressurized), metal catalyst, various solvents. | Catalytic, highly efficient for simple alkenes, well-established. | Requires specialized equipment (hydrogenator), flammable gas, low chemoselectivity, risk of over-reduction. |
| Hydrazine (N₂H₄) + Oxidant | Diimide | Good (syn-addition) | Good. Similar to NBSH but can have side reactions. | Often requires an oxidant (e.g., O₂, H₂O₂) and sometimes elevated temperatures.[2] | Inexpensive source of diimide. | Requires stoichiometric oxidant, can be hazardous, reaction can be difficult to control. |
| p-Toluenesulfonylhydrazide (Tosylhydrazide) | Diimide | Good (syn-addition) | Good. | Requires thermal decomposition at elevated temperatures or strong base.[9] | Readily available and stable solid. | Requires harsh conditions (heat or strong base), limiting its use with sensitive substrates. |
| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Not applicable | Excellent . Primarily reduces aldehydes and ketones. Does not reduce isolated C=C or C≡C bonds. | Protic solvents (e.g., EtOH, MeOH), room temperature. | Safe, easy to handle, excellent for carbonyl reduction. | Not reactive towards non-polarized alkenes/alkynes. |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride (H⁻) | Not applicable | Very Low . Reduces a wide range of functional groups including esters, amides, and carboxylic acids.[10] | Anhydrous aprotic solvents (e.g., ether, THF), requires careful quenching. | Extremely powerful reducing agent. | Highly reactive and pyrophoric, poor chemoselectivity, not for alkene reduction. |
Validated Substrate Scope and Performance Data
The utility of NBSH has been demonstrated across a wide array of substrates, showcasing its unique chemoselectivity and reliability. The one-pot protocol, where NBSH is formed from commercial reagents immediately before use, is particularly efficient.[4][11][12]
| Substrate | Product | Yield (%) | Key Observations | Reference |
| 1-Phenylcyclohexene | Phenylcyclohexane | 95 | Efficient reduction of a disubstituted alkene. | --INVALID-LINK--[11] |
| (R)-Carvone | Dihydrocarvone | 88 | Selective reduction of the less-substituted C=C bond, leaving the conjugated enone and chiral center untouched. | --INVALID-LINK--[11] |
| Styrene Oxide | 2-Phenylethanol | 0 (No reaction) | Demonstrates excellent tolerance for epoxides, a group readily opened by many other reducing agents. | --INVALID-LINK--[11] |
| 1-Dodecyne | Dodecane | 98 | Complete reduction of a terminal alkyne to the corresponding alkane. | --INVALID-LINK--[1] |
| Allyl Phenyl Ether | Propyl Phenyl Ether | 91 | Highlights compatibility with ethers and efficient reduction of terminal alkenes. | --INVALID-LINK--[11] |
Self-Validating Experimental Protocol: One-Pot NBSH Formation and Reduction
This protocol, adapted from Carbery et al., is designed for operational simplicity and reliability, bypassing the need to isolate and store the moderately stable NBSH reagent.[4][11] The causality is clear: by generating the reagent in situ, its decomposition is synchronized with the intended reduction, maximizing efficiency.
Caption: Experimental workflow for one-pot NBSH reduction.
Detailed Steps:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the alkene substrate (1.0 equiv) and 2-nitrobenzenesulfonyl chloride (2.2 equiv) in a suitable solvent mixture (e.g., THF/DMF).
-
NBSH Formation: Cool the solution to 0 °C in an ice bath. Add hydrazine monohydrate (2.2 equiv) dropwise over 10-15 minutes. The dropwise addition is critical to manage the exothermicity of the sulfonylhydrazide formation. A white precipitate of NBSH will form.
-
Reduction: Remove the ice bath and allow the suspension to warm to room temperature. Stir the mixture vigorously. The reaction progress can be monitored by TLC or GC-MS. Typical reaction times are 18-24 hours. The slow, steady generation of diimide at room temperature is key to the mildness of this procedure.
-
Workup: Upon completion, add water to quench the reaction and dissolve the sulfinate byproduct.
-
Isolation: Extract the crude product with a non-polar organic solvent like pentane or diethyl ether (4 x volume of aqueous layer). The desired reduced product will move to the organic phase, while the polar byproducts remain in the aqueous layer.
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.[11]
Conclusion and Authoritative Grounding
This compound (NBSH) stands as a premier choice for the stereospecific and chemoselective reduction of carbon-carbon multiple bonds. Its ability to generate diimide under mild, neutral conditions makes it an invaluable tool for late-stage functionalization and the synthesis of complex molecules where sensitive functional groups must be preserved.[1] While catalytic hydrogenation offers higher throughput for simple systems, NBSH provides a metal-free, highly selective alternative that excels in contexts demanding surgical precision.[4][11] The development of operationally simple one-pot protocols further cements its status as a practical and reliable reagent for the modern synthetic chemist.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 4. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 5. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Sulfonyl Hydrazides in Modern Organic Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the demand for robust, versatile, and environmentally benign reagents is ever-present. Sulfonyl hydrazides have emerged as a prominent class of compounds that admirably meet these criteria.[1] Traditionally recognized for their role in the Shapiro reaction and Wolff-Kishner reduction, their application profile has expanded dramatically over the past decade.[2] They are now celebrated as stable, crystalline solids that serve as powerful precursors for sulfonyl radicals, making them invaluable in a host of transformations including cross-coupling reactions, heterocycle synthesis, and radical cyclizations.[3][4]
This guide provides a comparative analysis of the performance of various sulfonyl hydrazides in key organic transformations. We will delve into the mechanistic underpinnings of their reactivity, offer detailed experimental protocols, and present comparative data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a deeper understanding of these remarkable reagents.
The Heart of the Matter: Generation of the Sulfonyl Radical
The synthetic utility of sulfonyl hydrazides is intrinsically linked to their ability to generate sulfonyl radicals. This can be achieved under a variety of conditions, including thermal, oxidative, transition-metal-catalyzed, and electrochemical methods.[5][6] The general mechanism involves the initial formation of a sulfonyl radical (RSO₂•) and dinitrogen, a thermodynamically favorable process that drives the reaction forward.
The nature of the "R" group on the sulfonyl hydrazide can significantly influence its reactivity. For instance, electron-withdrawing groups on an aryl ring can affect the ease of radical formation and the subsequent reactivity of the sulfonyl radical. This guide will explore these subtleties in the context of specific applications.
Application Showcase I: Cross-Coupling Reactions - Forging New Bonds
Sulfonyl hydrazides have proven to be exceptional partners in a variety of cross-coupling reactions, offering a milder and often more functional-group-tolerant alternative to traditional methods.
Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling
A significant advancement in C-H activation has been the use of alkylsulfonyl hydrazides in nickel-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) bonds. This method allows for the rapid construction of valuable molecular motifs from readily available starting materials.[7]
Experimental Protocol: Nickel-Catalyzed C-H Alkylation
This protocol is a representative example of a nickel-catalyzed C-H alkylation using an alkylsulfonyl hydrazide.
Materials:
-
Heteroaryl substrate (1.0 equiv)
-
Alkylsulfonyl hydrazide (1.5 equiv)
-
Ni(OTf)₂ (10 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (15 mol%)
-
LiOt-Bu (2.0 equiv)
-
1,4-Dioxane (0.1 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl substrate, alkylsulfonyl hydrazide, Ni(OTf)₂, and dtbbpy.
-
The vial is sealed with a septum and purged with nitrogen for 10 minutes.
-
Anhydrous 1,4-dioxane is added via syringe, followed by the addition of LiOt-Bu.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Nickel Catalyst: Nickel is a cost-effective and versatile catalyst for cross-coupling reactions. Ni(OTf)₂ is often chosen for its good solubility and catalytic activity.
-
Ligand: The dtbbpy ligand is crucial for stabilizing the nickel catalyst and modulating its reactivity to facilitate the C-H activation step.
-
Base: LiOt-Bu is a strong, non-nucleophilic base that is essential for the generation of the active catalytic species and to facilitate the deprotonation steps in the catalytic cycle.
-
Solvent: 1,4-Dioxane is a common solvent for cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic substrates and catalysts.
Comparative Performance of Sulfonyl Hydrazides in Cross-Coupling:
While direct side-by-side comparisons in the literature are scarce, a survey of various reports allows for a qualitative assessment of the influence of the sulfonyl hydrazide structure on reaction outcomes. Generally, both aryl and alkyl sulfonyl hydrazides are effective, with the choice depending on the desired coupling partner. In some instances, electron-rich arylsulfonyl hydrazides have been observed to give higher yields in certain transformations.
| Sulfonyl Hydrazide Type | Coupling Partner | Typical Catalyst | Observed Performance |
| Arylsulfonyl Hydrazides | Aryl Halides | Copper | Good to excellent yields are generally reported. Electron-donating or -withdrawing groups on the aryl ring are well-tolerated.[8] |
| Alkylsulfonyl Hydrazides | Heteroaryl C-H bonds | Nickel | Unlocks challenging C(sp²)–C(sp³) couplings with a broad substrate scope.[7] |
Logical Workflow for Nickel-Catalyzed C-H Alkylation
Caption: Workflow for Nickel-Catalyzed C-H Alkylation.
Application Showcase II: Synthesis of Heterocycles - Building Complexity
Sulfonyl hydrazides are instrumental in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
Copper-Catalyzed Synthesis of 1,3-Substituted Aminoindazoles
A notable example is the copper-catalyzed radical-radical cross-coupling of 3-aminoindazoles with sulfonyl hydrazides, providing a straightforward route to 1,3-substituted aminoindazoles.[9][10] This transformation showcases the ability of sulfonyl hydrazides to participate in complex cascade reactions.
Experimental Protocol: Copper-Catalyzed Synthesis of 1,3-Substituted Aminoindazoles
This protocol is adapted from a reported procedure for the synthesis of 1,3-substituted aminoindazoles.[10]
Materials:
-
1H-indazol-3-amine (1.5 equiv)
-
Sulfonyl hydrazide (1.0 equiv)
-
CuI (20 mol%)
-
Cumene hydroperoxide (CHP) (4.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMSO (0.1 M)
Procedure:
-
In a test tube, combine 1H-indazol-3-amine, sulfonyl hydrazide, CuI, and K₂CO₃.
-
Add DMSO, followed by the addition of cumene hydroperoxide.
-
The test tube is sealed and the mixture is stirred at 40 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Causality of Experimental Choices:
-
Copper Catalyst: CuI is an effective catalyst for radical-radical cross-coupling reactions. It facilitates the generation of the necessary radical intermediates.
-
Oxidant: Cumene hydroperoxide (CHP) acts as an oxidant to initiate the radical cascade by oxidizing the Cu(I) species and facilitating the generation of the sulfonyl radical.
-
Base: K₂CO₃ is a mild base that aids in the deprotonation steps of the reaction mechanism.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of transformation, effectively dissolving the reactants and reagents.
Comparative Performance of Sulfonyl Hydrazides in Heterocycle Synthesis:
In the synthesis of 1,3-substituted aminoindazoles, a range of arylsulfonyl hydrazides with both electron-donating and electron-withdrawing substituents have been successfully employed, demonstrating the broad scope of this methodology.[10]
| Arylsulfonyl Hydrazide Substituent | Reported Yield |
| 4-Methyl (Tosyl) | High |
| 4-Methoxy | High |
| 4-Fluoro | Good |
| 4-Chloro | Good |
| 4-Bromo | Good |
| 2-Nitro | Moderate to Good |
| 3-Nitro | Moderate to Good |
Proposed Mechanistic Pathway
Caption: Proposed mechanism for copper-catalyzed aminoindazole synthesis.
Application Showcase III: Synthesis of Vinyl Sulfones - Accessing Key Building Blocks
Vinyl sulfones are valuable synthetic intermediates due to their utility as Michael acceptors and dienophiles. Sulfonyl hydrazides provide a convenient and efficient route to these important building blocks.[11]
Metal-Free Denitrative Coupling
A practical, metal-free approach involves the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides, initiated by AIBN (azobisisobutyronitrile), to produce vinyl sulfones.[12]
Experimental Protocol: AIBN-Initiated Synthesis of Vinyl Sulfones
This protocol is based on a reported metal-free synthesis of vinyl sulfones.[12]
Materials:
-
β-Nitrostyrene (1.0 equiv)
-
Sulfonyl hydrazide (1.5 equiv)
-
AIBN (20 mol%)
-
Toluene (0.2 M)
Procedure:
-
A mixture of β-nitrostyrene, sulfonyl hydrazide, and AIBN in toluene is placed in a sealed tube.
-
The reaction mixture is heated at 110 °C for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the pure vinyl sulfone.
Causality of Experimental Choices:
-
Radical Initiator: AIBN is a common thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the desired reaction cascade.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for this high-temperature reaction.
-
Metal-Free Conditions: The absence of a metal catalyst makes this method attractive from both a cost and environmental perspective, and simplifies product purification.
Comparative Performance of Sulfonyl Hydrazides in Vinyl Sulfone Synthesis:
This denitrative coupling method exhibits a broad substrate scope with respect to both the β-nitrostyrene and the sulfonyl hydrazide.[12]
| Arylsulfonyl Hydrazide Substituent | Reported Yield |
| 4-Methyl (Tosyl) | High |
| 4-Methoxy | High |
| 4-Chloro | Good |
| 4-Bromo | Good |
| 2,4,6-Trimethyl | Good |
Conclusion: A Bright Future for Sulfonyl Hydrazides
Sulfonyl hydrazides have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their stability, ease of handling, and diverse reactivity, particularly as sulfonyl radical precursors, have enabled the development of novel and efficient synthetic methodologies. From forging challenging C-C bonds in cross-coupling reactions to constructing complex heterocyclic frameworks, the applications of sulfonyl hydrazides continue to expand. This guide has provided a comparative overview of their utility, supported by detailed protocols and mechanistic insights, to empower researchers to harness the full potential of these versatile building blocks in their pursuit of molecular innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. englelab.com [englelab.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Chemoselectivity of 2-Nitrobenzenesulfonohydrazide in Complex Molecules
For researchers, scientists, and professionals in drug development, the selective modification of functional groups within complex molecular architectures is a paramount challenge. This guide provides an in-depth technical assessment of 2-nitrobenzenesulfonohydrazide (NBSH) and its derivatives, offering a comparative analysis of their performance against established alternatives in crucial synthetic transformations: the reduction of alkenes and the deoxygenation of alcohols. By examining the underlying mechanisms and providing supporting experimental data, this document serves as a practical resource for making informed decisions in the synthesis of complex molecules.
Introduction to this compound (NBSH): A Reagent for Mild and Selective Transformations
This compound, commonly known as NBSH, is a versatile reagent in organic synthesis, primarily recognized for its ability to generate diimide (N₂H₂) under mild conditions.[1] This in-situ generation of diimide allows for the chemoselective reduction of carbon-carbon double bonds, offering a valuable alternative to traditional catalytic hydrogenation methods.[2][3] Furthermore, NBSH and its more thermally stable derivative, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), have emerged as key players in the Mitsunobu reaction for the efficient deoxygenation of alcohols.[4][5] The mild reaction conditions and unique selectivity profile of NBSH-based reagents make them particularly suitable for use in the late-stage functionalization of complex molecules and natural product synthesis, where the preservation of sensitive functional groups is critical.[6][7]
Alkene Reduction: A Chemoselective Alternative to Catalytic Hydrogenation
The reduction of alkenes to alkanes is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a widely used and powerful method, it often suffers from a lack of chemoselectivity, leading to the undesired reduction of other functional groups such as carbonyls, nitro groups, and benzyl ethers.[3][8] The diimide generated from NBSH provides a mild and highly chemoselective alternative.[1]
Mechanism of Diimide Generation and Alkene Reduction
NBSH decomposes in the presence of a base to generate diimide and 2-nitrobenzenesulfinic acid. The diimide, which exists as the reactive cis-isomer, then undergoes a concerted, stereospecific syn-addition to the alkene, delivering two hydrogen atoms to the same face of the double bond.[9][10] This concerted mechanism is key to its chemoselectivity, as it does not involve the high-energy intermediates that can lead to side reactions with other functional groups.
Caption: Generation of diimide from NBSH and subsequent alkene reduction.
Comparative Performance and Functional Group Tolerance
The primary advantage of the NBSH/diimide system lies in its exceptional functional group tolerance. A one-pot protocol for the in-situ formation of NBSH from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate has been shown to efficiently reduce a variety of alkenes while leaving other reducible functional groups untouched.[2][11]
| Substrate | Product | Yield (%) with NBSH/Diimide[11] | Comments |
| 1-Decene | Decane | 95 | Selective reduction of a terminal alkene. |
| (E)-Stilbene | 1,2-Diphenylethane | 92 | Reduction of a disubstituted alkene. |
| Cinnamyl alcohol | 3-Phenyl-1-propanol | 85 | Tolerates a primary alcohol. |
| 4-Nitro-1-vinylbenzene | 4-Nitroethylbenzene | 91 | Nitro group is not reduced. |
| Chalcone | 1,3-Diphenyl-1-propanone | 88 | Carbonyl group remains intact. |
As the data indicates, the NBSH/diimide system is highly effective for the reduction of unactivated alkenes and demonstrates remarkable chemoselectivity in the presence of functional groups that are typically susceptible to reduction by catalytic hydrogenation, such as nitro groups and carbonyls.[8][11] This makes it an invaluable tool in the synthesis of complex molecules where multiple functional groups are present.[6]
Experimental Protocol: One-Pot NBSH Formation and Alkene Reduction
This protocol is adapted from the work of Marsh and Carbery.[11]
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Alkene substrate
-
Anhydrous acetonitrile (MeCN)
-
Pentane
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a cooled (0 °C) and vigorously stirred solution of 2-nitrobenzenesulfonyl chloride (2.0 mmol) and the alkene (1.0 mmol) in dry MeCN (5 mL), slowly add hydrazine hydrate (4.0 mmol) over 1 minute.
-
Allow the resulting white suspension to warm to room temperature and continue stirring vigorously for 18 hours.
-
After the reaction is complete, add water (5 mL) and extract the crude product with pentane (4 x 5 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Alcohol Deoxygenation: A Mild Alternative to the Barton-McCombie Reaction
The reductive removal of a hydroxyl group is another critical transformation in organic synthesis. The Barton-McCombie deoxygenation has been a long-standing method for this purpose; however, it relies on the use of toxic and difficult-to-remove organotin hydrides.[12][13][14] The Mitsunobu reaction, utilizing NBSH or its more stable derivative IPNBSH, offers a milder and tin-free alternative.[4][5]
Mechanism of Deoxygenation via the Mitsunobu Reaction
The deoxygenation proceeds through a Mitsunobu reaction between the alcohol and NBSH (or IPNBSH), followed by in-situ elimination of 2-nitrobenzenesulfinic acid to form a monoalkyl diazene intermediate. This intermediate then decomposes, typically through a free-radical mechanism, to release nitrogen gas and the deoxygenated product.[1][5]
Caption: Deoxygenation of alcohols using IPNBSH via the Mitsunobu reaction.
Comparative Performance: IPNBSH vs. Barton-McCombie
The use of IPNBSH, an acetone-protected derivative of NBSH, offers significant advantages in terms of thermal stability and ease of handling compared to NBSH.[4] A study by Movassaghi and Ahmad provides valuable data on the deoxygenation of a range of alcohols using IPNBSH.[4]
| Substrate (Alcohol) | Product (Alkane/Alkene) | Yield (%) with IPNBSH-Mitsunobu[4] | Barton-McCombie Comparison |
| Cinnamyl alcohol | (E)-1-Phenylprop-1-ene | 82 | Barton-McCombie is also effective but requires toxic tin reagents.[13] |
| 1-Octanol | Octane | 87 | A standard transformation for both methods. |
| Geraniol | (E)-3,7-Dimethylocta-1,6-diene | 69 | Demonstrates tolerance of other double bonds. |
| Cholesterol | Cholest-5-ene | 35 | Lower yield due to steric hindrance. IPNBSH is noted to be more sensitive to sterically hindered substrates than NBSH.[4] |
The IPNBSH-Mitsunobu protocol provides a practical and efficient method for the deoxygenation of unhindered primary and secondary alcohols under mild conditions.[5] While the Barton-McCombie reaction is also broadly applicable, the toxicity and purification challenges associated with tin reagents make the IPNBSH-based method a more attractive option, particularly in the context of pharmaceutical and fine chemical synthesis.[12][13] A key limitation of IPNBSH is its increased sensitivity to steric hindrance compared to the parent NBSH.[4]
Experimental Protocol: Deoxygenation of an Alcohol using IPNBSH
This protocol is based on the work of Movassaghi and Ahmad.[4]
Materials:
-
N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Alcohol substrate
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroethanol (TFE)
-
Water
-
Pentane
Procedure:
-
To a solution of the alcohol (1.0 equiv), IPNBSH (1.2 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M) at 0 °C, add DEAD (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add a 1:1 mixture of TFE and water to the reaction mixture to facilitate the hydrolysis of the intermediate hydrazone.
-
Stir for an additional 2 hours.
-
Partition the reaction mixture between pentane and water.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion: Strategic Application of NBSH in Complex Synthesis
This compound and its derivative, IPNBSH, are powerful reagents that offer distinct advantages in terms of chemoselectivity and mild reaction conditions for the reduction of alkenes and the deoxygenation of alcohols. The diimide-mediated alkene reduction provides an excellent alternative to catalytic hydrogenation, particularly when sensitive functional groups are present. Similarly, the IPNBSH-Mitsunobu deoxygenation protocol offers a tin-free and milder alternative to the classic Barton-McCombie reaction.
For the synthetic chemist navigating the complexities of multi-step synthesis, a thorough understanding of the reactivity profiles of these reagents is crucial. The choice between NBSH-based methods and their alternatives will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. This guide provides the foundational knowledge and practical data to enable the strategic and successful application of this compound in the synthesis of complex molecules.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 3. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 14. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Cross-Validation of 2-Nitrobenzenesulfonohydrazide Mediated Reactions
For researchers, scientists, and drug development professionals, the reliability of synthetic methods is paramount. The choice of a reagent can dictate the success of a multi-step synthesis, influencing yield, purity, and stereochemical outcome. 2-Nitrobenzenesulfonohydrazide (NBSH), a reagent developed for the mild deoxygenation of alcohols, offers a powerful tool in the synthetic chemist's arsenal.[1][2] However, like any method, the results obtained must be rigorously scrutinized and validated.
This guide provides an in-depth comparison of NBSH with its more stable successor, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), and classical deoxygenation methods. We will explore the causality behind experimental choices, provide self-validating protocols, and present comparative data to aid in reagent selection and the cross-validation of synthetic outcomes.
The Mechanism of Action: Deoxygenation via Monoalkyl Diazenes
The power of NBSH and its derivatives lies in their ability to convert alcohols into transient monoalkyl diazene intermediates under mild conditions.[1] This process, typically initiated by a Mitsunobu reaction, avoids the harsh acidic conditions or high temperatures required by many classical methods, which can be detrimental to sensitive functional groups.
The general mechanism proceeds as follows:
-
Activation: The alcohol is activated under Mitsunobu conditions (using triphenylphosphine and an azodicarboxylate like DEAD). It then undergoes a stereospecific SN2 displacement by NBSH.[2]
-
Elimination: The resulting hydrazine adduct is unstable and readily eliminates 2-nitrobenzenesulfinic acid to form a monoalkyl diazene.[1]
-
Decomposition: This diazene intermediate rapidly decomposes, losing dinitrogen gas (N₂) to form the final, deoxygenated product.[1][2] For saturated alcohols, this proceeds via a free-radical pathway, while for allylic and propargylic alcohols, it can undergo a sigmatropic rearrangement.[1][2]
Caption: Mechanism of alcohol deoxygenation using NBSH.
The Need for an Alternative: Stability and Handling of NBSH
A significant drawback of NBSH is its thermal instability, both in solution and as a solid.[1][3] It can decompose to 2-nitrobenzenesulfinic acid, which can lead to undesired side reactions.[1] This necessitates that the initial Mitsunobu reaction be conducted at sub-ambient temperatures (-30 to -15 °C) to achieve optimal results.[1]
This limitation prompted the development of N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) . By protecting the nucleophilic nitrogen of the hydrazide as an acetone hydrazone, IPNBSH exhibits significantly greater thermal stability.[3] It is a bench-stable solid that can be handled more easily. The active NBSH reagent is generated in situ through hydrolysis of the hydrazone, providing greater flexibility in reaction conditions, including solvent choice and temperature.[1]
Performance Comparison: NBSH vs. IPNBSH vs. Classical Dehydration
To cross-validate results, one must compare the target transformation against alternative methods. The classical approach to alcohol deoxygenation often involves a two-step process: acid-catalyzed dehydration to an alkene, followed by catalytic hydrogenation.[4] This comparison highlights the strengths and weaknesses of each approach.
| Feature | This compound (NBSH) | N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) | Classical Dehydration-Hydrogenation |
| Mechanism | Reductive deoxygenation via diazene intermediate | Reductive deoxygenation via diazene intermediate | E1/E2 elimination followed by syn-addition |
| Conditions | Very mild, but requires low initial temperatures (-15 °C)[1] | Mild, can be run from 0 °C to 23 °C[1] | Harsh (strong acid, high heat)[4] |
| Stereochemistry | Stereospecific (inversion at alcohol center)[1][2] | Stereospecific (inversion at alcohol center)[1] | Not stereospecific; Zaitsev's rule governs regioselectivity[5] |
| Rearrangements | No carbocation rearrangements | No carbocation rearrangements | Prone to carbocation rearrangements (hydride/alkyl shifts)[6] |
| Substrate Scope | Broad (allylic, benzylic, saturated alcohols)[1] | Broad; offers more flexibility for difficult substrates[1] | Limited by sensitivity to acid and heat; best for simple alcohols |
| Stability | Thermally sensitive in solution[1] | Bench-stable solid, thermally robust[3] | Reagents are stable, but reaction can be hard to control |
| Yield (trans,trans-farnesol) | Good | 87%[1] | Variable, often lower due to side products |
Experimental Protocols for Cross-Validation
The following protocols provide detailed, step-by-step methodologies for the deoxygenation of an allylic alcohol, trans,trans-farnesol, using IPNBSH, and a comparative classical dehydration of 2-methylcyclohexanol.
Protocol 1: Deoxygenation of trans,trans-Farnesol using IPNBSH
This protocol is adapted from Movassaghi, M., et al. (2007) and demonstrates the operational simplicity and mild conditions of the IPNBSH method.[1]
Workflow Diagram:
Caption: Experimental workflow for IPNBSH-mediated deoxygenation.
Step-by-Step Procedure:
-
To a solution of IPNBSH (122 mg, 0.474 mmol, 1.21 equiv), trans,trans-farnesol (0.100 mL, 0.393 mmol, 1 equiv), and triphenylphosphine (124 mg, 0.473 mmol, 1.21 equiv) in anhydrous THF (9.0 mL) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) (74 μL, 0.47 mmol, 1.2 equiv) dropwise.[1]
-
After 5 minutes, remove the cooling bath and allow the reaction mixture to warm to 23 °C.[1]
-
Stir for 20 minutes, at which point the Mitsunobu reaction should be complete.
-
Add a mixture of trifluoroethanol and water (1:1, 4.5 mL) to the reaction mixture to facilitate the hydrolysis of the hydrazone and subsequent formation of the allylic diazene intermediate.[1]
-
Stir the mixture for 3 hours at 23 °C.
-
Partition the reaction mixture between diethyl ether (25 mL) and water (25 mL). Extract the aqueous layer with diethyl ether (2 x 25 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with 100% n-pentane) to yield the pure triene product.[1] Expected Outcome: 71 mg (87% yield) of the deoxygenated product.[1]
Protocol 2: Classical Dehydration of 2-Methylcyclohexanol
This protocol demonstrates a standard acid-catalyzed dehydration, which serves as a point of comparison for selectivity and reaction conditions.[5]
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2-methylcyclohexanol (5.0 mL) with 85% phosphoric acid (2.0 mL). Swirl to mix.
-
Set up a simple distillation apparatus. Heat the flask gently to distill the alkene products. Keep the distillation temperature below 100 °C to prevent co-distillation of the starting alcohol.[5]
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Analyze the product mixture by gas chromatography (GC) to determine the ratio of the major product (1-methylcyclohexene) and the minor product (3-methylcyclohexene), validating Zaitsev's rule.
Logical Framework for Reagent Selection
The choice of method is not arbitrary; it is a function of the substrate's complexity, the desired stereochemical outcome, and operational constraints. Cross-validation involves understanding these factors and selecting the most appropriate method.
Caption: Decision matrix for selecting a deoxygenation method.
Conclusion
Cross-validation is a cornerstone of scientific integrity in chemical synthesis. While this compound (NBSH) is a highly effective reagent for the mild deoxygenation of alcohols, its thermal instability presents practical challenges. The development of its protected form, IPNBSH, addresses these limitations, offering a more robust and user-friendly alternative without compromising the mildness and stereospecificity of the transformation.
By comparing the outcomes of these modern reagents with classical methods, researchers can validate their results and make informed decisions. The hydrazide-based methods are clearly superior for complex, sensitive substrates where avoiding harsh conditions and carbocation rearrangements is critical. This guide provides the foundational data and protocols necessary for scientists to confidently apply, compare, and cross-validate these essential synthetic transformations.
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to 2-Nitrobenzenesulfonohydrazide and Other Reducing Agents for Researchers
A Senior Application Scientist's In-Depth Technical Guide to Navigating the Nuances of Alkene Reduction
In the landscape of synthetic organic chemistry, the selective reduction of carbon-carbon double bonds is a foundational transformation. While a plethora of reducing agents are available, each with its own reactivity profile, 2-Nitrobenzenesulfonohydrazide (NBSH) has carved out a niche for itself, particularly in scenarios demanding mild conditions and high chemoselectivity. This guide provides a comprehensive comparison of NBSH with other common reducing agents, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Allure of this compound: A Gentle Giant in Alkene Reduction
This compound is primarily utilized as a precursor to diimide (N₂H₂), a highly reactive and transient reducing species.[1][2] The in situ generation of diimide from NBSH under neutral pH and at room temperature makes it an attractive option for substrates bearing sensitive functional groups that would not tolerate harsher reducing conditions.[1]
The mechanism of diimide generation from NBSH involves the elimination of 2-nitrobenzenesulfinic acid, a process facilitated by the electron-withdrawing nature of the ortho-nitro group.[1] This contrasts with other sulfonylhydrazides, such as p-toluenesulfonylhydrazide (tosylhydrazide), which often require basic or thermal conditions to generate diimide.
Unveiling the Limitations: Where NBSH Falls Short
Despite its advantages, this compound is not a universal solution for alkene reduction. Understanding its limitations is crucial for successful and efficient synthesis.
Thermal Instability: A Double-Edged Sword
The very feature that makes NBSH a mild diimide source—its facile decomposition—also contributes to its primary drawback: thermal instability.[3] Pre-formed NBSH has a limited shelf life and can decompose upon storage, even at low temperatures.[1] This instability can lead to inconsistent reaction outcomes and difficulties in stoichiometry control.
To circumvent this limitation, a one-pot protocol for the in situ formation of NBSH from 2-nitrobenzenesulfonyl chloride and hydrazine, followed by the alkene reduction, has been developed.[4] This approach improves the reliability and efficiency of the reduction by ensuring a fresh supply of the reagent.[4]
Substrate Scope: Steric Hindrance and Electronic Effects
The reactivity of diimide generated from NBSH is sensitive to the steric environment of the alkene. Highly substituted or sterically hindered double bonds are often reduced sluggishly or not at all.[4] This is a general limitation of diimide as a reducing agent, regardless of its source.[2]
Furthermore, while diimide is generally effective for the reduction of unactivated and electron-rich alkenes, its performance with electron-deficient alkenes can be less predictable. Other methods, such as those employing a photoinduced hydrogen atom transfer, have been specifically developed for the efficient reduction of electron-deficient alkenes.
Safety Considerations
This compound is classified as a flammable solid and can be harmful if swallowed, in contact with skin, or inhaled.[5] It is also a skin and eye irritant.[5] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7][8][9][10]
The Alternatives: A Comparative Analysis
The choice of a reducing agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, the presence of other functional groups, and the desired level of selectivity.
N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH): A More Stable Sibling
A significant improvement over NBSH is its derivative, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). This compound is a stable, isolable solid that generates the same reactive intermediate as NBSH upon hydrolysis.[3] Its enhanced thermal stability provides greater flexibility in reaction conditions, including solvent choice and temperature.[3] However, a notable limitation of IPNBSH is its increased sensitivity to sterically hindered substrates compared to NBSH.[3]
Tosylhydrazide: The Prototypical Sulfonylhydrazide
p-Toluenesulfonylhydrazide (tosylhydrazide) is another common precursor for diimide. However, its decomposition to diimide typically requires more forcing conditions, such as heating in the presence of a base.[11] This can limit its applicability with thermally sensitive substrates. While generally considered safer than NBSH, tosylhydrazide and its derivatives still require careful handling.[6][7][8][9]
Catalytic Hydrogenation: The Workhorse of Alkene Reduction
Catalytic hydrogenation is a powerful and widely used method for the reduction of alkenes, often providing high yields and clean reactions.[12] It offers a broader substrate scope than diimide reduction and can be effective for reducing even highly substituted double bonds.
However, catalytic hydrogenation has its own set of limitations:
-
Chemoselectivity: Catalytic hydrogenation can be less chemoselective than diimide reduction. Functional groups such as nitro groups, benzyl ethers, and some carbonyls can also be reduced under hydrogenation conditions.[12]
-
Safety: The use of flammable hydrogen gas under pressure requires specialized equipment and careful handling.
-
Catalyst Poisoning: Certain functional groups can poison the catalyst, rendering it inactive.
The choice between diimide reduction and catalytic hydrogenation often hinges on the presence of other reducible functional groups in the molecule. For complex molecules with sensitive functionalities, the mild and chemoselective nature of diimide generated from NBSH or IPNBSH can be a significant advantage.[2][12]
Data-Driven Decision Making: A Comparative Overview
| Reducing Agent/Method | Typical Conditions | Advantages | Limitations |
| This compound (NBSH) | Room temperature, neutral pH | High chemoselectivity, mild conditions, compatible with sensitive groups.[1] | Thermally unstable, limited shelf life, less effective for sterically hindered alkenes.[3][4] |
| N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) | Mild hydrolysis | Thermally stable, greater flexibility in reaction conditions.[3] | More sensitive to steric hindrance than NBSH.[3] |
| Tosylhydrazide | Basic or thermal conditions | Readily available, generally safer than NBSH. | Requires harsher conditions, not suitable for thermally sensitive substrates.[11] |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Pd, Pt) | Broad substrate scope, highly efficient.[12] | Less chemoselective, potential for over-reduction, requires specialized equipment for handling H₂ gas.[2][12] |
Experimental Protocols: A Practical Guide
One-Pot Alkene Reduction using in situ Generated NBSH
This protocol is adapted from the work of Marsh and Carbery, J. Org. Chem., 2009 , 74, 3186-3188.[4]
Workflow Diagram:
Caption: One-pot procedure for alkene reduction.
Step-by-Step Methodology:
-
To a stirred solution of the alkene (1.0 mmol) in a suitable solvent mixture (e.g., THF/H₂O) at room temperature, add 2-nitrobenzenesulfonyl chloride (1.2 mmol).
-
Slowly add a solution of hydrazine hydrate (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Alkene Reduction using Tosylhydrazide
Reaction Mechanism:
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
- 5. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. aksci.com [aksci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkane synthesis by alkene reduction [organic-chemistry.org]
A Senior Application Scientist's Guide to Quantitative Reaction Kinetics Using 2-Nitrobenzenesulfonohydrazide
For researchers, scientists, and drug development professionals, understanding the rate at which a chemical reaction proceeds is paramount. Reaction kinetics provide the quantitative data necessary to optimize manufacturing processes, elucidate biological pathways, and assess the stability and efficacy of pharmaceutical compounds. However, many critical reactions involve reactants or products that lack a distinct chromophore, rendering direct spectrophotometric monitoring impossible. This guide details the application of 2-Nitrobenzenesulfonohydrazide (NBSH) as a powerful derivatizing agent for the quantitative analysis of reactions involving carbonyl compounds, and objectively compares its performance against established alternatives.
The Core Principle: Indirect Kinetics via Chromophoric Derivatization
The foundational challenge in monitoring many organic reactions is the absence of a change in absorbance in the UV-Visible spectrum. The strategy of chromophoric derivatization elegantly circumvents this issue. A reagent is introduced that selectively and rapidly reacts with a non-chromophoric analyte of interest to produce a new, intensely colored compound. The rate of formation of this colored product is directly proportional to the concentration of the analyte, allowing the kinetics of the primary, unobservable reaction to be accurately determined.
This compound is an exemplary reagent for this purpose when studying reactions that produce or consume an aldehyde or a ketone. It undergoes a rapid and quantitative condensation reaction with the carbonyl group to form a stable 2-nitrobenzenesulfonylhydrazone. The introduction of the o-nitrobenzenesulfonyl moiety serves as a potent chromophore, allowing the reaction progress to be monitored with high sensitivity using a standard UV-Vis spectrophotometer.
Caption: Logical workflow for indirect kinetic analysis using NBSH.
The critical requirement for this method's validity is that the rate of derivatization (k_derivatization) must be significantly faster than the rate of the primary reaction being studied (k_primary). This ensures that the formation of the colored hydrazone is not the rate-limiting step, and its appearance accurately reflects the real-time concentration of the carbonyl analyte. This is typically achieved by using a large excess of NBSH.
A Self-Validating Experimental Protocol for NBSH-Mediated Kinetic Analysis
Trustworthiness in kinetic data stems from a robust and well-controlled experimental design. The following protocol is designed as a self-validating system, with built-in controls and considerations to ensure data integrity.
Step-by-Step Methodology
-
Determine the λmax of the Target Hydrazone:
-
Synthesize a small, pure sample of the expected 2-nitrobenzenesulfonylhydrazone by reacting your target carbonyl with NBSH under appropriate conditions and purifying the product.
-
Dissolve the purified hydrazone in the chosen reaction buffer.
-
Scan the absorbance from 200-800 nm to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent kinetic measurements to ensure maximum sensitivity.
-
-
Establish Pseudo-First-Order Conditions:
-
The core of this protocol is to ensure the derivatization rate depends only on the concentration of the carbonyl analyte.
-
Prepare a stock solution of NBSH in the reaction buffer at a concentration that is at least 10-fold, and ideally 50-fold, higher than the maximum expected concentration of the carbonyl product. This stoichiometric excess ensures the NBSH concentration remains effectively constant throughout the experiment.
-
-
Initiate the Kinetic Run:
-
Equilibrate separate solutions of the primary reactants and the NBSH solution to the desired reaction temperature in a thermostatted cuvette holder within the spectrophotometer.
-
Initiate the primary reaction by adding the final reactant. For example, add Reactant B to a solution containing Reactant A and the excess NBSH.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Acquisition and Conversion:
-
Collect absorbance data until the reaction has reached completion (i.e., the absorbance value plateaus).
-
Convert the raw absorbance (A) data to the concentration of the hydrazone ([Hydrazone]) at each time point using the Beer-Lambert Law (A = εbc), where 'ε' is the molar absorptivity of the hydrazone (determined from the pure standard), 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration.
-
Since the derivatization is rapid and quantitative, [Hydrazone] at time 't' is equal to the concentration of the carbonyl product ([Carbonyl]) at time 't'.
-
-
Kinetic Analysis:
-
Plot [Carbonyl] versus time to visualize the reaction profile.
-
To determine the rate order and the rate constant (k), use the appropriate integrated rate law. For a first-order reaction, a plot of ln[Carbonyl] versus time will yield a straight line with a slope of -k. For a second-order reaction, a plot of 1/[Carbonyl] versus time will be linear with a slope of k.
-
A Senior Application Scientist's Guide to Confirming Product Structure after Alcohol Deoxygenation via 2-Nitrobenzenesulfonohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Disappearance of a Starting Spot
The deoxygenation of alcohols to alkanes is a foundational transformation in organic synthesis, crucial for simplifying complex natural products, modifying scaffolds in medicinal chemistry, and generating hydrocarbon feedstocks. While numerous methods exist, the deoxygenation protocol developed by Myers and coworkers utilizing 2-Nitrobenzenesulfonohydrazide (NBSH) offers a powerful, mild, and reliable option.[1] However, the success of any synthesis is not measured by the consumption of the starting material alone, but by the unambiguous structural confirmation of the desired product.
Chapter 1: The Myers-Movassaghi Deoxygenation: A Mechanistic Overview
Understanding the reaction mechanism is paramount because it informs us about potential byproducts and intermediates, guiding our analytical strategy. The deoxygenation of a primary or secondary alcohol using NBSH is not a direct displacement but a sophisticated two-step sequence.[1][2]
-
Activation via Mitsunobu Reaction: The alcohol is first activated under Mitsunobu conditions (using, for example, triphenylphosphine and diethyl azodicarboxylate - DEAD) to react with NBSH. This forms a key intermediate, an N-alkoxy-N'-(2-nitrobenzenesulfonyl)hydrazine.
-
Decomposition and Radical Reduction: This intermediate is thermally unstable. It eliminates 2-nitrobenzenesulfinic acid to generate a transient monoalkyl diazene. For saturated alcohols, this diazene expels dinitrogen gas (N₂) via a free-radical pathway, with a hydrogen atom being abstracted from the solvent or another hydrogen donor to yield the final alkane product.
This process, while elegant, has potential pitfalls that must be considered during analysis:
-
Incomplete Mitsunobu Reaction: Unreacted starting alcohol will remain.
-
Incomplete Decomposition: The hydrazine intermediate may persist.
-
Elimination Side Products: For secondary alcohols, elimination to form an alkene is a potential competing pathway.
-
Reagent-Derived Impurities: The work-up must effectively remove triphenylphosphine oxide and 2-nitrobenzenesulfinic acid.
Caption: Figure 1: Simplified Mechanism of NBSH Deoxygenation of Alcohols.
Chapter 2: The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can definitively prove a structure. True confidence is achieved when multiple, orthogonal methods provide data that converges on a single structural assignment. The following workflow is designed to systematically build a case for the product's identity.
Caption: Figure 2: Decision Workflow for Product Validation.
Chapter 3: Primary Validation Techniques: The Core Evidence
These three spectroscopic techniques form the bedrock of your structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For a deoxygenation reaction, the changes in both ¹H and ¹³C NMR spectra are dramatic and diagnostic.
-
Why NMR is definitive: The chemical environment of nuclei alpha to the oxygen atom is significantly altered upon its removal. The electronegative oxygen atom deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Replacing the C-O bond with a C-H bond results in a significant upfield shift into the characteristic alkane region.
-
¹H NMR Evidence:
-
Disappearance: The signal for the proton on the oxygen-bearing carbon (e.g., R₂CH -OH), typically found in the 3.5-4.5 ppm range, will vanish completely.
-
Appearance: A new signal will appear in the more shielded 0.9-1.6 ppm region, corresponding to the new C-H proton(s).
-
Disappearance: The broad singlet corresponding to the alcohol proton (R-OH ), which can appear over a wide range, will also disappear.
-
-
¹³C NMR Evidence:
-
The Key Shift: The carbon atom that was bonded to the hydroxyl group (C -OH), typically resonating between 50-80 ppm, will shift dramatically upfield to the 10-40 ppm range, which is characteristic of sp³-hybridized carbons in an alkane. This is often the most unambiguous indicator of a successful reaction.
-
| Nucleus | Typical Shift in Starting Alcohol (ppm) | Expected Shift in Alkane Product (ppm) | Rationale for Change |
| H -C-OH | ~ 3.5 - 4.5 | ~ 0.9 - 1.6 (as H -C-H) | Loss of deshielding effect from electronegative oxygen. |
| R-OH | ~ 1.0 - 5.0 (broad) | Absent | Complete removal of the hydroxyl functional group. |
| C -OH | ~ 50 - 80 | ~ 10 - 40 | Loss of deshielding effect from electronegative oxygen. |
Mass Spectrometry (MS)
While NMR confirms the local environment, mass spectrometry confirms the overall result: a change in molecular formula.
-
Why MS is critical: It provides a direct measurement of the molecular weight. The deoxygenation of an alcohol to an alkane involves the net loss of an oxygen atom, resulting in a decrease in molecular mass by 15.995 Da.
-
Low-Resolution MS: Will show a molecular ion (M⁺) peak that is 16 mass units lower than the starting material.
-
High-Resolution MS (HRMS): This is the gold standard. It provides an exact mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.[3] Confirming the loss of one oxygen atom and the gain of two hydrogen atoms in the formula provides definitive proof of the transformation.
-
Fragmentation Patterns: In the starting material, a characteristic fragmentation is the loss of water (M-18). This fragmentation pathway will be absent in the mass spectrum of the pure alkane product.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence or absence of specific functional groups.
-
Why IR provides clear evidence: The O-H bond has a very distinct stretching frequency. Its disappearance is a clear and unmistakable sign that the alcohol functional group is no longer present.
-
Key Spectral Change: The most important observation is the complete disappearance of the strong, broad absorption band in the ~3200-3600 cm⁻¹ region, which is characteristic of the O-H stretch in an alcohol.[5][6] The spectrum of the product should instead be dominated by C-H stretching frequencies just below 3000 cm⁻¹.
Chapter 4: Orthogonal Confirmation and Purity Assessment
While NMR, MS, and IR provide the core structural data, chromatography is essential for ensuring this data is being collected on a pure compound.
-
Why Chromatography is essential: Spectroscopy on an impure sample can be misleading. A small amount of residual starting material could be missed in an NMR spectrum but would invalidate claims of a complete reaction.
-
Thin Layer Chromatography (TLC): The first and simplest check. The alkane product, being much less polar than the alcohol starting material, will have a significantly higher Retention Factor (Rf). A single spot for the purified product with an Rf different from the starting material is the first indicator of success.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on purity. A single, sharp peak in a GC or HPLC chromatogram is strong evidence of a pure compound. When coupled with a mass spectrometer (GC-MS, LC-MS), these methods become exceptionally powerful, providing purity and molecular weight data simultaneously in a single experiment.[7]
Chapter 5: Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel coated plates (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System Selection: Choose a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that gives the starting alcohol an Rf of ~0.2-0.3.
-
Spotting: On a single plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development & Visualization: Develop the plate in the chosen solvent system. Visualize under a UV lamp (to see the aromatic NBSH-derived components) and then by staining with an oxidizing agent like potassium permanganate (which will stain the alcohol but not the alkane).
-
Interpretation: The reaction is complete when the SM spot is absent in the RM lane, and a new, higher-Rf spot (the product) is observed. The product spot should not stain strongly with permanganate.
Protocol 2: Sample Preparation for NMR Analysis
-
Purity: Ensure the sample is highly pure, as determined by TLC, GC, or LC. Residual phosphine oxide or other greasy byproducts can complicate the spectrum.
-
Solvent: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal in a clear region of the spectrum.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} decoupled spectrum. If necessary, acquire 2D spectra like COSY or HSQC for more complex structures.[8]
Protocol 3: Sample Preparation for High-Resolution Mass Spectrometry (HRMS)
-
Sample Purity: As with NMR, purity is paramount.
-
Solvent: Dissolve a small amount of sample (~0.1 mg) in a high-purity solvent compatible with the ionization source (e.g., Methanol or Acetonitrile for ESI).
-
Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.
-
Analysis: Request an exact mass measurement and compare the result to the theoretical exact mass of the expected product. The mass error should be less than 5 ppm.
Conclusion: The Convergence of Evidence
Confirming the structure of a deoxygenated product is a case-building exercise. A high-Rf spot on a TLC plate is your initial lead. A mass spectrum that shows the correct molecular weight is your primary piece of evidence. An IR spectrum that confirms the loss of the hydroxyl group corroborates the story. Finally, a clean NMR spectrum, with every peak assigned and every coupling constant explained, is the definitive confession that closes the case. By judiciously applying this suite of orthogonal techniques, researchers can move forward with absolute confidence in the identity and purity of their synthesized molecules.
References
- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 2. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. fiveable.me [fiveable.me]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to 2-Nitrobenzenesulfonohydrazide: Efficacy and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective transformation of functional groups is paramount. Among the myriad of reagents available, 2-nitrobenzenesulfonohydrazide (NBSH) and its derivatives have carved a niche as versatile tools, particularly for the deoxygenation of alcohols and the reduction of alkenes. This guide provides an in-depth analysis of NBSH and its applications, offering a critical comparison with alternative methodologies, supported by experimental data, to inform judicious selection in research and development settings.
The Rise of this compound (NBSH): A Dual-Threat Reagent
This compound, commonly known as NBSH, is a crystalline solid that has gained prominence for its utility in two major classes of reactions: the reduction of alcohols and the reduction of carbon-carbon double bonds. Its efficacy stems from its ability to act as a precursor to reactive intermediates under mild conditions.
Deoxygenation of Alcohols via the Mitsunobu Reaction
A cornerstone application of NBSH is the deoxygenation of alcohols, a transformation of significant importance in the synthesis of complex molecules and natural products. This is typically achieved through a modified Mitsunobu reaction.[1] The alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of NBSH. The resulting intermediate readily eliminates 2-nitrobenzenesulfinic acid to form a monoalkyldiazene, which then fragments, releasing nitrogen gas and yielding the corresponding alkane.[2]
Alkene Reduction through Diimide Generation
NBSH also serves as a convenient source of diimide (N₂H₂), a highly reactive and selective reducing agent for non-polar carbon-carbon double and triple bonds.[2] In the presence of a base or upon gentle heating, NBSH decomposes to generate diimide in situ. This method is advantageous due to its operational simplicity and the mild, neutral pH conditions under which the reduction occurs, making it suitable for substrates with sensitive functional groups.[3][4]
The Contender: N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH)
A significant advancement in the application of NBSH chemistry is the development of N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH). This derivative is readily prepared by the condensation of NBSH with acetone.[1] The primary advantage of IPNBSH lies in its enhanced thermal stability compared to NBSH.[1] This stability allows for greater flexibility in reaction conditions, including higher temperatures and a wider choice of solvents, without premature decomposition of the reagent.[1]
The Mitsunobu reaction with IPNBSH proceeds through a stable and isolable arenesulfonyl hydrazone intermediate. Subsequent mild hydrolysis then generates the same reactive monoalkyldiazene intermediate as formed from NBSH, leading to the deoxygenated product.[1]
Comparative Analysis: NBSH and IPNBSH in Alcohol Deoxygenation
The choice between NBSH and IPNBSH for alcohol deoxygenation often hinges on the specific substrate and desired reaction conditions.
| Feature | This compound (NBSH) | N-Isopropylidene-N′-2-nitrobenzenesulfonyl Hydrazine (IPNBSH) |
| Thermal Stability | Thermally sensitive; requires sub-ambient temperatures for Mitsunobu reaction.[1] | Thermally stable; allows for a wider range of reaction temperatures.[1] |
| Handling | Can be stored at -20°C for extended periods.[2] | Can be stored at room temperature for several months.[5] |
| Reaction Intermediate | Forms a transient monoalkyldiazene directly.[1] | Forms a stable, isolable arenesulfonyl hydrazone intermediate.[1] |
| Reaction Conditions | Less flexible due to thermal instability.[1] | More flexible in terms of solvent choice and temperature.[1] |
| Substrate Scope | Broadly applicable to a range of alcohols.[1] | Generally broad, but may be less effective for highly sterically hindered substrates.[1] |
Experimental Data: Reduction of Alcohols using IPNBSH [1]
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Cinnamyl alcohol | (E)-1-Phenylprop-1-ene | 92 |
| 2 | Geraniol | 2,6-Dimethylocta-2,6-diene | 89 |
| 3 | Nerol | 2,6-Dimethylocta-2,6-diene | 85 |
| 4 | (S)-(-)-Perillyl alcohol | (R)-(+)-Limonene | 88 |
| 5 | Cholesterol | Cholest-5-ene | 75 |
The Broader Context: Alternative Methods for Deoxygenation and Reduction
While NBSH and its derivatives offer a powerful approach, a comprehensive evaluation necessitates a comparison with other established methods.
Alternatives for Alcohol Deoxygenation
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) to reduce alcohols to alkanes. It is a very effective and clean method, often providing high yields.[6] However, it typically requires specialized high-pressure equipment and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) unless careful catalyst selection is made.
-
Wolff-Kishner Reduction: This classic reaction converts ketones and aldehydes to alkanes using hydrazine and a strong base at high temperatures.[7] While not a direct deoxygenation of alcohols, it is a common method for removing a carbonyl group, which can be formed by the oxidation of an alcohol. The harsh, strongly basic conditions and high temperatures limit its applicability to robust molecules.[8]
Comparative Overview of Alcohol Deoxygenation Methods
| Method | Reagents | Advantages | Disadvantages |
| NBSH/IPNBSH (Mitsunobu) | NBSH/IPNBSH, PPh₃, DEAD/DIAD | Mild conditions, good functional group tolerance. | Stoichiometric reagents, formation of byproducts (e.g., triphenylphosphine oxide). |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, etc. | High yields, clean reaction, catalytic. | Requires high pressure, potential for over-reduction. |
| Wolff-Kishner Reduction | N₂H₄, KOH, high temp. | Effective for carbonyls. | Harsh basic conditions, high temperatures, not suitable for base-sensitive substrates.[6][9] |
Alternatives for Alkene Reduction
-
Diimide from Hydrazine Oxidation: Diimide can also be generated by the oxidation of hydrazine with reagents like oxygen (often with a copper catalyst) or hydrogen peroxide.[10][11] This method avoids the sulfinic acid byproduct of NBSH but may require careful control of reaction conditions.
-
Catalytic Hydrogenation: As with alcohol deoxygenation, catalytic hydrogenation is a highly effective method for reducing alkenes. It offers high yields and is widely used in industry. However, it suffers from the same limitations regarding the need for specialized equipment and potential lack of chemoselectivity.
Applications in Drug Discovery and Natural Product Synthesis
The mild and selective nature of NBSH-mediated reactions has made them valuable tools in the synthesis of complex, biologically active molecules. For instance, IPNBSH has been employed in the total syntheses of the antitumor agents (-)-acylfulvene and (-)-irofulven.[1] The ability to deoxygenate alcohols without affecting other sensitive functional groups is often a critical step in the late stages of a synthetic sequence.
Experimental Protocols
General Procedure for Alcohol Deoxygenation using IPNBSH
To a solution of the alcohol (1.0 equiv), IPNBSH (1.2 equiv), and triphenylphosphine (1.2 equiv) in THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the deoxygenated product.
General Procedure for Alkene Reduction using NBSH
To a solution of the alkene in a suitable solvent (e.g., THF, ethanol) is added this compound (NBSH) (2-3 equiv). The mixture is heated to reflux or stirred at room temperature with the addition of a mild base (e.g., triethylamine) until the reaction is complete (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the key reaction mechanisms.
Mitsunobu Deoxygenation with NBSH/IPNBSH
Caption: Mechanism of alcohol deoxygenation via the Mitsunobu reaction with NBSH.
Diimide Generation from NBSH and Alkene Reduction
References
- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wolff-Kishner Reduction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitrobenzenesulfonohydrazide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Nitrobenzenesulfonohydrazide (CAS No. 5906-99-0). As a compound possessing significant energetic and toxicological hazards, adherence to strict protocols is paramount to ensure the safety of laboratory personnel and environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Hazard Assessment: The Rationale for Stringent Disposal Protocols
This compound is not a benign laboratory reagent; its chemical structure dictates a specific set of hazards that directly inform its handling and disposal requirements. It is classified as an energetic material, meaning it possesses a high amount of stored chemical energy.[1][2][3] The primary risks are rooted in its flammability, toxicity, and potential for irritation.[4]
Understanding these hazards is the first step in a self-validating safety system. The disposal protocol is designed to mitigate these inherent risks at every stage.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Causality & Required PPE |
|---|---|---|
| Flammable Solid | H228: Flammable solid[4] | The material can be easily ignited by heat, sparks, or flames. Handling must involve non-sparking tools and avoidance of all ignition sources.[5][6] |
| Acute Toxicity (Oral) | H301/H302: Toxic or harmful if swallowed[4] | Ingestion can lead to systemic toxic effects, characteristic of many aromatic nitro compounds. PPE: No eating, drinking, or smoking in the handling area. |
| Skin & Eye Irritation | H315: Causes skin irritation[4]H319: Causes serious eye irritation[4] | Direct contact can cause significant irritation. PPE: Wear chemical-impermeable gloves and safety glasses with side shields or goggles. A face shield is recommended for larger quantities.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. PPE: Handle only in a well-ventilated area or a certified chemical fume hood to avoid dust formation and inhalation.[5][6] |
Pre-Disposal Protocol: Collection, Segregation, and Labeling
Proper preparation of chemical waste is a critical control point. This procedure prevents accidental chemical reactions and ensures the waste can be safely handled by disposal technicians.
Step-by-Step Waste Preparation Workflow
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound or material from a spill cleanup in a designated waste container.
-
Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) with gross contamination should be collected as hazardous waste. Items with only trace residues may be managed according to your institution's policy on chemically contaminated items, which often involves triple-rinsing, with the first rinse collected as hazardous waste.[7][8]
-
-
Container Selection:
-
Use only containers made of compatible materials that are in good condition.[7][9]
-
The container must have a tightly fitting screw cap to prevent leaks and release of vapors.[5][7] Funnels must not be left in the container opening.[9]
-
Reusing the original product container is an excellent practice.[7]
-
-
Waste Segregation (The Causality of Chemical Incompatibility):
-
Store the this compound waste container separately from incompatible materials.[9]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[10]
-
Rationale: Mixing with incompatible chemicals can trigger a violent reaction, fire, or explosion. Segregation is a fundamental principle of safe chemical storage and waste management.
-
-
Labeling and Storage:
-
Label the waste container clearly and immediately.[9][11] The label must include:
-
Store the sealed and labeled container in a designated, controlled area, such as a Satellite Accumulation Area (SAA), at or near the point of generation.[11][12] The container must be kept locked up or in a secured location.[5]
-
The Primary Disposal Pathway: Mandated Professional Management
Due to its hazardous and energetic nature, the only acceptable and compliant method for the final disposal of this compound is through a licensed chemical waste management service. Under no circumstances should this chemical be disposed of via drains or in regular trash. [6][13]
Procedural Steps for Professional Disposal
-
Contact Your EHS Office: The first step is to contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body.[11][12] They manage the hazardous waste program and will provide specific instructions.
-
Schedule a Waste Pickup: Follow your institution's procedure to request a hazardous waste pickup. Be prepared to provide all information from the waste label.
-
Controlled Incineration: The material will be transported to a licensed chemical destruction facility.[6] The standard disposal method is controlled incineration with flue gas scrubbing, which ensures the complete destruction of the hazardous compound in an environmentally sound manner.[6]
dot
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these emergency protocols.
Spill Response Protocol
-
Evacuate and Secure: Immediately alert others and evacuate the area. Remove all sources of ignition.[5][6]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don PPE: Before re-entering, don the appropriate PPE as detailed in Table 1, including respiratory protection if necessary.
-
Contain and Collect: Prevent the spill from spreading or entering drains.[5][6] Carefully sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area according to your laboratory's standard operating procedures.
-
Report: Report the incident to your supervisor and EHS department.
Personnel Exposure First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]
References
- 1. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 2. purdue.edu [purdue.edu]
- 3. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 4. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nswai.org [nswai.org]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. case.edu [case.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Nitrobenzenesulfonohydrazide
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Nitrobenzenesulfonohydrazide. It is intended for researchers, scientists, and drug development professionals. The information herein is designed to build a foundation of safety and trust by not only prescribing procedures but also explaining the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a nitroaromatic hydrazide compound. Its chemical structure necessitates a careful approach to handling. The primary hazards, as identified in safety data sheets, include:
-
Skin Irritation: The compound is classified as a skin irritant.[1] Prolonged contact can lead to redness, inflammation, and discomfort.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1]
-
Potential Flammability and Toxicity: While specific data is limited, related compounds in the hydrazide and nitroaromatic families are known for potential flammability and toxicity.[2] It is prudent to handle this compound with measures in place to mitigate these potential risks.
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. This guide will walk you through the selection and use of appropriate PPE for various laboratory tasks involving this compound.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The fundamental principle is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart outlining the risk assessment and PPE selection process for handling this compound.
Detailed PPE Protocols
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Nitrile gloves (single pair) | Safety goggles with side shields | Standard lab coat | Not generally required if handled in a fume hood |
| Preparing Solutions | Double-gloved with nitrile gloves | Chemical splash goggles | Standard lab coat | Not generally required if handled in a fume hood |
| Running Reactions | Double-gloved with nitrile gloves | Chemical splash goggles and a face shield | Standard lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges if spill is large or outside a fume hood |
Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For tasks with a higher risk of splashing, such as preparing solutions, double gloving provides an additional layer of protection. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate hazardous waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[4]
Causality: this compound is a known eye irritant.[1] Fine powders can easily become airborne and come into contact with the eyes. Splashes during solution preparation or reactions pose a significant risk.
Protocol:
-
Safety Goggles: At a minimum, safety goggles with side shields that conform to ANSI Z87.1 standards should be worn for all tasks.[5]
-
Chemical Splash Goggles: When preparing solutions or running reactions where there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: For procedures with a higher risk of energetic reactions or significant splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Causality: A standard laboratory coat is essential to protect personal clothing and underlying skin from contamination by dust or small splashes.
Protocol:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times when handling this compound.
-
Chemical-Resistant Apron: For tasks with a significant splash potential or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
Causality: While routine handling in a certified chemical fume hood should prevent inhalation exposure, respiratory protection may be necessary in the event of a large spill or if work must be conducted outside of a fume hood.
Protocol:
-
Engineering Controls: The primary method for controlling inhalation hazards is the use of a chemical fume hood.[4]
-
Respirator Use: In the event of a large spill or uncontrolled release, an air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used. All personnel requiring respirator use must be properly fit-tested and trained.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and waste is a critical component of laboratory safety.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.
-
Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves arranging for pickup by your institution's environmental health and safety department.
-
Regulatory Compliance: The ultimate disposal of the chemical waste must be carried out by a licensed chemical destruction facility, often through controlled incineration with flue gas scrubbing to prevent environmental contamination.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
